Thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYGFUAIIOPWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198447 | |
| Record name | Thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-78-9 | |
| Record name | Thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOLIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I320806BKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Thiazolidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides a comprehensive overview of the this compound core, its synthesis, mechanisms of action, therapeutic applications, and the experimental protocols used in its evaluation, with a focus on the 2,4-thiazolidinedione (B21345) (TZD) subclass.
The this compound Core: Structure and Significance
The fundamental this compound ring can be substituted at various positions, but it is the 2,4-dione derivative, commonly known as TZD or glitazone, that has garnered the most significant attention in drug discovery.[1] The TZD core is a key pharmacophore, a structural feature responsible for a drug's biological activity.[2] Its importance is underscored by the successful development of TZD-based drugs for type 2 diabetes, such as pioglitazone (B448) and rosiglitazone.[3] Beyond its well-established role in treating metabolic disorders, the this compound scaffold has demonstrated remarkable potential in oncology, infectious diseases, and inflammatory conditions.[4][5]
Synthesis of this compound Derivatives
The synthesis of the core this compound-2,4-dione ring and its subsequent derivatization are crucial steps in the development of novel therapeutic agents.
Synthesis of the this compound-2,4-dione (TZD) Core
A common and efficient method for the synthesis of the TZD core involves the condensation of thiourea (B124793) and monochloroacetic acid.[6]
Experimental Protocol: Synthesis of this compound-2,4-dione
-
Reactants: Thiourea and monochloroacetic acid.
-
Solvent: Water.
-
Procedure:
-
A mixture of thiourea (e.g., 43.4 mmol) and monochloroacetic acid (e.g., 44.0 mmol) in water is prepared in a pressure vial.[6]
-
The reaction mixture is stirred at room temperature for 1 hour.[6]
-
The mixture is then subjected to microwave irradiation at 110 °C for approximately 12 minutes.[6]
-
After cooling, the solution is stirred at room temperature for another hour to allow for precipitation.[6]
-
The resulting precipitate is recrystallized from water to yield the pure this compound-2,4-dione product as a white crystalline solid.[6]
-
Derivatization of the TZD Scaffold
The TZD core can be readily functionalized at the C5 and N3 positions, allowing for the creation of a diverse library of compounds with varied biological activities.[7] A widely used method for derivatization at the C5 position is the Knoevenagel condensation with various aldehydes.[6]
Experimental Protocol: Knoevenagel Condensation for C5-Substituted TZDs
-
Reactants: this compound-2,4-dione and a selected aldehyde.
-
Catalyst: Piperidine (B6355638).
-
Solvent: Toluene (B28343).
-
Procedure:
-
This compound-2,4-dione and the desired aldehyde (e.g., 4-hydroxybenzaldehyde) are suspended in dry toluene.[8]
-
A catalytic amount of piperidine is added to the mixture.[8]
-
The mixture is refluxed with stirring.[8]
-
After the complete removal of water and reaching a temperature above 110°C, the reaction is stirred for an additional hour.[8]
-
Upon cooling, the product precipitates and can be filtered and washed with cold toluene and ethanol.[8]
-
The following diagram illustrates a general workflow for the synthesis and initial screening of a this compound derivative library.
Mechanisms of Action
The biological effects of this compound derivatives are mediated through various molecular mechanisms, with the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) being the most extensively studied, particularly for the TZD class of compounds.[9]
PPARγ Agonism: The Antidiabetic Effect
Thiazolidinediones are potent and selective agonists for PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[3][10]
The PPARγ Signaling Pathway:
-
Ligand Binding: TZDs, acting as synthetic ligands, bind to and activate PPARγ.[9]
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[9]
-
DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9]
-
Gene Transcription: This binding event modulates the transcription of genes involved in:
-
Adipocyte Differentiation: Promoting the formation of smaller, more insulin-sensitive fat cells.[11]
-
Fatty Acid Uptake and Storage: Increasing the storage of fatty acids in adipocytes, which reduces the levels of circulating free fatty acids.[10]
-
Glucose Metabolism: Enhancing the cells' dependence on glucose oxidation for energy.[9]
-
This ultimately leads to improved insulin (B600854) sensitivity in peripheral tissues like muscle and fat.[11]
Anticancer Mechanisms
This compound derivatives have demonstrated significant anticancer activity through both PPARγ-dependent and -independent mechanisms.[7]
-
PPARγ-Dependent Mechanisms: Activation of PPARγ in cancer cells can lead to:
-
PPARγ-Independent Mechanisms: Some TZD derivatives exert their anticancer effects without activating PPARγ, suggesting they interact with other cellular targets. These mechanisms are an active area of research.[7]
Antimicrobial and Anti-inflammatory Mechanisms
-
Antimicrobial Activity: Thiazolidinone derivatives have shown broad-spectrum antimicrobial activity. One proposed mechanism is the inhibition of bacterial enzymes essential for cell wall synthesis, such as MurB.[12]
-
Anti-inflammatory Activity: The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[13]
Therapeutic Applications and Biological Activities
The versatility of the this compound scaffold has led to its investigation in a wide range of therapeutic areas.
Antidiabetic Activity
As previously discussed, TZDs are well-established insulin sensitizers for the treatment of type 2 diabetes.[3]
Anticancer Activity
Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |
| Compound 20a | HeLa (Cervical) | Anticancer | 2.99 | [14] |
| Compound 6a | MDA-MB-231 (Breast) | Anticancer | 7.6 | [14] |
| Compound 6a | MCF-7 (Breast) | Anticancer | 8.4 | [14] |
| Compound 7 | RPMI-8226 (Leukemia) | Anticancer | 1.61 | [14] |
| Compound 7 | SR (Leukemia) | Anticancer | 1.11 | [14] |
| 5d (NSC: 768619/1) | NCI-H522 (Non-Small Cell Lung) | GI50 | 1.36 | [15] |
| 5d (NSC: 768619/1) | COLO 205 (Colon) | GI50 | 1.64 | [15] |
| 5d (NSC: 768619/1) | RXF 393 (Renal) | GI50 | 1.15 | [15] |
| 5d (NSC: 768619/1) | MDA-MB-468 (Breast) | GI50 | 1.11 | [15] |
| Compound 22 | HepG2 (Liver) | Anticancer | 2.04 | [16] |
| Compound 22 | MCF-7 (Breast) | Anticancer | 1.21 | [16] |
| Compound 19e | MDA-MB-231 (Breast) | Anticancer | 0.97 | [17] |
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, PC-3).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized thiazolidinone derivatives for a specified period (e.g., 48 hours).[18]
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[18]
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[18]
-
Antimicrobial Activity
This compound derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Microorganism | Activity | MIC Value (mg/mL) | Reference |
| Compound 5 | S. Typhimurium | Antibacterial | 0.008-0.06 | [10] |
| TD-H2-A | S. aureus strains | Antibacterial | 0.0063-0.025 | [8] |
| This compound derivatives | Gram-positive bacteria | Antibacterial | 0.002-0.016 | [19] |
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
-
Microorganisms: A panel of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
-
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of this compound derivatives make them attractive candidates for the treatment of various inflammatory diseases.
Table 3: Anti-inflammatory and Antioxidant Activity of Selected this compound Derivatives
| Compound | Assay | Activity | IC50 Value | Reference |
| Compound 3b | COX-2 Inhibition | Anti-inflammatory | - (61.75% inhibition) | [13] |
| Thiazolidinone derivatives 24a, 24b | COX-1/COX-2 Inhibition | Anti-inflammatory | 5.6/1.52 µM and 4.5/1.06 µM | [20] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Method: A colorimetric enzyme assay kit is used to evaluate the inhibition of human recombinant COX-2.[13]
-
Procedure:
-
The test compounds are incubated with the COX-2 enzyme.
-
A chromogenic substrate is added, and the enzyme activity is measured by monitoring the color change using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.[13] Celecoxib can be used as a reference standard.[13]
-
Conclusion and Future Perspectives
The this compound scaffold, particularly the 2,4-thiazolidinedione core, continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets have solidified its status as a privileged structure. While the success of TZDs in diabetes management is well-documented, the expanding research into their anticancer, antimicrobial, and anti-inflammatory properties highlights the immense untapped potential of this scaffold. Future research will likely focus on the development of novel this compound derivatives with improved potency and selectivity for various therapeutic targets, as well as a deeper understanding of their PPARγ-independent mechanisms of action. The continued exploration of this versatile scaffold promises to yield new and effective treatments for a wide range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 4. Quantitative structure activity relationship (QSAR) modeling study of some novel this compound 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. galaxypub.co [galaxypub.co]
- 15. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new this compound-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.vensel.org [pubs.vensel.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiazolidine Ring System: A Comprehensive Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, is a cornerstone of medicinal chemistry and drug discovery.[1] Its unique structural features and chemical reactivity have led to its incorporation into a wide array of pharmacologically active compounds, including the life-saving antibiotic penicillin and the anti-diabetic thiazolidinediones.[2] This in-depth technical guide explores the core chemical properties of the this compound ring system, providing detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.
Synthesis of the this compound Core
The fundamental approach to synthesizing the this compound ring involves the condensation reaction between a β-amino-thiol and an aldehyde or ketone.[2] A classic and widely employed method is the reaction of cysteamine (B1669678) with formaldehyde (B43269).[2]
General Experimental Protocol for this compound Synthesis
A common laboratory-scale synthesis of the parent this compound ring is achieved through the condensation of cysteamine and formaldehyde.[2] For the synthesis of 2,4-thiazolidinedione (B21345) (TZD), a key pharmacophore, a well-established protocol involves the reaction of thiourea (B124793) and chloroacetic acid.[3][4]
Synthesis of 2,4-Thiazolidinedione (TZD): [4]
-
A mixture of thiourea (e.g., 3.34 g, 43.4 mmol) and monochloroacetic acid (e.g., 4.16 g, 44.0 mmol) is prepared in water (e.g., 8 mL) within a pressure vial equipped with a stir bar.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The mixture is then subjected to microwave irradiation at 110 °C and 350 W for approximately 12 minutes (e.g., a 2-minute ramp followed by a 10-minute hold).
-
After irradiation, the solution is cooled and stirred at room temperature for 1 hour to facilitate precipitation.
-
The resulting precipitate is recrystallized from water to yield the pure 2,4-thiazolidinedione as a white crystalline solid.
This microwave-assisted protocol offers advantages in terms of reduced reaction times and often leads to good yields.[4]
Chemical Reactivity of the this compound Ring
The chemical behavior of the this compound ring is characterized by several key reactions, including ring-opening, oxidation, and reactions at substituted positions.
Ring-Opening Reactions
A crucial aspect of this compound chemistry is its propensity to undergo reversible ring-opening reactions, typically through the cleavage of the C-S bond to form an iminium ion intermediate.[5][6][7] This process is particularly well-studied in penicillin derivatives.[5][7] The pH of the solution significantly influences the mechanism and rate of this ring-opening.[5][6]
-
At low pH: The reaction proceeds via a unimolecular ring opening of the S-protonated conjugate acid.[5]
-
pH-independent pathway: This involves the formation of a zwitterion through the unimolecular opening of the neutral this compound.[5]
-
At high pH: The ring-opening is catalyzed by hydroxide (B78521) ions in a concerted manner to form the unprotonated imine intermediate.[5]
The stability of the resulting iminium ion plays a critical role in the overall reaction kinetics and equilibrium.[6]
Logical Relationship of this compound Ring Opening:
Caption: General representation of the this compound ring-opening equilibrium.
Oxidation
The this compound ring can be oxidized to form the corresponding aromatic thiazole (B1198619). This transformation is a redox reaction coupled with proton transfer.[8] A common oxidizing agent used for this purpose is manganese dioxide (MnO₂). The reaction involves the removal of two electrons from the this compound ring, accompanied by the loss of two protons to maintain charge neutrality, leading to the formation of the more stable aromatic thiazole ring.[8]
Reduction
Reduction of the this compound ring can lead to cleavage of a C-S bond. For instance, the reduction of the this compound ring formed from cysteine and formaldehyde using sodium in liquid ammonia (B1221849) results in the formation of N-methylcysteine.[2]
Thiazolidinediones (TZDs): A Key Class of Derivatives
Thiazolidinediones, which are this compound rings functionalized with carbonyl groups at the 2 and 4 positions, are a critically important class of drugs used in the treatment of type 2 diabetes mellitus.[2][9]
Synthesis of Thiazolidinedione Derivatives
The synthesis of various TZD derivatives often starts with the core 2,4-thiazolidinedione scaffold, which can then be modified, for example, through Knoevenagel condensation with aldehydes to introduce substituents at the 5-position.[4][10]
General Experimental Protocol for Knoevenagel Condensation: [4]
-
A mixture of 2,4-thiazolidinedione (1.50 mmol), a substituted aryl aldehyde (1.00 mmol), and silica (B1680970) gel (200 mg) is prepared in toluene (B28343) (2 mL) in a pressure vial.
-
A few drops of acetic acid and piperidine (B6355638) (acting as a catalyst) are added to the mixture.
-
The reaction is subjected to microwave irradiation for approximately 25 minutes at 110 °C and 300 W.
-
After the reaction, the mixture is diluted with water and precipitated on ice.
-
The silica gel is removed by vacuum filtration, and the filtrate is concentrated to yield the 5-substituted thiazolidinedione derivative.
Quantitative Data on Thiazolidinedione Synthesis
The following table summarizes the yields for the synthesis of various 5-benzylidene-thiazolidine-2,4-dione derivatives using the microwave-assisted Knoevenagel condensation protocol.
| Aldehyde Substituent | Reaction Time (min) | Yield (%) | Reference |
| 4-Nitro | 25 | 75 | [4] |
| 4-Chloro | 25 | 72 | [4] |
| 4-Fluoro | 25 | 70 | [4] |
| 4-Methoxy | 25 | 65 | [4] |
| Unsubstituted | 25 | 68 | [4] |
Biological Significance: Thiazolidinediones and PPARγ Signaling
Thiazolidinediones exert their therapeutic effects primarily by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[9][11]
Mechanism of Action:
-
Ligand Binding: TZDs bind to and activate PPARγ.[9]
-
Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).[9][11]
-
DNA Binding: This PPARγ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) located in the promoter regions of target genes.[9][11]
-
Gene Transcription Modulation: This binding event, in conjunction with coactivator proteins, modulates the transcription of genes involved in insulin (B600854) signaling, adipocyte differentiation, and lipid metabolism.[9][11] The primary effect is an increase in the storage of fatty acids in adipocytes, which in turn reduces the circulating levels of free fatty acids.[9] Consequently, cells become more reliant on glucose oxidation for energy.[9]
PPARγ Signaling Pathway:
Caption: Simplified overview of the PPARγ signaling pathway activated by thiazolidinediones.
Analytical Characterization
A variety of instrumental analytical methods are employed for the determination and characterization of thiazolidinediones in bulk drugs, formulations, and biological fluids.[12][13][14] These methods include chromatographic techniques (such as HPLC) and spectrometric analytical procedures.[12][13] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are crucial for the structural elucidation of newly synthesized this compound derivatives.[15]
Experimental Workflow for this compound Derivative Analysis:
Caption: A typical experimental workflow for the synthesis and analysis of this compound derivatives.
Conclusion
The this compound ring system represents a privileged scaffold in medicinal chemistry, endowed with a rich and versatile set of chemical properties. Its straightforward synthesis, coupled with the capacity for diverse functionalization and its key role in modulating critical biological pathways, ensures its continued prominence in the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and biological interactions is paramount for researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound ring opening in penicillin derivatives. Part 1. Imine formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Opening of the this compound ring of penicillin derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 12. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Characterization of Novel this compound-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolidine Scaffold: A Privileged Core in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs and a plethora of ongoing research. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound-based compounds, focusing on their anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key biological pathways to aid in the rational design of novel this compound-based therapeutics.
Core Structure and Key Positions for Modification
The fundamental this compound core offers several positions for chemical modification, each influencing the compound's physicochemical properties and biological activity. The most extensively studied derivatives are the 2,4-thiazolidinediones (TZDs), where carbonyl groups are present at positions 2 and 4. The key positions for substitution are:
-
N-3 Position: The nitrogen atom of the this compound ring.
-
C-2 Position: Often part of a carbonyl or thione group, but can be substituted.
-
C-5 Position: A critical position for introducing diverse substituents, often via a benzylidene bridge.
Systematic modifications at these positions have allowed for the fine-tuning of activity against various molecular targets.
Anticancer Activity: Targeting Proliferation and Survival
This compound derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in tumor growth and survival.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Substitution at the C-5 Position: The introduction of a 5-benzylidene moiety is a common and effective strategy. The nature and position of substituents on the aromatic ring of the benzylidene group are crucial for activity.
-
Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) at the para position of the phenyl ring often enhance cytotoxic potency.[2]
-
The presence of a 4-hydroxy group on the phenyl ring has also been associated with significant activity.
-
-
Substitution at the N-3 Position: Modifications at the N-3 position can influence selectivity and potency.
-
Substitution with bulky aromatic or heteroaromatic rings can lead to potent anticancer agents.
-
-
Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores, such as isatin (B1672199) or quinoline, has yielded hybrid compounds with enhanced anticancer activity.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | C-5 Substituent (R) | N-3 Substituent (R') | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Bromobenzylidene | H | B16 (Melanoma) | 17.06 | [2] |
| 2 | 4-Nitrobenzylidene | H | K562 (Leukemia) | Potent | [2] |
| 3 | 4-Chlorobenzylidene | H | CEM (Leukemia) | Potent | [2] |
| 4 | 4-Hydroxybenzylidene | -CH2-CO-NH-Aryl | MCF-7 (Breast) | 13.0 ± 2.28 | [3] |
| 5 | 4-Hydroxybenzylidene | -CH2-CO-NH-Aryl | HepG-2 (Liver) | 11.8 ± 1.95 | [3] |
| 6 | Acridin-9-ylmethylene | Benzyl | Various | 4.1 | [4] |
| 7g | Isatin-linked | Aryl | A549 (Lung) | 40 | [5] |
| 7g | Isatin-linked | Aryl | MCF-7 (Breast) | 40 | [5] |
| 7g | Isatin-linked | Aryl | PC3 (Prostate) | 50 | [5] |
| 22 | Varied Arylidene | Varied Aryl | HepG2 (Liver) | 2.04 ± 0.06 | [6] |
| 22 | Varied Arylidene | Varied Aryl | MCF-7 (Breast) | 1.21 ± 0.04 | [6] |
| 24 | Varied Arylidene | Varied Aryl | HepG2 (Liver) | 0.6 ± 0.02 | [6] |
Signaling Pathway: PPARγ-Independent Anticancer Effects
While some anticancer effects of thiazolidinediones are mediated through Peroxisome Proliferator-Activated Receptor gamma (PPARγ), many derivatives exhibit potent antitumor activity through PPARγ-independent mechanisms. These often involve the induction of apoptosis and cell cycle arrest.
Caption: PPARγ-independent anticancer mechanisms of thiazolidinediones.
Antidiabetic Activity: Enhancing Insulin (B600854) Sensitivity
The most well-known therapeutic application of thiazolidinediones is in the management of type 2 diabetes. Compounds like pioglitazone (B448) and rosiglitazone (B1679542) act as potent agonists of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[7]
Structure-Activity Relationship (SAR) for Antidiabetic Activity
The general pharmacophore for PPARγ agonism includes:
-
An acidic head group: The thiazolidinedione ring.
-
A central linker: Often containing an aromatic ring.
-
A lipophilic tail: A second aromatic or aliphatic group.
-
Thiazolidinedione Ring: The 2,4-dione substitution is essential for activity.
-
Linker and Tail: The nature and length of the linker and the composition of the lipophilic tail significantly impact potency and selectivity. For instance, the ether linkage and the pyridine (B92270) ring in pioglitazone are critical for its activity.
Quantitative Data: In Vitro Antidiabetic Activity
The following table summarizes the in vitro activity of various thiazolidinedione derivatives against key molecular targets in diabetes.
| Compound ID | Target | Activity | IC50/EC50 | Reference |
| Rosiglitazone | PPARγ | Agonist | Potent | [7] |
| Pioglitazone | PPARγ | Agonist | Potent | [7] |
| TZDD2 | α-Amylase | Inhibition | < 50 µg/mL | [8] |
| TZDD2 | α-Glucosidase | Inhibition | < 50 µg/mL | [8] |
| TZDD2 | DPP-4 | Inhibition | Potent | [8] |
| Ethyl-substituted derivative | α-Amylase | Inhibition | 86.06 ± 1.1 µM | [9] |
| Ethyl-substituted derivative | α-Glucosidase | Inhibition | 74.97 ± 1.23 µM | [9] |
| Compound 5p | α-Amylase | Inhibition | 1.01 ± 0.02 µM | [10] |
| Compound C1 | Blood Glucose Lowering | In vivo | Potent | [11] |
Signaling Pathway: PPARγ-Mediated Insulin Sensitization
Thiazolidinediones bind to and activate PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression to improve insulin sensitivity.
Caption: Thiazolidinedione-mediated PPARγ signaling pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The this compound scaffold is a versatile platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[12]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
5-Arylidene Substituents: The nature of the substituent on the 5-arylidene ring plays a key role.
-
Electron-withdrawing groups such as nitro and chloro at various positions on the phenyl ring have been shown to be important for antibacterial and antifungal activity.[13]
-
-
N-3 Substitution: Substitution at the N-3 position with various alkyl or aryl groups can modulate the antimicrobial spectrum and potency.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microorganisms.
| Compound ID | C-5 Substituent (R) | N-3 Substituent (R') | Microorganism | MIC (µg/mL) | Reference |
| 58b | 2-Nitrobenzylidene | Indazole moiety | M. tuberculosis | 12 ± 3.24 | [13] |
| 20 | Imidazole-linked | H | S. aureus | Potent | [13] |
| 22 | Imidazole-linked | H | E. coli | Potent | [13] |
| 26 | Imidazole-linked | H | A. niger | Potent | [13] |
| Compound 5 | Varied Arylidene | Varied Aryl | S. Typhimurium | 0.008 - 0.06 | [14] |
| Various | Arylidene | H | Gram-positive bacteria | 2 - 16 | [15] |
| Mycosidine Congeners | Varied Arylidene | Varied | Candida species | High Activity | [2] |
| 3a,b | Benzothiazole-linked | Ethyl urea | S. pneumoniae | 0.008 | [16] |
Mechanism of Action: Antifungal Activity
The precise mechanism of action for many antifungal this compound derivatives is still under investigation. However, some studies suggest that they may disrupt the fungal cell wall or interfere with essential metabolic processes like glucose transport.[2][17]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
Substituents on the 2-phenyl ring: The presence of a 4-hydroxy group on a phenyl ring at the C-2 position has been shown to lead to selective inhibition of COX-2.
-
N-3 Substituents: The nature of the substituent at the N-3 position can significantly influence anti-inflammatory potency.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of representative this compound derivatives.
| Compound ID | Target/Assay | Activity | IC50 (µM) | Reference |
| 9a | COX-1 | Inhibition | 0.42 | [18] |
| 9b | COX-1 | Inhibition | 0.32 | [18] |
| 23a | COX-2 | Inhibition | 2.3 | [18] |
| 23b | COX-2 | Inhibition | 1.9 | [18] |
| 6b | COX-2 | Inhibition | 11.65 | [18] |
| 4d | BSA Denaturation | Inhibition | 21.9 µg/mL | [19] |
| 3c | BSA Denaturation | Inhibition | 31.7 µg/mL | [19] |
Signaling Pathway: Inhibition of Pro-inflammatory Cytokines
This compound derivatives can exert their anti-inflammatory effects by interfering with the signaling cascades of key pro-inflammatory cytokines, TNF-α and IL-6. This often involves the modulation of downstream pathways such as NF-κB and MAPKs.
Caption: Inhibition of TNF-α and IL-6 signaling by thiazolidinediones.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, focusing on common and key experimental procedures cited in the literature.
Synthesis of 5-Benzylidene-2,4-thiazolidinedione Derivatives (General Procedure)
This protocol describes the Knoevenagel condensation, a widely used method for synthesizing 5-benzylidene-2,4-thiazolidinediones.
Materials:
-
This compound-2,4-dione
-
Substituted aromatic aldehyde
-
Piperidine (B6355638) (catalyst)
-
Acetic acid (catalyst)
-
Ethanol (B145695) or Toluene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add equimolar amounts of this compound-2,4-dione (1.0 eq) and the appropriate substituted aromatic aldehyde (1.0 eq).
-
Add the solvent (e.g., ethanol or toluene) to the flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) and a few drops of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 2-8 hours), cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.
Caption: A typical workflow for this compound derivative drug discovery.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive structure-activity relationship studies summarized in this guide highlight the critical role of specific substitutions in determining the biological activity and target selectivity of these compounds. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways are intended to empower researchers in the rational design and development of the next generation of this compound-based drugs with improved efficacy and safety profiles. The versatility of this core structure suggests that its full therapeutic potential is yet to be completely unveiled, promising exciting future discoveries in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Discovery of new this compound-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Mechanism of action of thiazolidine-based drugs
An In-depth Technical Guide to the Mechanism of Action of Thiazolidine-Based Drugs
Abstract
This compound-based drugs, particularly the thiazolidinedione (TZD) class, represent a significant therapeutic strategy for managing type 2 diabetes mellitus by targeting insulin (B600854) resistance. This technical guide provides a comprehensive overview of their core mechanism of action, focusing on the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). We delve into the molecular signaling cascades, downstream metabolic consequences, and quantitative aspects of drug-receptor interactions. Furthermore, this document outlines detailed protocols for key experimental assays used to characterize the activity of these compounds and explores known PPARγ-independent effects. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound-based drug pharmacology.
Introduction
The 2,4-thiazolidinedione (B21345) scaffold is a privileged structure in medicinal chemistry, forming the basis for a class of drugs known as TZDs or "glitazones".[1] These agents are potent insulin sensitizers used in the treatment of type 2 diabetes mellitus.[2][3] The primary approved drugs in this class are Pioglitazone (B448) and Rosiglitazone (B1679542).[4] Historically, other compounds like Troglitazone were developed but later withdrawn due to toxicity concerns.[1][4]
The fundamental mechanism of TZDs is their function as high-affinity, selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[4][5][6] By activating PPARγ, TZDs modulate the expression of a large network of genes, ultimately enhancing the body's response to insulin.[7][8]
The Core Mechanism: PPARγ-Dependent Signaling
The predominant therapeutic effects of thiazolidinediones are mediated through the activation of PPARγ.[5] This process involves a series of molecular events that translate a ligand-binding event into a complex cellular response.
PPARγ Activation and Heterodimerization
Thiazolidinediones are cell-permeable and travel to the nucleus, where they bind directly to the ligand-binding domain of PPARγ.[4][7] PPARγ is most abundantly expressed in adipose tissue but is also found in skeletal muscle, liver, and macrophages.[2] Upon ligand binding, PPARγ undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[2][4]
Regulation of Target Gene Transcription
The activated PPARγ/RXR heterodimer functions as a transcription factor. It binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes.[4][9] This binding event recruits a complex of co-activator proteins (such as nuclear receptor coactivator 1), which initiates the transcription of these genes into messenger RNA (mRNA), followed by translation into functional proteins.[4] This genomic action is responsible for the majority of the anti-diabetic effects of TZDs.[4]
Key Metabolic and Cellular Outcomes
The transcriptional regulation by TZDs results in several key physiological changes:
-
Enhanced Insulin Sensitivity : TZDs upregulate the expression of genes involved in glucose metabolism, most notably the glucose transporter GLUT4.[5] This increases glucose uptake and utilization in skeletal muscle and adipose tissue.[3]
-
Modulation of Lipid Metabolism : They promote the transcription of genes for lipoprotein lipase, fatty acid transporter protein, and fatty acyl-CoA synthase.[5] This enhances the clearance of circulating free fatty acids and their storage in subcutaneous adipocytes, thereby reducing lipotoxicity in the liver and muscle.[2][10]
-
Adipocyte Differentiation and Fat Redistribution : TZDs are potent inducers of adipogenesis, promoting the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes.[2][11] This leads to a redistribution of fat from visceral depots to subcutaneous adipose tissue.[7][10]
-
Regulation of Adipokine Secretion : A crucial effect is the significant increase in the expression and secretion of adiponectin, an adipokine known to improve insulin sensitivity and have anti-inflammatory properties.[2][10] Concurrently, TZDs can decrease the expression of pro-inflammatory adipokines like tumor necrosis factor-alpha (TNF-α) and certain interleukins.[4][10]
-
Reduced Hepatic Glucose Production : By improving overall insulin sensitivity, TZDs indirectly lead to reduced gluconeogenesis in the liver.[3][7]
PPARγ-Independent Mechanisms
While the majority of TZD effects are mediated by PPARγ, emerging evidence suggests the existence of off-target or PPARγ-independent pathways. These may contribute to the broader spectrum of biological activities, including some adverse effects.
-
Inhibition of Translation Initiation : Some studies have shown that TZDs can inhibit cell proliferation by blocking the G1-S transition of the cell cycle, independent of PPARγ status. This effect is mediated by the inhibition of translation initiation.[12] This mechanism may underlie some of the observed anti-cancer properties of these drugs.[12][13]
-
Upregulation of IGF-1 Receptor (IGF-1R) : In vascular smooth muscle cells, rosiglitazone and pioglitazone have been shown to upregulate IGF-1R protein levels and signaling. This action appears to be post-transcriptional and independent of PPARγ, potentially contributing to the cardiovascular effects of TZDs.[14]
Quantitative Analysis of TZD-Target Interactions
The interaction between thiazolidinediones and their molecular targets can be quantified to understand their potency and binding characteristics.
Table 1: Binding Affinities of Thiazolidinediones to PPARγ and Human Serum Albumin (HSA)
| Compound | Target | Assay Type | Binding Affinity/Constant | Reference(s) |
|---|---|---|---|---|
| BRL49653 | PPARγ | Radioligand Binding | Kd: ~40 nM | [15] |
| Pioglitazone | HSA (Sudlow Site I) | Affinity Microcolumns | Ka: 3.4 x 105 M-1 | [16] |
| Rosiglitazone | HSA (Sudlow Site I) | Affinity Microcolumns | Ka: 4.6 x 105 M-1 | [16] |
| Pioglitazone | HSA (Sudlow Site II) | Affinity Microcolumns | Ka: 1.7 x 105 M-1 | [16] |
| Rosiglitazone | HSA (Sudlow Site II) | Affinity Microcolumns | Ka: 2.0 x 105 M-1 | [16] |
| Pioglitazone | PPARγ | Molecular Docking | Binding Score: -8.558 kcal/mol | [17] |
| Compound 3j (Novel) | PPARγ | Molecular Docking | Binding Score: -7.765 kcal/mol |[17] |
Table 2: Efficacy and Cellular Effects of Thiazolidinediones
| Compound | Cell Line | Assay | Result | Reference(s) |
|---|---|---|---|---|
| Rosiglitazone (10 µM) | Human Aortic SMCs | Protein Expression | 67% increase in IGF-1R protein | [14] |
| Pioglitazone (10 µM) | Human Aortic SMCs | Protein Expression | 41% increase in IGF-1R protein | [14] |
| Rosiglitazone | HEK 293T cells | Luciferase Reporter | 7.4- to 13-fold activation | [18] |
| Rosiglitazone | 3T3-L1 adipocytes | Luciferase Reporter | Full agonist activity |[18] |
Key Experimental Protocols
Characterizing the mechanism of action of this compound-based drugs involves a suite of standard in vitro assays.
PPARγ Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.
-
Objective : To measure ligand-induced activation of PPARγ.
-
Materials :
-
HEK293 cells or another suitable cell line.
-
PPARγ expression plasmid.
-
PPRE-luciferase reporter plasmid (e.g., tk-PPREx3-luc).
-
Internal control plasmid (e.g., Renilla luciferase vector).
-
Transfection reagent.
-
Test compounds (TZDs) and vehicle control (e.g., DMSO).
-
Luciferase assay reagent and a luminometer.[18]
-
-
Protocol :
-
Cell Seeding : Seed HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Transfection : Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
Treatment : After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test TZD or vehicle control. Incubate for 16-24 hours.[18]
-
Lysis & Measurement : Lyse the cells according to the luciferase assay kit manufacturer's protocol. Measure the firefly luciferase activity (from the PPRE reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as fold induction compared to the vehicle control.[18]
-
Target Gene Expression Analysis by qPCR
This method is used to confirm that PPARγ activation leads to the transcription of known target genes.
-
Objective : To quantify the change in mRNA levels of PPARγ target genes (e.g., Adiponectin, GLUT4) following TZD treatment.
-
Protocol :
-
Cell Treatment : Culture relevant cells (e.g., adipocytes) and treat with the TZD or vehicle for a specified time.
-
RNA Extraction : Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR : Perform quantitative PCR using the synthesized cDNA, a qPCR master mix, and specific primers for the target gene and a housekeeping gene (for normalization).
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Express results as fold change relative to the vehicle control.[18]
-
Adipocyte Differentiation Assay
This functional assay assesses the ability of a compound to induce adipogenesis, a hallmark of PPARγ activation.
-
Objective : To visualize and quantify lipid accumulation in preadipocytes induced to differentiate by a TZD.
-
Protocol :
-
Cell Culture : Grow preadipocyte cells (e.g., 3T3-L1) to confluence.
-
Induction : Replace the medium with a differentiation cocktail containing the test TZD or a positive control (e.g., rosiglitazone).
-
Differentiation : Culture the cells for several days, replacing the medium every 2-3 days, until mature adipocytes with visible lipid droplets form.
-
Staining : Fix the cells and stain the intracellular lipid droplets with Oil Red O solution.
-
Quantification : Visualize the stained lipid droplets via microscopy. To quantify, extract the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance spectrophotometrically (e.g., at 520 nm).[18]
-
Conclusion
The mechanism of action of this compound-based drugs is primarily and potently driven by their role as selective agonists of the nuclear receptor PPARγ. This activation initiates a cascade of genomic events, leading to the altered transcription of numerous genes involved in glucose and lipid metabolism. The principal outcomes—enhanced insulin sensitivity, favorable modulation of lipid profiles, and regulation of adipokine secretion—directly address the core pathophysiology of type 2 diabetes. While PPARγ-independent pathways are being investigated and may contribute to the drugs' broader effects, the PPARγ-dependent signaling cascade remains the cornerstone of their therapeutic efficacy. A thorough understanding of these pathways, supported by quantitative binding data and robust experimental validation, is critical for the ongoing development of next-generation, safer, and more selective PPARγ modulators.[6][19]
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]
- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 5. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. nps.org.au [nps.org.au]
- 11. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolidinediones Up-regulate Insulin-like Growth Factor-1 Receptor via a Peroxisome Proliferator-activated Receptor γ-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Generation of affinity maps for thiazolidinediones with human serum albumin using affinity microcolumns. I. Studies of effects by glycation on multisite drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of novel this compound-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Thiazolidinedione as a Promising Medicinal Scaffold for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazolidine: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolidine core, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, has emerged as a privileged scaffold in organic synthesis and medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of this compound's role as a versatile building block, detailing key synthetic methodologies, experimental protocols, and its application in the modulation of critical biological pathways.
Core Synthetic Methodologies
The construction of the this compound ring and its derivatives can be achieved through several efficient synthetic strategies. The most prominent among these are multicomponent reactions and cyclo-condensations, which offer high atom economy and rapid access to molecular diversity.
Multicomponent Synthesis of 2,3-Disubstituted 4-Thiazolidinones
One of the most powerful methods for synthesizing 4-thiazolidinones is the one-pot, three-component reaction involving an amine, an aldehyde or ketone, and thioglycolic acid.[1][2][3][4] This approach is highly convergent and allows for the introduction of diversity at positions 2 and 3 of the thiazolidinone ring.
Workflow for Multicomponent Synthesis of 4-Thiazolidinones
Caption: General workflow for the multicomponent synthesis of 4-thiazolidinones.
Knoevenagel Condensation for 5-Substituted-2,4-Thiazolidinediones
The synthesis of 5-arylidenyl-2,4-thiazolidinediones, a class of compounds with significant biological activities, is commonly achieved through the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with various aromatic aldehydes.[5][6][7][8][9][10][11] This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or baker's yeast.[10]
Experimental Protocol: Synthesis of 5-Arylidenyl-2,4-thiazolidinedione [5]
-
A mixture of 2,4-thiazolidinedione (0.01 mol) and an aromatic aldehyde (0.01 mol) is prepared in polyethylene (B3416737) glycol-300 (5 ml).
-
The reaction mixture is heated in an oil bath for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into cold water.
-
The resulting solid product is filtered, washed with water, and then recrystallized from ethanol (B145695).
Synthesis of 2-Arylthis compound-4-carboxylic Acids
2-Arylthis compound-4-carboxylic acids are readily synthesized by the condensation of L-cysteine with an appropriate aldehyde.[12][13][14][15][16] This reaction proceeds under mild conditions and provides a straightforward route to this important class of this compound derivatives.
Experimental Protocol: Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid [12]
-
A mixture of L-cysteine (16.50 mmol) and the corresponding (het)arylaldehyde (16.50 mmol) is prepared in ethanol (30.00 mL).
-
The mixture is stirred at room temperature for 2-5 hours.
-
The solid that forms is separated by filtration, washed with diethyl ether, and dried to yield the final product.
This compound Derivatives in Drug Discovery
The this compound scaffold is a key component in a multitude of compounds with diverse pharmacological activities, including antidiabetic, anticancer, and antiviral properties.
Antidiabetic Activity: PPAR-γ Agonism
Thiazolidinediones (TZDs), particularly 2,4-thiazolidinediones, are well-known for their insulin-sensitizing effects, which are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[17][18][19][20] Upon binding to PPAR-γ, TZDs induce a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression involved in glucose and lipid metabolism.
Signaling Pathway of Thiazolidinedione-Mediated PPAR-γ Activation
Caption: PPAR-γ activation by thiazolidinediones leading to improved insulin sensitivity.[17][19][20]
Table 1: In Vivo Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound | Animal Model | Dose | Reduction in Blood Glucose Level (%) | Reference |
| Compound 6 | Alloxan-induced diabetic rats | - | 69.55 | [21] |
| Compound 11 | Alloxan-induced diabetic rats | - | 66.95 | [21] |
| B-TZD-11 | High-fat diet-streptozotocin-induced diabetic rats | - | Significant reduction | [22] |
| B-TZD-13 | High-fat diet-streptozotocin-induced diabetic rats | - | Significant reduction (superior to B-TZD-11) | [22] |
| Compounds 4-7 | Alloxan-induced diabetic rats | 50, 100, 250 mg/Kg | Dose-dependent reduction | [23][24][25] |
Anticancer Activity: Induction of Apoptosis
Numerous thiazolidinone derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines.[26][27][28][29][30][31][32][33][34][35] One of the key mechanisms of their antitumor effect is the induction of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Apoptosis Induction Pathway by Thiazolidinone Derivatives
Caption: Thiazolidinone-induced apoptosis via intrinsic and extrinsic pathways.[29][31][32]
Table 2: Cytotoxic Activity (IC50, µM) of Thiazolidinone Derivatives against Various Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | PC3 (Prostate) | HeLa (Cervical) | HCT-116 (Colon) | Reference |
| Compound 28 | 4.6 ± 0.8 | 2.1 ± 0.5 | 2.9 ± 0.3 | 3.2 ± 0.5 | - | [26] |
| Compound 2 | - | 0.54 | - | - | - | [26] |
| Compound 4 | 0.35 | - | - | - | - | [26] |
| Compound 7g | 40 | 40 | 50 | - | - | [28] |
| Compound 13a | - | - | - | - | 0.05 (mM/ml) | [27] |
| Compound 13b | - | - | - | - | 0.12 (mM/ml) | [27] |
| Compound 7 | - | - | - | - | - | [27] |
| Compound 29a/b | - | - | - | Active | - | [27] |
| Compound 20a | - | - | - | 2.99 | - | [27] |
| Compound 11 | - | 5.02 | - | - | - | [30] |
| Compound 37 | - | - | - | - | - | [30] |
| Compound 38 | - | - | - | - | - | [30] |
| Compound 39 | - | - | - | - | - | [30] |
| Compound 44 | - | - | - | - | - | [30] |
| Compound 45 | - | - | - | - | - | [30] |
| Compound 55 | - | - | - | - | 0.92 (HCT-15) | [30] |
| Compound 2b | 9.26±0.73 | - | - | - | - | [31] |
| Compound 4b | 5.25±0.32 | - | - | - | - | [31] |
| Compounds 5 & 6 | - | - | - | - | Moderate Activity | [33] |
| Compound 3i | - | - | - | 0.007 | 0.001 (HCT-8) | [34][35] |
Antiviral Activity: Influenza Neuraminidase Inhibition
This compound-4-carboxylic acid derivatives have been identified as promising inhibitors of the influenza neuraminidase (NA) enzyme.[36][37][38][39][40] By mimicking the transition state of the sialic acid cleavage reaction, these compounds can block the active site of NA, thereby preventing the release of new viral particles from infected cells and halting the spread of the infection.
Mechanism of Influenza Neuraminidase Inhibition by this compound Derivatives
Caption: Inhibition of influenza neuraminidase by this compound derivatives prevents viral release.[39]
Table 3: Inhibitory Activity (IC50) of this compound-4-carboxylic Acid Derivatives against Influenza Neuraminidase
| Compound | IC50 (µM) | Reference |
| 4f | 0.14 | [36] |
| 4a | Potent Activity | [37][40] |
| 4b | Potent Activity | [37][40] |
| 6a | Potent Activity | [37][40] |
Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives is crucial for confirming their identity and purity. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the chemical environment of protons and carbons, and their connectivity.[41][42][43][44]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H, and C-N bonds, which are characteristic of the this compound core and its substituents.[34][41][42][43][45]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula.[34][42][43]
This guide highlights the significance of the this compound scaffold as a foundational element in the synthesis of compounds with profound biological implications. The synthetic versatility of this heterocyclic system, coupled with its proven efficacy in modulating key biological targets, ensures its continued prominence in the fields of organic synthesis and drug discovery. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthis compound-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. refp.cohlife.org [refp.cohlife.org]
- 20. Development of novel this compound-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. galaxypub.co [galaxypub.co]
- 28. biointerfaceresearch.com [biointerfaceresearch.com]
- 29. Anticancer potential of new steroidal thiazolidin-4-one derivatives. Mechanisms of cytotoxic action and effects on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. sciensage.info [sciensage.info]
- 36. Design, synthesis and biological activity of this compound-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
- 38. researchgate.net [researchgate.net]
- 39. benchchem.com [benchchem.com]
- 40. Novel this compound-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. ijfmr.com [ijfmr.com]
- 42. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 43. researchgate.net [researchgate.net]
- 44. This compound(504-78-9) 1H NMR spectrum [chemicalbook.com]
- 45. e3s-conferences.org [e3s-conferences.org]
Thiazolidine-Based Compounds as Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazolidine-based compounds, a class of heterocyclic molecules, have emerged as a promising scaffold in the development of novel anticancer therapeutics. Initially recognized for their utility in treating type 2 diabetes, these compounds have demonstrated significant potential in oncology through their multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current landscape of this compound derivatives in cancer research, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Mechanisms of Action: Modulating Key Cancer Signaling Pathways
The anticancer effects of this compound-based compounds are attributed to their ability to interfere with critical signaling pathways that govern cancer cell proliferation, survival, and apoptosis. These compounds have been shown to act through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent mechanisms.[1]
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[2][3] Several thiazolidinedione derivatives have been found to inhibit this pathway, contributing to their anticancer effects.[4][5] The mechanism often involves the upregulation of the tumor suppressor PTEN, which in turn inhibits PI3K, leading to the downstream suppression of Akt and mTOR.
Induction of Apoptosis
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This is often achieved by modulating the expression of key apoptosis-regulating proteins. Thiazolidinediones have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[6] Some derivatives have been shown to induce apoptosis through a caspase-9 dependent pathway.[6]
Structure-Activity Relationship (SAR)
The anticancer activity of this compound-based compounds is highly dependent on their chemical structure. Modifications at various positions of the this compound ring can significantly impact their potency and selectivity.
| Position of Substitution | Substituent | Effect on Anticancer Activity | Reference |
| N-3 of this compound Ring | Aromatic/heterocyclic rings | Often enhances activity. | [7] |
| Long alkyl chains | Can increase lipophilicity and cell permeability. | [8] | |
| C-5 of this compound Ring | Benzylidene group | A common and effective substituent. | [8] |
| Electron-withdrawing groups on the benzylidene ring (e.g., -Cl, -Br, -NO2) | Generally increases cytotoxic activity. | [8] | |
| Electron-donating groups on the benzylidene ring (e.g., -CH3, -OCH3) | Often decreases cytotoxic activity. | [8] | |
| Naphthylidene group | Can confer potent HDAC inhibitory activity. | [8] | |
| C-2 of this compound Ring | Imino group | Can be a key feature for certain anticancer activities. | [6] |
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected this compound-based compounds, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Table 1: IC50 Values of 2,4-Thiazolidinedione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19e | MDA-MB-231 (Breast) | 0.97 ± 0.13 | [4] |
| Compound 21 | HepG2 (Liver) | 0.53 ± 0.04 | [8] |
| MCF-7 (Breast) | 0.64 ± 0.01 | [8] | |
| Compound 20 | Caco-2 (Colon) | 2 | [8] |
| HepG2 (Liver) | 10 | [8] | |
| MDA-MB-231 (Breast) | 40 | [8] | |
| Compound 12 | K562 (Leukemia) | 0.4 | [8] |
| CEM (Leukemia) | 13.94 | [8] | |
| Compound 7c | MCF-7 (Breast) | 7.78 | [6] |
| HCT116 (Colon) | 5.77 | [6] | |
| HepG2 (Liver) | 8.82 | [6] | |
| Compound 6c | MCF-7 (Breast) | 8.15 | [6] |
| HCT116 (Colon) | 7.11 | [6] | |
| HepG2 (Liver) | 8.99 | [6] | |
| Benzimidazole-thiazolidinedione hybrid (Compound 3) | A549 (Lung) | 11.46 ± 1.46 | [7] |
Table 2: IC50 Values of Thiazolidin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 (CDK2 inhibitor) | MCF-7 (Breast) | 0.54 | [9] |
| HepG2 (Liver) | 0.24 | [9] | |
| Compound 1 | MCF-7 (Breast) | 0.37 | [9] |
| HepG2 (Liver) | 1.58 | [9] | |
| Compound 3 | HepG2 (Liver) | 2.28 | [9] |
| Isatine-4-thiazolidinone hybrid (Compound 58) | MDA-MB-231 (Breast) | 7.6 | [10] |
| MCF-7 (Breast) | 8.4 | [10] | |
| Indole-4-thiazolidinone hybrid (Compound 56) | MCF-7 (Breast) | 6.06 | [10] |
| OVCAR-3 (Ovarian) | 5.12 | [10] |
Experimental Protocols
The evaluation of the anticancer potential of this compound-based compounds relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments.
Experimental Workflow for Anticancer Drug Screening
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound-based compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound-based compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound compounds at their IC50 concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound-based compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound compounds as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound-based compounds represent a versatile and promising platform for the development of new anticancer agents. Their ability to modulate multiple key signaling pathways, coupled with the potential for structural modification to enhance potency and selectivity, makes them an attractive area of research for drug discovery. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, paving the way for the identification of novel and effective cancer therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Thiazolidinedione-Conjugated Lupeol Derivatives as Potent Anticancer Agents Through a Mitochondria-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidenediones induce tumour-cell apoptosis through the Akt-GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of thiazolidinediones on differentiation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
Thiazolidine-Based Compounds: A Technical Guide to Their Antimicrobial Potential
For Immediate Release
A Deep Dive into the Synthesis, Activity, and Mechanisms of Thiazolidine-Based Antimicrobial Agents
[City, State] – [Date] – As the challenge of antimicrobial resistance continues to grow, the scientific community is urgently exploring novel chemical scaffolds with the potential to yield new and effective therapeutic agents. Among these, the this compound nucleus, particularly 4-thiazolidinone (B1220212) and this compound-2,4-dione, has emerged as a privileged structure in medicinal chemistry. This technical guide offers an in-depth exploration of this compound-based compounds, summarizing their synthesis, antimicrobial activity, mechanisms of action, and the experimental protocols crucial for their development and evaluation. This document is intended for researchers, scientists, and drug development professionals actively working to combat infectious diseases.
Introduction to this compound Derivatives
Thiazolidinones are derivatives of this compound featuring a carbonyl group and represent a core structure in a variety of pharmaceuticals with a wide spectrum of biological activities. These compounds have garnered significant interest due to their demonstrated antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The versatility of the this compound scaffold, which allows for substitutions at various positions, enables the generation of large libraries of derivatives for screening and optimization.[2] This guide focuses on the antimicrobial applications of these promising compounds.
General Synthesis Strategies
The synthesis of 4-thiazolidinone derivatives is often achieved through a one-pot, multi-component reaction, which is efficient and allows for diverse molecular structures. A common and effective method involves the condensation reaction of an aromatic amine, an aromatic aldehyde, and thioglycolic acid.[3][4] Variations of this synthesis can be performed using microwave assistance, which can significantly reduce reaction times and improve yields.[5]
The general workflow for the synthesis and evaluation of these compounds is a systematic process that begins with rational design and culminates in the identification of lead candidates.
Antimicrobial Activity: A Quantitative Overview
Thiazolidinone derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains.[5] The efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The data presented below is a compilation from multiple studies, showcasing the potential of this chemical class.
Table 1: Antibacterial Activity of Selected Thiazolidinone Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Derivative 1 | 7-13 | - | 7-13 | - | [3] |
| Derivative 2 | >64 | 8 | >64 | >64 | [6] |
| Derivative 3 | 12.5 (MRSA) | 25.0 | - | - | [7] |
| Derivative 4 | 6.3-25.0 | - | - | - | [8] |
| Derivative 5 | 2-16 | 2-16 | 2-16 | 2-16 | [9] |
| Ciprofloxacin (Std.) | - | - | - | - | [3] |
| Ampicillin (B1664943) (Std.) | Potent | Potent | Potent | Potent | [5][10] |
Table 2: Antifungal Activity of Selected Thiazolidinone Derivatives (MIC in µg/mL)
| Compound ID | C. albicans | A. niger | Reference |
| Derivative 1 | 13-17 | - | [3] |
| Derivative 2 | Effective | - | [6] |
| Derivative 3 | Potent | Potent | [5] |
| Fluconazole (Std.) | - | - | [3] |
| Ketoconazole (Std.) | Potent | Potent | [5][10] |
Note: The term "Derivative" is used to represent various compounds from the cited literature. Direct comparison between studies should be made with caution due to differing experimental conditions.
Many newly synthesized compounds have shown antibacterial activity greater than reference drugs like ampicillin and streptomycin, and antifungal activity significantly higher than bifonazole (B1667052) and ketoconazole.[5]
Mechanism of Action
The antimicrobial effect of thiazolidinone derivatives is often attributed to their ability to interfere with essential bacterial cellular processes. Docking studies and enzymatic assays have suggested that these compounds can inhibit key enzymes involved in cell wall biosynthesis and other vital pathways.
One of the proposed mechanisms for their antibacterial action is the inhibition of the MurB enzyme, which is a crucial component in the cytoplasmic steps of peptidoglycan synthesis in bacteria.[5][10] Peptidoglycan is a major structural component of the bacterial cell wall, and its disruption leads to cell lysis and death.[2] For antifungal activity, a likely target is the CYP51 enzyme (lanosterol 14α-demethylase), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10]
Structure-Activity Relationship (SAR)
The antimicrobial potency of thiazolidinone derivatives is highly dependent on the nature and position of substituents on the aromatic rings attached to the core structure.[3][4]
-
Position 2 and 3 Substituents: The nature of the groups at the 2 and 3 positions of the thiazolidinone ring significantly impacts antimicrobial activity.[3]
-
Aromatic Ring Substitutions: The presence of electron-withdrawing groups (e.g., halogens like chloro, bromo) or electron-donating groups (e.g., methoxy) on the aryl rings can modulate the biological activity.[11][12] For instance, a 4-bromo substitution on a benzylidene moiety has been shown to enhance activity.[12]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate bacterial cell walls, which is particularly relevant for activity against Gram-negative bacteria with their high lipid content cell walls.[13]
-
Steric and Electronic Factors: Quantitative Structure-Activity Relationship (QSAR) studies have revealed that steric factors, dipole energy, and electronic energy show a strong correlation with biological activity.[14][15]
Key Experimental Protocols
Reproducible and standardized methodologies are paramount in the evaluation of new antimicrobial agents. Below are outlines of key experimental protocols.
General Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones[4]
-
Reactant Mixture: A mixture of an appropriate aromatic amine (0.01 mol), an aromatic aldehyde (0.01 mol), and thioglycolic acid (0.01 mol) is prepared in dry benzene (B151609) or toluene.
-
Reflux: The mixture is refluxed for 8-10 hours.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The resulting solid product is washed thoroughly with a sodium bicarbonate solution to remove unreacted acid and then with distilled water.
-
Recrystallization: The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry, along with elemental analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[17]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 1-2 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard) is prepared in a suitable broth medium.[16]
-
Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing broth. This creates a gradient of compound concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]
Antimicrobial Susceptibility Testing: Agar (B569324) Disk Diffusion Method[17][19]
This is a qualitative or semi-quantitative method to assess antimicrobial activity.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[16]
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented).[18]
Conclusion and Future Perspectives
This compound-based compounds represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, broad-spectrum activity, and potential for diverse chemical modifications make them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and reduce potential toxicity, exploring novel mechanisms of action to overcome existing resistance, and advancing lead compounds into preclinical and clinical development. The continued exploration of this chemical space is a critical component in the global effort to address the escalating threat of antimicrobial resistance.
References
- 1. ijfmr.com [ijfmr.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and anti-Microbial activity of Some 4-Thiazolidinone Conjugatives - ProQuest [proquest.com]
- 14. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 15. researchgate.net [researchgate.net]
- 16. apec.org [apec.org]
- 17. woah.org [woah.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Thiazolidine-Based Compounds: A Comprehensive Technical Guide to Their Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidine and its derivatives, a versatile class of heterocyclic compounds, have emerged as a significant scaffold in the development of novel antiviral agents. This technical guide provides an in-depth analysis of the antiviral activity of this compound-based compounds against a broad spectrum of DNA and RNA viruses. It covers their mechanisms of action, summarizes quantitative antiviral data, details key experimental protocols, and explores structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antiviral therapeutics.
Introduction
The persistent threat of viral diseases, exemplified by recent global pandemics, underscores the urgent need for novel antiviral therapies. This compound, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, and its various derivatives such as thiazolidinones and thiazolides, have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] This guide focuses on the compelling antiviral properties of this chemical class, highlighting their potential to address the challenges of drug resistance and the lack of effective treatments for many viral infections. This compound-based compounds have demonstrated inhibitory effects against a diverse array of viruses, including influenza viruses, hepatitis B and C viruses (HBV and HCV), rotaviruses, and Zika virus (ZIKV).[3][4][5][6]
Mechanisms of Antiviral Action
This compound derivatives exert their antiviral effects through various mechanisms, often targeting different stages of the viral life cycle. This multi-pronged approach makes them attractive candidates for further development.
2.1. Inhibition of Viral Entry and Maturation:
Some this compound compounds, particularly the thiazolide nitazoxanide (B1678950) (NTZ) and its active metabolite tizoxanide (B1683187) (TIZ), have been shown to interfere with the maturation of viral glycoproteins.[7][8] In the case of influenza A virus, these compounds selectively block the maturation and intracellular transport of hemagglutinin (HA), a crucial protein for viral entry and budding.[8] This disruption occurs at a post-translational level, without affecting viral binding or initial entry into the host cell.[8][9]
2.2. Targeting Viral Replication and Morphogenesis:
A significant mechanism of action for certain this compound derivatives is the disruption of viral replication machinery. For instance, against rotavirus, thiazolides inhibit the formation of viroplasms, which are cytoplasmic inclusion bodies essential for viral RNA replication and particle assembly.[5][10] This is achieved by hindering the interaction between the nonstructural proteins NSP2 and NSP5.[5] In the context of Zika virus, some thiazolidinedione derivatives have been found to inhibit the NS2B/NS3 protease complex and the NS5 RNA-dependent RNA polymerase (RdRp), both of which are critical for viral polyprotein processing and genome replication.[4][6]
2.3. Interference with Host Cell Pathways:
Thiazolides can also modulate host cell pathways to exert their antiviral effects. Nitazoxanide has been reported to interfere with host cellular antiviral responses, although the precise pathways are still under investigation.[11]
The following diagram illustrates the key viral life cycle stages targeted by this compound-based compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolides, a new class of antiviral agents effective against rotavirus infection, target viral morphogenesis, inhibiting viroplasm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolides: A New Class of Broad-Spectrum Antiviral Drugs Targeting Virus Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazolides, a New Class of Antiviral Agents Effective against Rotavirus Infection, Target Viral Morphogenesis, Inhibiting Viroplasm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of Thiazolidin-4-ones: A Technical Guide for Drug Development Professionals
Introduction
Thiazolidin-4-one, a five-membered heterocyclic scaffold containing a sulfur atom and a cyclic amide bond, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its versatility for chemical modification at positions 2, 3, and 5 allows for the creation of large, diverse libraries of compounds with a wide range of biological activities.[3] This adaptability, combined with favorable drug-like properties, makes the thiazolidin-4-one nucleus an attractive starting point for the discovery of novel therapeutic agents targeting a multitude of diseases.[1] This guide provides an in-depth overview of the therapeutic potential of thiazolidin-4-one derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Therapeutic Applications and Mechanisms of Action
Thiazolidin-4-one derivatives have demonstrated significant potential across several key therapeutic areas. Their biological activity is highly dependent on the nature and position of substituents on the core ring structure.
Anticancer Activity
Thiazolidin-4-ones have shown potent cytotoxic activity against a wide array of human cancer cell lines.[2] Their anticancer effects are often multi-faceted, involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[4][5]
Mechanisms of Action:
-
Enzyme Inhibition: These compounds have been found to inhibit various enzymes crucial for cancer cell proliferation and survival, including protein/tyrosine kinases (e.g., c-Met, CDK2, EGFR, VEGFR2), carbonic anhydrases, and tubulin polymerization.[4]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through both extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways, often involving the activation of caspases.[5][6][7]
-
Cell Cycle Arrest: Certain thiazolidin-4-ones can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrrolizine-thiazolidin-4-one hybrid (48a) | MCF-7 (Breast) | 0.16 ± 0.08 | [6] |
| 5-nitrofuran-2-yl substituted (39) | MDA-MB-231 (Breast) | 1.9 | [3][6] |
| 5-nitrofuran-2-yl substituted (39) | HepG2 (Liver) | 5.4 | [3][6] |
| 5-nitrofuran-2-yl substituted (39) | HT-29 (Colon) | 6.5 | [3][6] |
| Isatin-based derivative (28b) | HepG2 (Liver) | 4.97 | [6] |
| Isatin-based derivative (28b) | MCF-7 (Breast) | 7.51 | [6] |
| Isatin-based derivative (28b) | HT-29 (Colon) | 4.89 | [6] |
| Imidazopyridine-thiazolidin-4-one hybrid (37a) | MCF-7 (Breast) | 3.2 | [6] |
| Imidazopyridine-thiazolidin-4-one hybrid (37a) | DU145 (Prostate) | 6.8 | [6] |
| Quinolinone-thiazolidin-4-one hybrid (24b) | MDA-MB-231 (Breast) | 8.16 | [3] |
| Quinolinone-thiazolidin-4-one hybrid (24c) | MCF-7 (Breast) | 18.03 | [3] |
| Sulfanilamide-bearing hybrid (10) | MDA-MB-231 (Breast) | 17.45 | [8] |
| Indole-bearing hybrid (56) | OVCAR-3 (Ovarian) | 5.12 | [8] |
| Indole-bearing hybrid (56) | MCF-7 (Breast) | 6.06 | [8] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[9] Thiazolidin-4-ones have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
Mechanisms of Action:
-
Bacterial Enzyme Inhibition: A key target for these compounds is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[11]
-
Fungal Enzyme Inhibition: The antifungal activity is often attributed to the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10]
-
Biofilm Inhibition: Certain derivatives are effective at preventing the formation of microbial biofilms, which are notoriously resistant to conventional antibiotics.[12]
Quantitative Data: Antimicrobial Activity
| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-one (5) | S. Typhimurium | 0.008 | 0.016 | [10][13] |
| 2,3-diaryl-thiazolidin-4-one (5) | S. aureus | 0.06 | 0.12 | [10][13] |
| 2,3-diaryl-thiazolidin-4-one (5) | E. coli | 0.015 | 0.03 | [10] |
| 2,3-diaryl-thiazolidin-4-one (5) | P. aeruginosa | 0.03 | 0.06 | [10] |
| Indazole-thiazolidin-4-one hybrid (30a-c) | K. planticola (Biofilm IC50, µg/mL) | 20.28 - 20.79 | N/A | [12] |
| Compound | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-one (5) | C. albicans | 0.015 | 0.03 | [13] |
| 2,3-diaryl-thiazolidin-4-one (5) | A. fumigatus | 0.03 | 0.06 | [13] |
| 2,3-diaryl-thiazolidin-4-one (16) | C. albicans | 0.03 | 0.06 | [13] |
Antitubercular Activity
Tuberculosis remains a major global health threat, with multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant challenge.[14] Thiazolidin-4-one derivatives have emerged as promising antitubercular agents, with some compounds showing potency comparable or superior to first-line drugs.[14]
Mechanisms of Action:
-
Enzyme Inhibition: Key molecular targets in Mycobacterium tuberculosis include InhA (enoyl-acyl carrier protein reductase), MmpL3 (mycobacterial membrane protein large 3), and DNA gyrase.[14]
Quantitative Data: Antitubercular Activity
| Compound Class | Strain | MIC (µg/mL) | Reference |
| Thiazole-containing derivative (49a) | M. tuberculosis H37Rv | 0.78 | [14] |
| 1,3-thiazole conjugate (40h) | M. tuberculosis H37Ra | 0.12 | [14] |
| Reference Drug: Streptomycin | M. tuberculosis H37Rv | 6.25 | [14] |
| Reference Drug: Isoniazid | M. tuberculosis H37Ra | 0.12 | [14] |
Neuroprotective Effects
Thiazolidin-4-ones are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[15] Their neuroprotective effects stem from their ability to counteract several pathological processes observed in these conditions.[16]
Mechanisms of Action:
-
Cholinesterase Inhibition: Some derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters essential for memory and cognition.[15]
-
Antioxidant Activity: These compounds can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[16][17]
-
Anti-inflammatory Effects: They can suppress the release of pro-inflammatory cytokines like TNF-α and NF-κB, thereby reducing neuroinflammation.[16]
-
Reduction of Tau Hyperphosphorylation: Some compounds have been shown to prevent the increase in phosphorylated tau protein, a hallmark of Alzheimer's disease.[17]
Quantitative Data: Neuroprotective-Related Activity
| Compound Class | Target/Assay | IC50 / Activity | Reference |
| Thiazolidin-4-one derivative | Rat Hippocampus AChE | 4.46 µM | [15] |
| Benzyl piperidine-linked diaryl thiazole (B1198619) | AChE | 0.30 µM | [15] |
| Benzyl piperidine-linked diaryl thiazole | BuChE | 1.84 µM | [15] |
| Thiazolidin-4-one-benzothiazole hybrid | ABTS radical scavenging | Selectively inhibited MAO-B | [3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic compounds.
Protocol 1: General Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
This protocol describes a common one-pot, three-component reaction.[4][18]
Materials:
-
Aromatic or aliphatic primary amine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Thioglycolic acid (mercaptoacetic acid) (1.2 mmol)
-
Solvent (e.g., PEG-400, dioxane, or solvent-free conditions)
-
Catalyst (optional, e.g., vanadyl sulfate, zinc chloride)
Procedure:
-
A mixture of the amine (1 mmol) and aldehyde (1 mmol) is stirred in the chosen solvent.
-
Thioglycolic acid (1.2 mmol) is added to the mixture.
-
If a catalyst is used, it is added at this stage.
-
The reaction mixture is then heated (e.g., refluxed or irradiated with microwaves) for a specified time (typically 2-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into crushed ice or cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thiazolidin-4-one derivative.[19]
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[20]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Thiazolidin-4-one test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
The medium is removed, and fresh medium containing various concentrations of the test compounds is added to the wells. A control group receives medium with DMSO only.
-
The plates are incubated for a further 48-72 hours.
-
Following incubation, the drug-containing medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
The medium is carefully removed, and 100-150 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Thiazolidin-4-one test compounds dissolved in DMSO
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal) and negative control (broth only) wells
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the broth medium directly in the 96-well plates.
-
The standardized microbial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: A typical workflow for the discovery and development of thiazolidin-4-one-based drugs.
Caption: Thiazolidin-4-ones can induce apoptosis via extrinsic and intrinsic pathways.
Conclusion and Future Perspectives
The thiazolidin-4-one scaffold is a remarkably versatile and promising platform for the development of new therapeutic agents.[1][2] Extensive research has demonstrated its significant potential in oncology, infectious diseases, and neurology. The ability to easily modify the core structure allows for fine-tuning of activity and selectivity against various biological targets. Future research should focus on elucidating detailed structure-activity relationships (SAR) to design more potent and target-specific derivatives.[2] Furthermore, advancing the most promising lead compounds into pharmacokinetic, metabolic stability, and in vivo efficacy studies will be critical for their translation into clinical candidates.[1][2] The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. galaxypub.co [galaxypub.co]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of new steroidal thiazolidin-4-one derivatives. Mechanisms of cytotoxic action and effects on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irispublishers.com [irispublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemmethod.com [chemmethod.com]
- 20. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Thiazolidine Ring: A Technical Guide to Its Fundamental Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have made it a privileged scaffold for the development of a wide array of therapeutic agents. This in-depth technical guide delves into the core fundamental properties of the this compound ring, providing a comprehensive resource for researchers and drug development professionals. The guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its role in crucial biological signaling pathways.
Core Physicochemical and Structural Properties
The this compound nucleus is characterized by a non-planar, puckered conformation. The presence of the sulfur and nitrogen heteroatoms imparts distinct electronic and steric properties that influence its reactivity and biological activity.
Physicochemical Data
A summary of key physicochemical properties for the parent this compound and its prominent derivative, 2,4-thiazolidinedione, is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of this compound-based compounds.
| Property | This compound | 2,4-Thiazolidinedione |
| Molecular Formula | C₃H₇NS | C₃H₃NO₂S |
| Molecular Weight | 89.16 g/mol [1] | 117.13 g/mol [2] |
| Melting Point | Not available | 125-127 °C[3] |
| Boiling Point | Not available | Not available |
| LogP | 0.46 | Not available |
| pKa | Not available | Not available |
| Solubility | Not available | Soluble in water (30 mg/ml at 3°C), methanol, DMSO, ethanol, and ethyl ether.[3] |
Structural Parameters: Bond Lengths and Angles
The precise geometry of the this compound ring is fundamental to its interaction with biological targets. The following table summarizes experimental bond lengths and angles for 2,4-thiazolidinedione, a well-studied derivative.
| Bond | Length (Å) | Bond Angle | Angle (°) |
| S1-C2 | 1.751 | C5-S1-C2 | 91.8 |
| C2-N3 | 1.385 | S1-C2-N3 | 114.3 |
| N3-C4 | 1.391 | C2-N3-C4 | 118.0 |
| C4-C5 | 1.513 | N3-C4-C5 | 109.8 |
| C5-S1 | 1.821 | C4-C5-S1 | 105.1 |
| C2=O | 1.205 | S1-C2=O | 123.0 |
| C4=O | 1.208 | N3-C4=O | 125.1 |
Data obtained from quantum chemical investigations and comparison with experimental values.[4]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the atoms within the this compound ring.
| Nucleus | This compound (Chemical Shift, δ ppm) | 2,4-Thiazolidinedione (Chemical Shift, δ ppm) |
| ¹H NMR | C2-H₂: ~4.2 (s), C4-H₂: ~3.3 (t), C5-H₂: ~3.0 (t), N-H: variable | C5-H₂: ~4.34 (s), N-H: ~12.88 (s)[5] |
| ¹³C NMR | C2: ~50, C4: ~48, C5: ~32 | C2: ~166.32, C4: ~168.48, C5: ~50.17[5] |
Note: Chemical shifts can vary depending on the solvent and substituents.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives.
| Functional Group | This compound (Wavenumber, cm⁻¹) | 2,4-Thiazolidinedione (Wavenumber, cm⁻¹) |
| N-H stretch | ~3300-3500 | ~3145 |
| C-H stretch | ~2850-2960 | Not specified |
| C=O stretch | Not applicable | ~1752, ~1676[8] |
| C-N stretch | ~1000-1250 | ~1118 |
| C-S stretch | ~600-700 | ~914 |
Data compiled from various sources.[1][9][10][11]
Experimental Protocols
Synthesis of the this compound Ring
The most common and straightforward method for synthesizing the this compound ring is the condensation reaction between an amino thiol (like cysteamine) and a carbonyl compound (an aldehyde or a ketone).[12][13]
General Protocol for the Synthesis of 2-Substituted Thiazolidines:
-
Reactant Preparation: Dissolve equimolar amounts of cysteamine (B1669678) and the desired aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or a buffer solution).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the this compound is often rapid.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound derivative.
Characterization of this compound Derivatives
A general workflow for the synthesis and characterization of this compound derivatives is depicted below.
Biological Activity and Signaling Pathways
This compound derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[14] One of the most significant applications of this scaffold is in the development of antidiabetic drugs, particularly the thiazolidinedione class.
Thiazolidinediones and the PPAR-γ Signaling Pathway
Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.
The activation of PPAR-γ by TZDs leads to a cascade of events that ultimately enhances insulin (B600854) sensitivity. The signaling pathway is illustrated below.
Mechanism of Action:
-
Ligand Binding: TZDs, being lipophilic, can cross the cell membrane and enter the nucleus.
-
Receptor Activation: Inside the nucleus, TZDs bind to and activate PPAR-γ, which exists as a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The activated TZD-PPAR-γ/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Gene Transcription: This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity, enhanced glucose uptake by peripheral tissues, and differentiation of adipocytes.
This comprehensive guide provides a foundational understanding of the this compound ring, from its basic chemical and physical properties to its significant role in modulating key biological pathways. The provided data and protocols serve as a valuable resource for the rational design and development of novel this compound-based therapeutic agents.
References
- 1. This compound | C3H7NS | CID 10444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Thiazolidinedione [webbook.nist.gov]
- 3. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel this compound-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(504-78-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound(504-78-9) IR Spectrum [m.chemicalbook.com]
- 11. 2,4-Thiazolidinedione(2295-31-0) IR Spectrum [m.chemicalbook.com]
- 12. Mechanistic Studies on this compound Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Thiazolidine Synthesis: Application Notes and Protocols for Research & Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiazolidine derivatives, a core scaffold in many biologically active compounds. The methodologies outlined are suitable for research and development purposes, with a focus on reproducibility and scalability.
Application Notes
This compound and its derivatives, particularly thiazolidinones and thiazolidinediones, are a prominent class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This structural motif is found in a variety of natural products and synthetic molecules of significant therapeutic interest. The this compound ring serves as a versatile pharmacophore, contributing to a wide range of biological activities.
This compound derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with diverse applications, including:
-
Antidiabetic Agents: Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are well-known for their insulin-sensitizing effects, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3]
-
Anticancer Agents: Certain this compound derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) pathway.[4][5]
-
Enzyme Inhibitors: Thiazolidinone-based compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway, making them attractive targets for the treatment of type 2 diabetes and obesity.[6][7][8]
-
Antimicrobial and Antiviral Agents: The this compound scaffold is also present in compounds exhibiting antimicrobial and antiviral properties.
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. The most common and versatile method is a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-carboxylic acid (typically thioglycolic acid).[9] Variations of this method, including the use of microwave irradiation and different catalytic systems, have been developed to improve yields, reduce reaction times, and promote greener chemistry.[10][11][12] Another important synthetic route involves the Knoevenagel condensation for the preparation of 5-benzylidene-thiazolidine-2,4-diones.[13][14][15]
This document provides detailed protocols for some of the most widely used methods for synthesizing this compound derivatives for research purposes.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
This protocol describes a general and efficient one-pot synthesis of 2,3-disubstituted thiazolidin-4-ones from an aromatic aldehyde, an aromatic amine, and thioglycolic acid.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aromatic amine (1.0 mmol)
-
Thioglycolic acid (1.0 mmol, 0.08 mL)
-
Ethanol (B145695) (5 mL)
-
Catalyst (e.g., BaSO₄ nano-powder, 0.18 mmol) (Optional, reaction can proceed without a catalyst, though yields and reaction times may vary)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and thioglycolic acid (1.0 mmol) in ethanol (5 mL).
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically a few hours, but can vary depending on the substrates), evaporate the solvent under reduced pressure.
-
Dilute the residue with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 2,3-disubstituted thiazolidin-4-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: Synthesis of 5-Benzylidene-thiazolidine-2,4-dione via Knoevenagel Condensation
This protocol outlines the synthesis of 5-benzylidene-thiazolidine-2,4-dione, a common intermediate for further derivatization.
Materials:
-
This compound-2,4-dione (0.012 mol, 1.4 g)
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (0.01 mol)
-
Pyrrolidine (B122466) (0.01 mol, 0.83 mL)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, mix the this compound-2,4-dione (0.012 mol) and the aromatic aldehyde (0.01 mol).
-
Add pyrrolidine (0.01 mol) to the mixture and stir.
-
Heat the reaction mixture to approximately 65°C and maintain for about 14 hours.[13]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mass to room temperature (approximately 25°C).
-
Add methanol to the reaction mixture and stir for about 15 minutes to precipitate the product.[13]
-
Filter the solid, wash with cold methanol, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure 5-benzylidene-thiazolidine-2,4-dione.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point determination. The 5-methylidene proton signal is typically observed as a singlet in the range of 7.7–7.8 ppm, and the NH proton appears as a broad singlet around 12.48 ppm.[16]
Protocol 3: Microwave-Assisted Synthesis of this compound-4-carboxylic Acid from L-Cysteine
This protocol describes a rapid, microwave-assisted synthesis of a this compound derivative from L-cysteine and an aldehyde.
Materials:
-
L-Cysteine (30 mmol, 3.63 g)
-
Aldehyde (e.g., Benzaldehyde) (30 mmol)
-
Water (50 mL)
-
Ethanol (6 mL)
-
Microwave reactor
Procedure:
-
Dissolve L-cysteine (30 mmol) in a mixture of water (50 mL) and ethanol (6 mL) in a microwave-safe vessel.
-
Add a solution of the corresponding aldehyde (30 mmol) in ethanol (15 mL) to the cysteine solution.[17]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 340 W) and temperature for a short duration (e.g., minutes, optimization may be required).[18][19]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will precipitate out of the solution. Filter the precipitate, wash with water, and dry to afford the this compound-4-carboxylic acid derivative.[17]
-
Characterize the product using spectroscopic methods.
Quantitative Data Summary
The following tables summarize quantitative data from various this compound synthesis methods to facilitate comparison.
Table 1: Comparison of Yields and Reaction Times for Thiazolidin-4-one Synthesis
| Entry | Aldehyde | Amine | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | 4-Methylaniline | Conventional | BaSO₄ nano-powder | Ethanol | 2 h | 85 | [20] |
| 2 | 4-Chlorobenzaldehyde | Aniline | Conventional | BaSO₄ nano-powder | Ethanol | 2.5 h | 82 | [20] |
| 3 | Benzaldehyde | Aniline | Microwave | None | Toluene/DMF | 6-11 min | 79-88 | [21] |
| 4 | Various Aromatic | Sulfamethoxazole | Microwave | None | DMF/Toluene | 6-11 min | 79-88 | [21] |
Table 2: Yields for Knoevenagel Condensation to form 5-Benzylidene-thiazolidine-2,4-diones
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Hydroxybenzaldehyde | Pyrrolidine | None | 65 | 14 | - | [13] |
| 2 | Benzaldehyde | Piperidine | Toluene | Reflux | 12 | - | [22] |
| 3 | Benzaldehyde | L-tyrosine | Water | Ambient | - | High | [22] |
| 4 | Various Aromatic | Alum | Water | - | - | Moderate to Good | [15] |
Table 3: Microwave-Assisted Synthesis of this compound Derivatives
| Entry | Reactant 1 | Reactant 2 | Product | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Thiourea | Chloroacetic Acid | 2-Imino-4-thiazolidinone | 250 | 5 | 83 | [22] |
| 2 | Benzaldehyde | Cysteine | 2-Phenylthis compound-4-carboxylic acid | 340 | - | High | [18][19] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound Derivatives
This compound derivatives exert their biological effects by modulating various signaling pathways. Below are diagrams of key pathways targeted by these compounds.
Caption: PPARγ signaling pathway activated by thiazolidinediones.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The antidiabetic drug lobeglitazone has the potential to inhibit PTP1B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpb.com [ijrpb.com]
- 14. researchgate.net [researchgate.net]
- 15. op.niscpr.res.in [op.niscpr.res.in]
- 16. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents | MDPI [mdpi.com]
- 18. Microwave-Assisted Synthesis of Oxadiazole and this compound Derivatives | Indian Journal of Advanced Chemistry (IJAC) [journals.latticescipub.com]
- 19. تخليق مشتقات 1،3،4- أوكساديازول، ثيازوليدين بمساعدة المايكرويف | مجلة جامعة اللاذقية - سلسلة العلوم الصحية [journal.latakia-univ.edu.sy]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Thiazolidine-2,4-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of thiazolidine-2,4-dione derivatives. This compound-2,4-diones (TZDs) are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development.
Introduction to this compound-2,4-diones
This compound-2,4-dione is a five-membered heterocyclic ring containing sulfur and nitrogen atoms.[1] Derivatives of this core structure are of significant interest due to their broad spectrum of biological activities, including antidiabetic, antimicrobial, antioxidant, and anticancer properties.[2][3][4] Notably, TZDs like pioglitazone (B448) and rosiglitazone (B1679542) have been used as oral antihyperglycemic agents for the treatment of type 2 diabetes.[3] Their primary mechanism of action in this context is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.[5]
Conventional synthetic methods for TZD derivatives often involve hazardous organic solvents, harsh catalysts, and high temperatures, leading to environmental concerns.[1] Green chemistry approaches aim to address these issues by utilizing safer solvents, recyclable catalysts, and energy-efficient reaction conditions. This document focuses on such green synthetic methodologies.
Applications in Drug Development
This compound-2,4-dione derivatives are versatile pharmacophores with numerous applications in drug development:
-
Antidiabetic Agents: As agonists of PPARγ, TZDs enhance insulin (B600854) sensitivity and are used to manage type 2 diabetes.[5]
-
Anticancer Agents: Certain TZD derivatives have shown promising anticancer activity against various cancer cell lines, including breast cancer.[2][6]
-
Antimicrobial Agents: Many TZD derivatives exhibit potent antibacterial and antifungal activities.[4][7]
-
Antioxidant Agents: Several synthesized TZD derivatives have demonstrated significant antioxidant properties, in some cases exceeding that of standard antioxidants like ascorbic acid.[2]
-
Anti-inflammatory Agents: The TZD scaffold is also being explored for the development of new anti-inflammatory drugs.[1]
Green Synthetic Approaches
Several green chemistry methods have been successfully employed for the synthesis of this compound-2,4-dione derivatives, primarily through the Knoevenagel condensation of this compound-2,4-dione with various aldehydes. These methods offer advantages such as higher yields, shorter reaction times, milder reaction conditions, and reduced environmental impact.
A general workflow for the green synthesis of 5-arylidenethis compound-2,4-dione derivatives is depicted below:
References
- 1. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the intact PPAR-γ–RXR-α nuclear receptor complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Thiazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 4-thiazolidinone (B1220212) derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.
Introduction
4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities. The 4-thiazolidinone scaffold is considered a "privileged structure," frequently appearing in compounds with antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of this core structure allows for extensive chemical modification at various positions, enabling the generation of large compound libraries for drug discovery and development.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of these valuable compounds. By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to a significant reduction in reaction times from hours to minutes and often resulting in higher yields and cleaner product profiles.[1][2]
General Reaction Scheme
The most common approach for the synthesis of 2,3-disubstituted-4-thiazolidinones is a one-pot, three-component reaction involving an aromatic amine, an aromatic aldehyde, and thioglycolic acid. The reaction proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde, which is then attacked by the sulfur nucleophile of thioglycolic acid, followed by an intramolecular cyclization to form the 4-thiazolidinone ring.
Experimental Protocols
Herein, we provide two detailed protocols for the microwave-assisted synthesis of 4-thiazolidinone derivatives. Protocol A describes a one-pot synthesis using a catalyst, while Protocol B outlines a two-step synthesis where the intermediate Schiff base is isolated.
Protocol A: One-Pot Microwave-Assisted Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones[3][4]
This protocol is adapted from a method utilizing anhydrous zinc chloride as a catalyst in dioxane.[3][4]
Materials:
-
Substituted aromatic amine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Thioglycolic acid (1 mmol, 0.08 mL)
-
Anhydrous zinc chloride (catalytic amount)
-
Dioxane (5 mL)
-
Microwave reactor vials
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted aromatic amine (1 mmol), substituted aromatic aldehyde (1 mmol), thioglycolic acid (1 mmol), and a catalytic amount of anhydrous zinc chloride.
-
Add 5 mL of dioxane to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power level to maintain the desired temperature (e.g., 110-130 °C) for 10-20 minutes.[5][6] The specific power and time may need to be optimized depending on the substrates and the microwave system used.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-diaryl-1,3-thiazolidin-4-one derivative.
-
Dry the purified product and determine the yield. Characterize the compound using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR).
Protocol B: Two-Step Microwave-Assisted Synthesis via Schiff Base Intermediate[7]
This protocol involves the initial synthesis and isolation of the Schiff base, followed by its reaction with thioglycolic acid under microwave irradiation.
Step 1: Synthesis of Schiff Bases
Materials:
-
Isoniazid (or other primary amine) (10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (10 mmol) and the substituted aromatic aldehyde (10 mmol) in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Irradiate the mixture in a microwave reactor for 2-5 minutes at a power of 180-300 W.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.
Step 2: Synthesis of 4-Thiazolidinones
Materials:
-
Schiff base from Step 1 (5 mmol)
-
Thioglycolic acid (5 mmol, 0.42 mL)
-
Dry benzene (B151609) (15 mL)
Procedure:
-
In a microwave reactor vial, dissolve the Schiff base (5 mmol) in 15 mL of dry benzene.
-
Add thioglycolic acid (5 mmol) to the solution.
-
Seal the vial and irradiate in the microwave reactor for 5-10 minutes at a power of 210 W.[7]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a 10% sodium bicarbonate solution and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 4-thiazolidinone derivative.
-
Dry the product and characterize it by analytical methods.
Data Presentation
The following tables summarize the comparative data for the synthesis of 4-thiazolidinone derivatives using conventional heating versus microwave irradiation, highlighting the significant improvements in reaction time and yield achieved with the latter.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2,3-Diaryl-4-thiazolidinones [1]
| Entry | Ar-CHO | Ar'-NH₂ | Method | Time | Yield (%) |
| 1 | C₆H₅CHO | C₆H₅NH₂ | Conventional | 8-10 h | 65-75 |
| 2 | C₆H₅CHO | C₆H₅NH₂ | Microwave | 6-11 min | 79-88 |
| 3 | 4-ClC₆H₄CHO | C₆H₅NH₂ | Conventional | 8-12 h | 68-78 |
| 4 | 4-ClC₆H₄CHO | C₆H₅NH₂ | Microwave | 8-12 min | 82-90 |
| 5 | 4-NO₂C₆H₄CHO | C₆H₅NH₂ | Conventional | 10-14 h | 70-80 |
| 6 | 4-NO₂C₆H₄CHO | C₆H₅NH₂ | Microwave | 10-15 min | 85-92 |
Table 2: Spectroscopic Data for a Representative 4-Thiazolidinone Derivative (2-(4-chlorophenyl)-3-phenylthiazolidin-4-one) [8]
| Analysis | Data |
| IR (KBr, cm⁻¹) | 1685 (C=O of thiazolidinone), 757 (C-Cl) |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.85 (d, 1H, CH₂), 4.05 (d, 1H, CH₂), 6.15 (s, 1H, CH), 7.20-7.60 (m, 9H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 35.4 (CH₂), 63.2 (CH), 128.5, 129.1, 129.8, 130.5, 133.2, 140.1 (Ar-C), 170.8 (C=O) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot microwave-assisted synthesis of 4-thiazolidinone derivatives.
Caption: Workflow for one-pot microwave synthesis.
Reaction Mechanism
The diagram below outlines the plausible reaction mechanism for the formation of 4-thiazolidinones.
Caption: Mechanism of 4-thiazolidinone formation.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 4-thiazolidinone derivatives, offering a rapid, efficient, and environmentally conscious alternative to traditional methods. The protocols and data presented herein provide a comprehensive guide for researchers in medicinal chemistry and drug development to leverage this powerful technology for the synthesis of novel and diverse libraries of 4-thiazolidinones for biological evaluation. The adaptability of these methods allows for the incorporation of a wide range of substituents, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Synthesis of 5-Arylidene-Thiazolidine-2,4-diones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Arylidene-thiazolidine-2,4-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This scaffold is a key pharmacophore in various biologically active molecules, exhibiting a wide range of therapeutic properties including antidiabetic, antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of these compounds is primarily achieved through the Knoevenagel condensation, a versatile and widely used carbon-carbon bond-forming reaction. This application note provides a detailed protocol for the synthesis of 5-arylidene-thiazolidine-2,4-diones, a summary of various reaction conditions, and a visual representation of the synthetic workflow.
Data Presentation: Comparison of Synthetic Methodologies
The Knoevenagel condensation for the synthesis of 5-arylidene-thiazolidine-2,4-diones can be performed under various conditions, influencing reaction time and product yield. Below is a summary of different approaches reported in the literature.
| Catalyst | Solvent | Reaction Conditions | Time | Yield (%) | Reference |
| Piperidine (B6355638) | Ethanol | Reflux | 8-9 h | 40-70 | [1] |
| Alum (10 mol%) | Water | Reflux | Varies | Good to Excellent | [2] |
| Morpholine (B109124) (10 mol%) | Absolute Alcohol | Reflux with Dean-Stark | 2 h | 55-90 | [3] |
| KOH | Ethanol | Ultrasound (24 kHz) | 10-30 min | 25-81 | |
| Baker's Yeast | Ethanol | Room Temperature | 40 h | Good | [4][5] |
| Ammonium Acetate | Solvent-free | Grinding | 6-10 min | - | |
| Glycine/Na2CO3 | Water | Reflux | - | - | [6] |
| Piperidinium Acetate | Toluene | Reflux | - | - | [6] |
Experimental Protocol: General Procedure for Piperidine-Catalyzed Synthesis
This protocol details a commonly employed method for the synthesis of 5-arylidene-thiazolidine-2,4-diones using piperidine as a catalyst in ethanol.[1]
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde
-
Piperidine
-
Ethanol
-
Acetic acid
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Stirring apparatus
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel G)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound-2,4-dione (1 equivalent), the desired aromatic aldehyde (1 equivalent), and ethanol.
-
Catalyst Addition: Add piperidine (0.66 equivalents) to the reaction mixture.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux with continuous stirring for 8-9 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into cold water.
-
Precipitation: Acidify the aqueous mixture with acetic acid to precipitate the crude product.
-
Isolation: Collect the solid precipitate by filtration and wash it with water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as acetic acid or ethanol, to obtain the pure 5-arylidene-thiazolidine-2,4-dione derivative.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 5-arylidene-thiazolidine-2,4-diones via Knoevenagel condensation.
Caption: General workflow for the synthesis of 5-arylidene-thiazolidine-2,4-diones.
This application note provides a foundational understanding and a practical guide for the synthesis of 5-arylidene-thiazolidine-2,4-diones. Researchers are encouraged to explore the various cited methods to optimize conditions for their specific substrates and desired outcomes. The versatility of the Knoevenagel condensation allows for the generation of a diverse library of these valuable compounds for further investigation in drug discovery and development.
References
- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl this compound-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anticancer Evaluation of Thiazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of thiazolidine derivatives as potential anticancer agents. This document outlines the key experimental protocols and data presentation standards for assessing cytotoxicity, and for elucidating the mechanisms of action, including apoptosis induction, cell cycle arrest, and impact on key signaling pathways.
Introduction to this compound Derivatives in Cancer Research
This compound derivatives, including thiazolidin-4-ones and this compound-2,4-diones, are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Notably, numerous studies have highlighted their potential as anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, prostate, and central nervous system.[1][4] The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways critical for cancer cell proliferation and survival.[5][6][7]
Quantitative Data Summary: Cytotoxic Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines, with cytotoxicity expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
Table 1: Anticancer Activity of 5-benzylidene this compound-2,4-dione Derivatives
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| 5d (NSC: 768619/1) | SR | Leukemia | 2.04[4] |
| NCI-H522 | Non-Small Cell Lung Cancer | 1.36[4] | |
| COLO 205 | Colon Cancer | 1.64[4] | |
| SF-539 | CNS Cancer | 1.87[4] | |
| SK-MEL-2 | Melanoma | 1.64[4] | |
| OVCAR-3 | Ovarian Cancer | 1.87[4] | |
| RXF 393 | Renal Cancer | 1.15[4] | |
| PC-3 | Prostate Cancer | 1.90[4] | |
| MDA-MB-468 | Breast Cancer | 1.11[4] |
Table 2: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 12a | A549 | Lung Cancer | Sub-micromolar[1] |
| MDA-MB-231 | Breast Cancer | Sub-micromolar[1] | |
| 12b | A549 | Lung Cancer | Sub-micromolar[1] |
| MDA-MB-231 | Breast Cancer | Sub-micromolar[1] | |
| 15 | HT-29 | Colorectal Cancer | 17.8[8] |
| A-549 | Lung Cancer | 13.56[8] | |
| HCT-116 | Colorectal Cancer | 13.84[8] | |
| 17 | HCT-116 | Colorectal Cancer | 9.17[8] |
| 19e | MDA-MB-231 | Breast Cancer | 0.97[9] |
| 28a | HepG2 | Liver Cancer | 27.59[2] |
| MCF-7 | Breast Cancer | 8.97[2] | |
| HT-29 | Colorectal Cancer | 5.42[2] | |
| 28b | HepG2 | Liver Cancer | 4.97[2] |
| MCF-7 | Breast Cancer | 5.12[2] | |
| HT-29 | Colorectal Cancer | 6.25[2] |
Table 3: Anticancer Activity of Thiazolidinedione-1,3,4-oxadiazole Hybrids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 14a | Caco-2 | Colorectal Cancer | 1.5[10] |
| HepG-2 | Liver Cancer | 31.5[10] |
Experimental Protocols
This section provides detailed protocols for the most common in vitro assays used to evaluate the anticancer potential of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[11] The amount of formazan produced is directly proportional to the number of living cells.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 104 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the this compound derivatives.[14][15]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.[15][16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors[17]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p21, CDK2, Cyclin E, p-AKT, total AKT)[7]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate them on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[17]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.[17]
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro anticancer evaluation of this compound derivatives.
Caption: General workflow for the in vitro anticancer evaluation of this compound derivatives.
Signaling Pathways
This compound derivatives have been shown to exert their anticancer effects by modulating various signaling pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Some this compound derivatives have been shown to inhibit this pathway, leading to apoptosis.[7]
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, which is essential for tumor growth and metastasis. Certain this compound-2,4-dione derivatives have been identified as potent inhibitors of VEGFR-2.[8][18]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Apoptosis Induction Pathway
This compound derivatives can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[7][19]
Caption: Modulation of apoptosis-related proteins by this compound derivatives.
Cell Cycle Arrest
Some this compound derivatives can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cell cycle regulatory proteins like p21, CDKs, and cyclins.[7]
Caption: Induction of cell cycle arrest by this compound derivatives.
References
- 1. galaxypub.co [galaxypub.co]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Novel this compound derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and computer-aided discovery of new this compound-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.vensel.org [pubs.vensel.org]
- 10. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new this compound-2,4-diones targeting VEGFR-2 and apoptosis pathway | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. benchchem.com [benchchem.com]
- 18. Design and synthesis of this compound-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Screening of Thiazolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the screening of thiazolidine compounds for their antimicrobial activity. This compound derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These notes are intended to guide researchers in the systematic evaluation and characterization of these compounds.
Data Presentation: Antimicrobial Efficacy of this compound Derivatives
The antimicrobial efficacy of this compound compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize representative data from studies on various this compound derivatives, showcasing their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antibacterial Activity of Selected 2,3-diaryl-thiazolidin-4-ones (MIC/MBC in mg/mL) [1]
| Compound | Bacillus cereus (G+) | Staphylococcus aureus (G+) | Micrococcus luteus (G+) | Listeria monocytogenes (G+) | Pseudomonas aeruginosa (G-) | Enterobacter cloacae (G-) |
| 5 | 0.015/0.03 | 0.06/0.12 | 0.008/0.016 | 0.015/0.03 | 0.03/0.06 | 0.03/0.06 |
| 6 | 0.03/0.06 | 0.12/0.24 | 0.015/0.03 | 0.03/0.06 | 0.06/0.12 | 0.06/0.12 |
| 8 | 0.015/0.03 | 0.03/0.06 | 0.008/0.016 | 0.015/0.03 | 0.03/0.06 | 0.03/0.06 |
| 15 | 0.015/0.03 | 0.03/0.06 | 0.008/0.016 | 0.015/0.03 | 0.03/0.06 | 0.03/0.06 |
| Ampicillin | 0.03/0.06 | 0.24/0.48 | 0.015/0.03 | 0.03/0.06 | 0.12/0.24 | 0.12/0.24 |
Table 2: Antimicrobial Activity of 5-Arylidene-thiazolidine-2,4-dione Derivatives (MIC/MBC in µg/mL) [2]
| Compound | Staphylococcus aureus | Micrococcus luteus | Bacillus subtilis | Enterococcus faecalis |
| 2a | 4/8 | 2/4 | 4/8 | 8/16 |
| 2b | 8/16 | 4/8 | 8/16 | 16/32 |
| 2c | 2/4 | 2/4 | 2/4 | 4/8 |
| 2d | 4/8 | 2/4 | 4/8 | 8/16 |
| 2e | 8/16 | 4/8 | 8/16 | 16/32 |
| 2f | 4/8 | 2/4 | 4/8 | 8/16 |
| 2g | 16/32 | 8/16 | 16/32 | 32/64 |
| 2h | 8/16 | 4/8 | 8/16 | 16/32 |
| 2i | 4/8 | 2/4 | 4/8 | 8/16 |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards and published research.[3][4][5]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
96-well microtiter plates
-
Test this compound compounds
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to the desired starting concentration.[3]
-
Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the starting concentration of the test compound to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[3]
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, except for the sterility control well.
-
Controls:
-
Growth Control: A well containing broth and inoculum without the test compound.
-
Sterility Control: A well containing only broth to check for contamination.[3]
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.[3][4]
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[3] For a colorimetric alternative, the redox indicator 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the broth, where a lack of color change indicates inhibition.[6]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the concentration of the test compound that results in microbial death.
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium.[3]
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.[3]
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[3]
Protocol 3: Agar Disk Diffusion and Well Diffusion Assays
These methods are used for qualitative or semi-quantitative screening of antimicrobial activity.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile paper disks or a sterile cork borer (for well diffusion)
-
Test this compound compounds at known concentrations
Procedure for Disk Diffusion:
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[2]
Procedure for Well Diffusion:
-
Inoculation: Prepare the agar plates with a lawn of the test microorganism as described for the disk diffusion method.
-
Well Creation: Use a sterile cork borer to create wells (e.g., 6-8 mm in diameter) in the agar.[7]
-
Sample Addition: Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.[8]
-
Incubation and Measurement: Incubate the plates and measure the zones of inhibition as described above.[7][8]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a potential mechanism of action for this compound compounds.
Caption: General workflow for antimicrobial screening of this compound compounds.
Caption: Proposed mechanism of antibacterial action via MurB enzyme inhibition.[3]
Caption: Proposed mechanism of antifungal action via CYP51 inhibition.[1]
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. acm.or.kr [acm.or.kr]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA Cleavage Studies of Thiazolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine-2,4-dione (TZD) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of TZD have been investigated for their potential as anticancer, antimicrobial, and antidiabetic agents. One of the key mechanisms through which some TZD derivatives exert their cytotoxic effects is by inducing DNA cleavage. Understanding the specifics of this DNA interaction is crucial for the development of novel therapeutics. These application notes provide a summary of quantitative data from DNA cleavage studies of various TZD derivatives and detailed protocols for conducting such assays in a laboratory setting.
Data Presentation: Quantitative Analysis of this compound-2,4-dione Derivatives
The following tables summarize the biological activities of selected this compound-2,4-dione derivatives, focusing on their anticancer and DNA cleavage properties.
Table 1: Growth Inhibitory (GI50) and Cytotoxic (IC50) Activities of Selected this compound-2,4-dione Derivatives against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| 5d (NSC: 768619/1) | Leukemia (SR) | 2.04 | - | [1][2] |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | - | [1][2] | |
| Colon Cancer (COLO 205) | 1.64 | - | [1][2] | |
| CNS Cancer (SF-539) | 1.87 | - | [1][2] | |
| Melanoma (SK-MEL-2) | 1.64 | - | [1][2] | |
| Ovarian Cancer (OVCAR-3) | 1.87 | - | [1][2] | |
| Renal Cancer (RXF 393) | 1.15 | - | [1][2] | |
| Prostate Cancer (PC-3) | 1.90 | - | [1][2] | |
| Breast Cancer (MDA-MB-468) | 1.11 | - | [1][2] | |
| OY25 | Triple-Negative Breast Cancer (HCC70) | - | 7.54 ± 1.07 | |
| OY29 | Triple-Negative Breast Cancer (HCC70) | - | 5.59 ± 1.24 | |
| N-3-substituted-5-arylidene derivatives | HeLa | - | 0.80 - 8.9 | |
| Sulfonylthiourea-bearing derivatives | Breast Cancer (MCF-7) | - | 7.78 - 62.4 |
Table 2: DNA Cleavage Activity of 5-(4-alkylbenzylidene)this compound-2,4-dione Derivatives (5a-g).
| Compound Concentration | DNA Form | Observation | Reference |
| 50 µg/mL | Supercoiled (Form I), Linear (Form II), Nicked (Form III) | Partial DNA digestion observed. | [1][2] |
| 150 µg/mL | Supercoiled (Form I) | Partial cleavage. | [1][2] |
| 150 µg/mL | Linear (Form II) | Complete cleavage. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-alkylbenzylidene)this compound-2,4-dione Derivatives
This protocol is a general method for the Knoevenagel condensation to synthesize the title compounds.
Materials:
-
This compound-2,4-dione
-
Appropriate alkyl halide
-
Piperidine (catalyst)
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 4-hydroxybenzylidenethis compound-2,4-dione (Intermediate 3):
-
Dissolve 4-hydroxybenzaldehyde and this compound-2,4-dione in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain pure intermediate 3.
-
-
Synthesis of 5-(4-alkoxybenzylidene)this compound-2,4-dione derivatives (Final Products 5a-g):
-
To a solution of intermediate 3 in DMF, add anhydrous potassium carbonate.
-
Add the respective alkyl halide dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Protocol 2: DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis
This protocol details the procedure to evaluate the DNA cleavage potential of this compound-2,4-dione derivatives using supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
This compound-2,4-dione derivatives
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
6X Gel loading dye
-
UV transilluminator and gel documentation system
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare stock solutions of the this compound-2,4-dione derivatives in DMSO.
-
In separate microcentrifuge tubes, prepare the reaction mixtures as follows:
-
Control DNA: 1 µL of plasmid DNA (e.g., 0.5 µg) + Tris-HCl buffer to a final volume of 10 µL.
-
DNA + Compound: 1 µL of plasmid DNA + desired concentration of the TZD derivative (e.g., 50 µg/mL, 150 µg/mL) + Tris-HCl buffer to a final volume of 10 µL. Ensure the final DMSO concentration is low (e.g., <5%) to avoid affecting the DNA structure.
-
-
Gently mix the contents of each tube and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing ethidium bromide (0.5 µg/mL).
-
After incubation, add 2 µL of 6X gel loading dye to each reaction mixture.
-
Carefully load the samples into the wells of the agarose gel.
-
Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
Capture an image of the gel using a gel documentation system.
-
Analyze the results:
-
The fastest migrating band corresponds to supercoiled DNA (Form I).
-
The slowest migrating band corresponds to the nicked or open-circular form (Form II).
-
An intermediate band (if present) corresponds to the linear form (Form III), resulting from a double-strand break.
-
Compare the intensity of the supercoiled DNA band in the control lane with the lanes containing the TZD derivatives to assess the extent of DNA cleavage. A decrease in the intensity of the supercoiled form and an increase in the nicked and/or linear forms indicate DNA cleavage activity.
-
-
Visualizations
Caption: Experimental workflow for the DNA cleavage assay.
Caption: Proposed mechanisms of DNA cleavage by TZD derivatives.
References
Application Notes: The Versatility of Thiazolidine-4-Carboxylic Acids in Modern Organic Synthesis
Introduction
Thiazolidine-4-carboxylic acid (T4CA), a heterocyclic analog of the amino acid proline, has emerged as a versatile and valuable chiral building block in organic synthesis.[1] Derived from the natural amino acid L-cysteine, T4CA provides a robust scaffold for the synthesis of a wide array of complex molecules. Its inherent chirality, coupled with the reactivity of its carboxylic acid and secondary amine functionalities, makes it a powerful tool for chemists in academia and industry.[2] This document outlines key applications of T4CA and its derivatives, providing detailed protocols for their synthesis and use in asymmetric catalysis and the development of bioactive compounds.
Core Applications
The utility of this compound-4-carboxylic acids spans several key areas of organic synthesis, from creating stereochemically complex molecules to forming the backbone of novel therapeutic agents.
Asymmetric Organocatalysis
Derivatives of this compound-4-carboxylic acid have been successfully employed as organocatalysts, particularly in asymmetric aldol (B89426) reactions. These catalysts, often developed by modifying the side chain of the T4CA scaffold, have shown remarkable efficacy in controlling the stereochemical outcome of carbon-carbon bond-forming reactions.[3] The this compound ring system, analogous to proline, can participate in enamine-based catalytic cycles to facilitate highly diastereoselective and enantioselective transformations.
One notable application is the use of (4R)-N-substituted-thiazolidine-4-carboxamides as catalysts in the direct asymmetric aldol reaction between aliphatic ketones and aromatic aldehydes. These reactions can proceed under solvent-free conditions, offering a green chemistry approach to the synthesis of chiral β-hydroxy ketones.[3]
Synthesis of Bioactive Molecules
The T4CA scaffold is a common feature in a variety of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[4][5][6][7] The synthesis of these molecules often begins with the condensation of L-cysteine with an appropriate aldehyde or ketone to form the this compound ring.[1][2]
-
Antiviral Agents: 2-Aryl substituted this compound-4-carboxylic acids have demonstrated significant potential as antiviral agents, particularly against influenza viruses.[4][8][9][10] These compounds can act as neuraminidase inhibitors, preventing the release of new viral particles from infected cells.[8][9][10]
-
Anticancer Agents: Certain derivatives have been evaluated for their cytotoxicity against various cancer cell lines. For instance, N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthis compound-4-carboxamide) derivatives have shown potent activity against prostate cancer (PC3) cells.[6]
Peptide Synthesis
L(-)-Thiazolidine-4-carboxylic acid is a crucial chiral building block in the field of peptide synthesis.[11] Its unique structure facilitates efficient peptide coupling reactions, leading to high yields and minimal side products.[11] The incorporation of T4CA into peptide chains can introduce conformational constraints, which is a valuable strategy for designing peptide mimetics with enhanced biological activity and stability. The cysteine sidechain within the T4CA structure must be protected during synthesis to prevent unwanted oxidation and disulfide bond formation.[12]
Quantitative Data Summary
The following tables summarize quantitative data from key applications of this compound-4-carboxylic acids.
Table 1: Synthesis Yields of 2-Aryl Substituted this compound-4-Carboxylic Acids
| Compound | Aryl Substituent | Yield (%) |
| 1a | Phenyl | 70.00 |
| 1b | 4-Chlorophenyl | 70.00 |
| 1c | 4-Nitrophenyl | 60.00 |
| 1d | 4-Bromophenyl | 76.00 |
| 1e | 2,4-Dichlorophenyl | 90.00 |
| 1f | 3-Nitrophenyl | 85.00 |
| 1g | 4-Nitrophenyl | 40.00 |
| 1h | 2-Thienyl | 80.00 |
| Data sourced from Musaddiq et al.[4] |
Table 2: Antiviral Activity of 2-Aryl Substituted this compound-4-Carboxylic Acids
| Compound | Target Virus | IC₅₀ (µM) |
| 1a | Avian Influenza Virus (AIV) | 5.20 |
| 1b | Avian Influenza Virus (AIV) | 4.18 |
| 1c | Avian Influenza Virus (AIV) | 4.10 |
| 1d | Avian Influenza Virus (AIV) | 3.47 |
| 1g | Avian Influenza Virus (AIV) | 3.97 |
| 1a | Infectious Bronchitis Virus (IBV) | 5.20 |
| 1b | Infectious Bronchitis Virus (IBV) | 4.18 |
| 1c | Infectious Bronchitis Virus (IBV) | 4.10 |
| 1d | Infectious Bronchitis Virus (IBV) | 6.48 |
| 1g | Infectious Bronchitis Virus (IBV) | 6.20 |
| Data sourced from Musaddiq et al.[4] |
Table 3: Asymmetric Aldol Reaction using T4CA-Derived Organocatalysts
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 6a | 4-Nitrobenzaldehyde | Cyclohexanone | 94 | 90:10 | 88 |
| 6b | 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 91:9 | 85 |
| 6a | 4-Chlorobenzaldehyde | Cyclohexanone | 85 | 85:15 | 80 |
| 6b | 4-Chlorobenzaldehyde | Cyclohexanone | 88 | 88:12 | 82 |
| 6a | Benzaldehyde | Acetone | 70 | - | 65 |
| 6b | Benzaldehyde | Acetone | 75 | - | 70 |
| Catalysts 6a and 6b are (4R)-N-substituted-thiazolidine-4-carboxamides. Data adapted from a study on new this compound-based organocatalysts.[3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl Substituted this compound-4-Carboxylic Acids
This protocol describes the condensation reaction between L-cysteine and an aromatic aldehyde to yield the corresponding 2-aryl substituted this compound-4-carboxylic acid.[4]
Materials:
-
L-cysteine
-
Appropriate aromatic aldehyde
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve L-cysteine (16.50 mmol) in 30.00 mL of ethanol.
-
Add the appropriate aromatic aldehyde (16.50 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with diethyl ether.
-
Dry the product to obtain the 2-aryl substituted this compound-4-carboxylic acid. Yields typically range from 60% to 90%.[4]
Protocol 2: N-Acylation of 2-Aryl-1,3-thiazolidine-4-carboxylic Acids
This protocol details the acylation of the secondary amine in the this compound ring.[4]
Materials:
-
2-Aryl-1,3-thiazolidine-4-carboxylic acid (e.g., compound 1a )
-
Acetyl chloride
Procedure:
-
Dissolve the 2-aryl-1,3-thiazolidine-4-carboxylic acid (2.40 mmol) in 10.00 mL of dry pyridine in a suitable flask.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Add acetyl chloride (2.00 equivalents, 4.80 mmol) dropwise to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.
Protocol 3: Asymmetric Aldol Reaction Catalyzed by a T4CA Derivative
This protocol outlines a direct asymmetric aldol reaction using a this compound-4-carboxylic acid-derived organocatalyst.[3]
Materials:
-
Aromatic aldehyde
-
Aliphatic ketone (e.g., cyclohexanone)
-
This compound-based organocatalyst (e.g., compound 6a or 6b )
-
Solvent (if not solvent-free)
Procedure:
-
To a mixture of the aromatic aldehyde (0.5 mmol) and the this compound-based organocatalyst (0.05 mmol, 10 mol%), add the aliphatic ketone (2 mmol).
-
Stir the reaction mixture at room temperature. For solvent-free conditions, the neat mixture is stirred.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, directly purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC analysis.
Visualizations
The following diagrams illustrate key synthetic pathways and experimental workflows involving this compound-4-carboxylic acids.
Caption: General synthesis of 2-aryl this compound-4-carboxylic acids.
Caption: Workflow for an asymmetric aldol reaction using a T4CA catalyst.
Caption: Workflow for the development of T4CA-based antiviral agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. novapublishers.com [novapublishers.com]
- 3. Synthesis of New this compound Based Organocatalysts and their App...: Ingenta Connect [ingentaconnect.com]
- 4. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and biological activity of this compound-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
Application of Thiazolidinediones in the Treatment of Type 2 Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs), also known as glitazones, are a class of oral antidiabetic drugs that improve insulin (B600854) sensitivity, making them a valuable therapeutic option for the management of type 2 diabetes mellitus (T2DM).[1][2][3] The two most well-known TZDs are pioglitazone (B448) and rosiglitazone (B1679542).[1] These agents are not considered first-line therapy but can be used as monotherapy or in combination with other glucose-lowering medications like metformin, sulfonylureas, or insulin.[1][4] TZDs are particularly beneficial for patients with prominent insulin resistance.[1][2] Beyond glycemic control, TZDs have shown potential benefits on other cardiovascular risk factors associated with the insulin resistance syndrome, although their long-term effects on cardiovascular outcomes remain a subject of ongoing research and discussion.[4]
Mechanism of Action
Thiazolidinediones exert their therapeutic effects by acting as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear hormone receptor predominantly expressed in adipose tissue.[1][2][5] Activation of PPARγ by TZDs leads to the regulation of a complex network of genes involved in glucose and lipid metabolism, and energy homeostasis.[5][6]
The binding of a TZD to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of PPARγ activation include:
-
Enhanced Insulin Sensitivity: TZDs increase insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[5]
-
Improved Glucose Uptake: They promote the expression and translocation of glucose transporter type 4 (GLUT4), leading to increased insulin-mediated glucose uptake in muscle and fat cells.[1]
-
Adipocyte Differentiation: TZDs promote the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes.[2]
-
Modulation of Adipokines: They favorably alter the secretion of adipokines, increasing the production of the insulin-sensitizing hormone adiponectin and decreasing the levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2][3]
-
Reduced Hepatic Gluconeogenesis: TZDs can decrease glucose production in the liver.[1]
Clinical Efficacy and Safety Profile
Glycemic Control
Clinical trials have consistently demonstrated the efficacy of thiazolidinediones in improving glycemic control in patients with T2DM. As monotherapy, TZDs can lower HbA1c levels by approximately 1.0% to 1.5%.[7] When used in combination with other oral antidiabetic agents, they can provide an additional reduction in HbA1c of about 0.7% to 1.0%.
| Clinical Trial/Meta-analysis | Thiazolidinedione | Dosage | Treatment Duration | Mean HbA1c Reduction (from baseline) | Comparison Group |
| Herz et al. | Pioglitazone | 30 mg/day | 16 weeks | -0.8% | Placebo |
| Herz et al. | Pioglitazone | 45 mg/day | 16 weeks | -0.9% | Placebo |
| Fonseca et al. | Rosiglitazone (with metformin) | 4 mg/day | - | -1.0% | Metformin + Placebo |
| Fonseca et al. | Rosiglitazone (with metformin) | 8 mg/day | - | -1.2% | Metformin + Placebo |
| Meta-analysis (Asian populations) | Pioglitazone | Various | ≥ 3 months | -0.12% (WMD vs. control) | Placebo/Other OADs |
| Meta-analysis (Asian populations) | Rosiglitazone | Various | ≥ 3 months | -0.47% (WMD vs. control) | Placebo/Other OADs |
WMD: Weighted Mean Difference
Effects on Lipid Profiles
Thiazolidinediones have distinct effects on lipid profiles, with notable differences observed between pioglitazone and rosiglitazone.
| Lipid Parameter | Pioglitazone | Rosiglitazone |
| Triglycerides | Decreased | Increased or no significant change |
| HDL Cholesterol | Increased | Increased |
| LDL Cholesterol | No significant change or slight increase | Increased |
A head-to-head comparison by Goldberg et al. (24 weeks) showed that pioglitazone significantly decreased triglycerides (-12.0%) and increased HDL-C (+14.9%), while rosiglitazone increased triglycerides (+14.9%) and HDL-C (+7.8%). Both agents increased LDL-C, but the increase was greater with rosiglitazone.
Adverse Effects
The use of thiazolidinediones is associated with several well-documented adverse effects, which necessitate careful patient selection and monitoring.
| Adverse Effect | Incidence/Risk | Mechanism/Notes |
| Weight Gain | Common, typically 2-4 kg | A combination of fluid retention and an increase in subcutaneous adipose tissue mass.[1] |
| Fluid Retention and Edema | Dose-related, occurring in up to 20% of patients.[1] The incidence is higher when used with insulin (approx. 15%) compared to monotherapy (approx. 5%).[8] | PPARγ activation in the distal nephron stimulates sodium reabsorption.[1] Can exacerbate or lead to congestive heart failure.[8] |
| Bone Fractures | Increased risk, particularly in women. | Long-term use can double the risk of fractures in women with T2DM.[9] |
| Congestive Heart Failure | Increased risk, especially when combined with insulin. | Due to fluid retention. Contraindicated in patients with NYHA Class III or IV heart failure. |
| Bladder Cancer | A small increased risk has been associated with pioglitazone. | Patients with active bladder cancer or a history of bladder cancer should not use pioglitazone. |
Experimental Protocols
In Vitro Glucose Uptake Assay (2-NBDG Method)
This protocol describes a fluorescent method to assess glucose uptake in adipocytes treated with thiazolidinediones.
Materials:
-
3T3-L1 preadipocytes
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)
-
Thiazolidinedione (e.g., rosiglitazone, pioglitazone)
-
Glucose-free culture medium
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Multi-well plates (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Induce differentiation into mature adipocytes by treating with a standard differentiation cocktail for 8-12 days.
-
-
Serum Starvation and TZD Treatment:
-
Once differentiated, serum-starve the adipocytes for 2-4 hours in glucose-free medium.
-
Treat the cells with the desired concentrations of the thiazolidinedione for a specified period (e.g., 24 hours). Include a vehicle control group.
-
-
Glucose Uptake Measurement:
-
Remove the TZD-containing medium and wash the cells once with warm PBS.
-
Incubate the cells with 100-200 µg/mL of 2-NBDG in glucose-free medium for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Data Acquisition and Analysis:
-
For plate reader analysis, lyse the cells and measure the fluorescence intensity (Excitation/Emission ≈ 485/535 nm).
-
For flow cytometry, detach the cells and analyze the fluorescence of individual cells.
-
Normalize the fluorescence signal to the protein concentration of the cell lysates.
-
Compare the glucose uptake in TZD-treated cells to the vehicle-treated control.
-
Gene Expression Analysis of PPARγ Target Genes by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify the expression of PPARγ target genes in response to thiazolidinedione treatment.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) treated with a TZD
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green Master Mix
-
Forward and reverse primers for target genes (e.g., GLUT4, Adiponectin, FABP4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument (e.g., Bio-Rad CFX96)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Treatment:
-
Culture and differentiate adipocytes as described in the glucose uptake assay protocol.
-
Treat the cells with the thiazolidinedione of interest at various concentrations and for different time points. Include a vehicle control.
-
-
Total RNA Isolation:
-
Lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit. Typically, 1 µg of total RNA is used per reaction.
-
The reaction involves reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for a target gene, and the synthesized cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both TZD-treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and then to the vehicle control.
-
Visualizations
Signaling Pathway of Thiazolidinediones
Caption: Thiazolidinedione signaling pathway leading to improved insulin sensitivity.
Experimental Workflow for Evaluating TZD Efficacy
Caption: A typical experimental workflow for assessing the in vitro efficacy of thiazolidinediones.
Logical Relationship of TZD Therapeutic Effects and Side Effects
Caption: Logical relationship between the mechanism of action of TZDs and their therapeutic and adverse effects.
References
- 1. mcgill.ca [mcgill.ca]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Table 3, Inclusion and exclusion criteria - Diabetes Medications for Adults With Type 2 Diabetes: An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Management of type 2 diabetes mellitus: Role of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. cmaj.ca [cmaj.ca]
- 7. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiazolidine-Based Inhibitors for VEGFR-2 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiazolidine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in the context of cancer therapy. This document includes summaries of their biological activity, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] In cancer, the overexpression of VEGFR-2 is a key factor in tumor growth, proliferation, and metastasis, making it a prime target for anti-angiogenic therapies.[1][2][3][4] this compound-2,4-diones (TZDs) have emerged as a promising class of small molecule inhibitors that can effectively target VEGFR-2.[3][4][5] These compounds have been shown to inhibit tumor angiogenesis, induce apoptosis, and alter the cell cycle in various cancer models.[3][4] This document outlines the application of this compound-based VEGFR-2 inhibitors and provides detailed protocols for their preclinical evaluation.
Data Presentation: Biological Activity of this compound-Based VEGFR-2 Inhibitors
The following tables summarize the in vitro efficacy of various this compound-based compounds against VEGFR-2 and different cancer cell lines.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of this compound Derivatives
| Compound ID | Modification/Substitution | IC₅₀ (µM) vs. VEGFR-2 | Reference Compound | Reference IC₅₀ (µM) |
| 10a | Quinoline derivative | 0.06516 | Sorafenib | 0.05365 |
| 14a | Indoline derivative | Not specified, but noted for potent effects | Sorafenib | 0.05365 |
| 14c | Indoline derivative with phenethyl moiety | 0.08146 | Sorafenib | 0.05365 |
| 22 | 2,4-dioxothis compound derivative | 0.079 | Sorafenib | 0.046 |
| 19 | 2,4-dioxothis compound derivative | 0.323 | Sorafenib | 0.046 |
| 20 | 2,4-dioxothis compound derivative | 0.21 | Sorafenib | 0.046 |
| 15 | (Z)-5-benzylidenethis compound-2,4-dione derivative | 0.081 | Sorafenib | 0.061 |
| 13 | Unsubstituted (Z)-5-benzylidenethis compound-2,4-dione | 0.157 | Sorafenib | 0.061 |
| 4g | This compound-2,4-dione with thiophene (B33073) ring | 0.083 | Sorafenib | 0.084 |
| 5g | This compound-2,4-dione with furan (B31954) ring | 0.080 | Sorafenib | 0.084 |
| 4f | This compound-2,4-dione with thiophene ring | 0.095 | Sorafenib | 0.084 |
| 12b | 2-oxoindoline hybrid | 0.08405 | Sorafenib | 0.05365 |
| 6 | Nicotinamide-based derivative | 0.06083 | Sorafenib | 0.05365 |
| 23j | bis([1][3][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | 0.0037 | Sorafenib | 0.00312 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.[1][3][5][7][8][9][10]
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) |
| 14a | Caco-2 | 1.5 |
| 14a | HepG-2 | 31.5 |
| 22 | HepG-2 | 2.04 |
| 22 | MCF-7 | 1.21 |
| 15 | HT-29 | 13.56 |
| 15 | A-549 | 17.8 |
| 15 | HCT-116 | Not specified, but active |
| 46f | HepG2, HCT-116, MCF-7 | 7.10 - 11.19 |
| 49a | HepG2, Caco-2 | 2 - 10 |
| 12a | Caco-2 | 2 |
| 12a | HepG-2 | 10 |
| 12a | MDA-MB-231 | 40 |
| 6 | HCT-116 | 9.3 |
| 6 | HepG-2 | 7.8 |
| 23j | MCF-7 | 10.3 |
| 23j | HepG-2 | 6.4 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.[1][3][7][8][9][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for the evaluation of this compound-based inhibitors.
References
- 1. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new this compound-2,4-diones targeting VEGFR-2 and apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new this compound-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico docking, ADMET and anticancer evaluations of this compound-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01119K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, biological evaluation and computer-aided discovery of new this compound-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of this compound-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evaluation of Thiazolidine Derivatives: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo evaluation of thiazolidine derivatives in various animal models. This compound and its derivatives, such as thiazolidinediones (TZDs), are a versatile class of heterocyclic compounds extensively studied for a wide range of therapeutic applications.[1][2][3] This guide focuses on their evaluation in preclinical models of diabetes, inflammation, neurodegenerative diseases, and cancer.
Anti-Diabetic and Euglycemic Activity
Thiazolidinediones are well-established agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[4][5] Activation of PPARγ enhances insulin (B600854) sensitivity, making these compounds effective in managing type 2 diabetes.[4][6] Newer derivatives are being developed to improve efficacy and reduce side effects associated with older TZDs, such as weight gain and cardiovascular risks.[4][5]
Quantitative Data Summary: Anti-Diabetic Effects
| Compound/Treatment | Animal Model | Key Findings | Reference |
| Lobeglitazone | Patients with Type 2 Diabetes | Superior glycemic control (higher percentage achieving HbA1c <7%) and greater reduction in fasting blood glucose compared to pioglitazone (B448) in a 12-month study. | [4] |
| T-174 | Genetically obese and diabetic yellow KK (KK-Ay) mice and Zucker fatty rats | Markedly improved hyperglycemia, hyperinsulinemia, hyperlipidemia, and glucose intolerance. Enhanced insulin action and increased glucose consumption in cultured muscle cells. | [7] |
| NAT-1 and NAT-2 (100 mg/kg) | High sucrose (B13894) diet-fed pre-diabetic mice | Significantly improved glucose tolerance, lowered fasting blood glucose, improved lipid profile (reduced triglycerides and total cholesterol, increased HDL cholesterol) after 45 days of treatment. | [8] |
| Compound 40 (C40) | Streptozotocin-induced diabetic Wistar rats | Lowered blood glucose to euglycemic levels, significantly decreased triglycerides. | [5][9][10] |
| Compound 81 (C81) | Streptozotocin-induced diabetic Wistar rats | Attenuated elevated blood glucose levels and significantly decreased triglycerides. | [5][9] |
| Compounds 4-7 (50, 100, 250 mg/kg) | Alloxan-induced diabetic rats | Blood glucose levels were lower than the diabetic control after 30 days of treatment. Regulated hyperlipidemia (cholesterol, triglycerides, HDL, LDL, VLDL) to near-normal values. | [11][12] |
Experimental Protocols
This protocol is designed to induce a state of diabetes by selectively destroying pancreatic β-cells.[4]
-
Animal Model: Male Wistar rats (200 ± 40 g).[4]
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of alloxan (B1665706) monohydrate (150 mg/kg body weight) dissolved in sterile saline solution.[4]
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours post-injection.
-
Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and are selected for the study.[4]
-
-
Treatment:
-
Parameters Measured:
This test evaluates the body's ability to clear glucose from the bloodstream.[8]
-
Fast the animals for 6 hours.[8]
-
Collect a baseline blood sample from the tail tip to measure basal glucose levels.[8]
-
Administer the test compounds or vehicle orally.
-
After 1 hour, administer a glucose solution (2 g/kg body weight) orally.[8]
-
Measure blood glucose levels at 5, 15, 30, 60, and 120 minutes post-glucose administration.[8]
Signaling Pathway and Workflow Diagrams
Caption: PPARγ signaling pathway activation by this compound derivatives.
Caption: Experimental workflow for in vivo anti-diabetic screening.
Anti-Inflammatory Activity
This compound derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[13][14]
Quantitative Data Summary: Anti-Inflammatory Effects
| Compound/Treatment | Animal Model | Dose | Key Findings | Reference |
| Compound 1b | Carrageenan-induced inflammation in mice | 1, 3, 10 mg/kg (i.p.) | Attenuated thermal hyperalgesia and mechanical allodynia. Reduced IL-1β expression in the spinal cord. | [13][14] |
| Compound 1d | Carrageenan-induced inflammation in mice | 1, 3, 10 mg/kg (i.p.) | Attenuated thermal hyperalgesia and mechanical allodynia. Reduced IL-1β expression in the spinal cord. | [13][14] |
| Compounds IVa-IVd | Egg-white induced paw edema in rats | 100 mg/kg | Significant reduction of paw edema. Compounds IVa and IVd showed superior activity compared to ibuprofen. | [15] |
| Thiazolidinone derivatives of benzenesulfonamide (B165840) (3a, 3b, 3f, 3g, 3j) | Carrageenan-induced rat paw edema | N/A | Showed pronounced COX-2 inhibition (43-62%). | [16] |
Experimental Protocols
This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
-
Animal Model: Male mice.
-
Procedure:
-
Behavioral Evaluation:
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source at different time points post-carrageenan injection.
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments.
-
-
Biochemical Analysis:
Workflow Diagram
Caption: Workflow for carrageenan-induced inflammatory pain model.
Neuroprotective Activity
This compound derivatives, particularly PPARγ agonists, have shown neuroprotective effects in various models of neurodegeneration and cerebral ischemia.[17][18] Their mechanisms include reducing inflammation, oxidative stress, and modulating pathways related to neuronal survival.[18]
Quantitative Data Summary: Neuroprotective Effects
| Compound/Treatment | Animal Model | Dose | Key Findings | Reference |
| Pioglitazone | MPTP-induced Parkinson's Disease model in mice | N/A | Improved behavioral symptoms and increased survival of dopaminergic neurons. Associated with PGC-1α activation. | [18] |
| Thiazolidin-4-one derivatives (Compounds 2, 6, 18) | Focal cerebral ischemia/reperfusion in rats | N/A | Significant neuroprotection, better than rosiglitazone. Compound 2 enhanced glutamate (B1630785) uptake. | [17] |
| TZ4C | Scopolamine-induced memory impairment in Wistar rats | 2 and 4 mg/kg | Enhanced memory function, reduced expression of p-Tau, HSP70, and cleaved caspase-3 in the hippocampus. | [19] |
Experimental Protocols
This model is used to screen compounds for their potential to treat cognitive deficits, particularly those related to cholinergic dysfunction.
-
Animal Model: Male Wistar rats (n=48).[19]
-
Procedure:
-
Divide rats into experimental groups (control, scopolamine-only, scopolamine (B1681570) + test compounds).
-
Administer the test compound (e.g., TZ4C at 2 and 4 mg/kg) or vehicle for a set period.
-
Induce memory impairment by administering scopolamine (1.5 mg/kg/day).[19]
-
-
Behavioral Evaluation:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate learning and memory based on aversive stimuli.
-
-
Biochemical and Molecular Analysis:
-
Following behavioral tests, sacrifice the animals and isolate the hippocampus.
-
Measure Acetylcholinesterase (AChE) activity in hippocampal homogenates.
-
Perform Western blot analysis to quantify the expression of proteins such as p-Tau, HSP70, and caspase-3.[19]
-
Signaling Pathway Diagram
Caption: Neuroprotective mechanisms of this compound derivatives.
Anticancer Activity
Thiazolidin-4-one and its derivatives have emerged as a significant scaffold in cancer therapeutics, exhibiting cytotoxic effects against various cancer cell lines.[3][20] In vivo studies have confirmed their potential to reduce tumor growth.[20]
Quantitative Data Summary: Anticancer Effects
| Compound/Treatment | Animal Model/Cell Line | Key Findings | Reference |
| Hybrid 28 | Mouse line 4T1 (mammary tumor) | Dose-dependent reduction in mammary tumor growth without causing weight loss. | [20] |
| Compounds 33, 34 | MDA-MB-231 (breast cancer) | Potent anticancer properties with IC50 values of 24.6 and 29.8 μM, respectively. | [20] |
| Compounds 37-39 | HepG-2 (liver cancer) | Highly active and selective with IC50 values of 0.03-0.06 μM. | [20] |
| Compound 5d | 60 human tumor cell lines | Showed anticancer activity against a full panel of cell lines. | [21] |
| Compound 28 | HeLa, MCF-7, LNCaP, A549 | Potent activity against all cell lines (IC50 = 2.1-4.6 μM). Inhibited proliferation, colony formation, and metastasis. | [3] |
Experimental Protocols
This protocol is a standard method for evaluating the in vivo efficacy of potential anticancer agents.
-
Animal Model: Immunocompromised mice (for human cell line xenografts) or syngeneic mice (for autografts, e.g., 4T1 in BALB/c mice).
-
Tumor Implantation:
-
Harvest cancer cells (e.g., 4T1 mammary carcinoma cells) during the exponential growth phase.
-
Inject the cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the this compound derivative or vehicle (e.g., orally) daily for a specified period (e.g., 7 days).[22]
-
-
Efficacy Evaluation:
-
Measure tumor size with calipers every few days and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blot).
-
Workflow Diagram
Caption: General workflow for in vivo anticancer efficacy studies.
References
- 1. air.unimi.it [air.unimi.it]
- 2. The therapeutic value of thiazole and this compound derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel this compound-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents | Semantic Scholar [semanticscholar.org]
- 10. omicsonline.org [omicsonline.org]
- 11. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-stroke profile of thiazolidin-4-one derivatives in focal cerebral ischemia model in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective properties of a this compound-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Thiazolidine Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thiazolidine compound libraries. This compound and its derivatives, such as thiazolidinediones (TZDs), are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6] These compounds have been successfully developed as drugs, most notably as antidiabetic agents (e.g., pioglitazone, rosiglitazone) that target the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] The versatility of the this compound scaffold has prompted extensive screening efforts to identify novel therapeutics for cancer, inflammation, infectious diseases, and neurodegenerative disorders.[1][3][4]
Core Applications of this compound Library Screening
High-throughput screening of this compound libraries is instrumental in identifying lead compounds for various therapeutic targets. Key application areas include:
-
Metabolic Diseases: The primary success of TZDs has been in the management of type 2 diabetes through the activation of PPARγ, a master regulator of glucose and lipid metabolism.[7][8] Screening efforts continue to seek novel PPARγ modulators with improved efficacy and safety profiles.
-
Oncology: this compound derivatives have been investigated as anticancer agents by targeting various components of cancer cell signaling, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to inhibit angiogenesis and Phosphoinositide 3-kinases (PI3Ks).[9][10][11]
-
Inflammatory Diseases: The anti-inflammatory properties of this compound compounds are often linked to their modulation of PPARγ and other pathways like the c-Jun NH2-terminal kinase (JNK) pathway.[12]
-
Infectious Diseases: The this compound scaffold is a component of penicillin antibiotics and has been explored for the development of new antimicrobial and antifungal agents.[1][3]
-
Neuroprotection: Studies have suggested a role for PPARγ agonists in promoting axonal growth and protecting against neuronal damage, indicating potential applications in neurodegenerative diseases.[13]
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library involves a series of integrated steps, from initial screening to hit confirmation and characterization.
Caption: A generalized workflow for high-throughput screening of compound libraries.
Featured Signaling Pathway: PPARγ Activation
Thiazolidinediones primarily exert their therapeutic effects by activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[7][8] Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[8]
Caption: Simplified signaling pathway of PPARγ activation by thiazolidinediones.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for 384-well microplate formats, common in HTS.
Protocol 1: TR-FRET Coactivator Recruitment Assay for PPARγ
This assay measures the ability of a test compound to promote the interaction between the PPARγ Ligand Binding Domain (LBD) and a coactivator peptide.
Materials:
-
GST-tagged PPARγ LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide
-
Assay Buffer (e.g., 50 mM Tris, 50 mM KCl, 1 mM EDTA, 0.01% BSA, pH 7.4)
-
This compound compound library and controls (e.g., Rosiglitazone)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound library compounds and a positive control (e.g., Rosiglitazone) in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Compound Dispensing: Dispense 5 µL of the diluted compound solutions into the wells of the 384-well plate.[7] Include wells with positive control and DMSO-only (negative control).
-
Reagent Preparation:
-
Reagent Dispensing:
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.[7]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Use an excitation wavelength of 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).[7]
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).[7] Plot the ratio against compound concentration to determine EC50 values for active compounds. Calculate assay quality metrics such as Z'-factor and Signal-to-Background (S/B) ratio using control wells.[7]
Protocol 2: Cell-Based Luciferase Reporter Gene Assay
This assay quantifies the activation of the PPARγ signaling pathway within a cellular context.
Materials:
-
A suitable host cell line (e.g., HEK293, Huh-7)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector (containing PPREs upstream of a luciferase gene)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well, white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.[7]
-
Compound Treatment: After 24 hours of transfection, remove the transfection medium and add fresh medium containing the this compound library compounds at various concentrations.[7]
-
Incubation: Incubate the cells for an additional 24 hours to allow for gene expression.[7]
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well.
-
Incubate for 5-10 minutes to ensure cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a multiplexed viability assay). Plot the normalized signal against compound concentration to determine EC50 values.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound compound library and controls (e.g., Sorafenib)
-
384-well, low-volume, white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) in the appropriate buffer.
-
Assay Setup:
-
Add the VEGFR-2 enzyme to the wells of the microplate.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, adding a reagent to deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Plot percent inhibition against compound concentration and fit the data to a suitable model to determine IC50 values.[9]
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear, tabular format to facilitate comparison and hit selection.
Table 1: Example Data Summary for PPARγ Agonist Screening
| Compound ID | TR-FRET EC50 (µM) | Luciferase Assay EC50 (µM) | Max Efficacy (%) |
| TZD-001 | 0.5 | 1.2 | 98 |
| TZD-002 | > 20 | > 20 | N/A |
| TZD-003 | 2.1 | 5.5 | 85 |
| Rosiglitazone | 0.1 | 0.3 | 100 |
Table 2: Example Data Summary for VEGFR-2 Inhibition Screening
| Compound ID | VEGFR-2 IC50 (µM) | HepG2 Cell Proliferation IC50 (µM) | MCF-7 Cell Proliferation IC50 (µM) |
| TZD-101 | 0.079 | 2.04 | 1.21 |
| TZD-102 | 1.662 | 15.8 | 12.3 |
| TZD-103 | 0.323 | 8.9 | 6.5 |
| Sorafenib | 0.046 | 1.8 | 1.1 |
(Note: Data in tables is hypothetical and for illustrative purposes only. Actual values may vary. Data for TZD-101, TZD-102, TZD-103, and Sorafenib is adapted from a study on this compound-2,4-dione derivatives.[9])
Table 3: Example Antimicrobial Activity Data
| Compound ID | R' Group | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 31c | 4-Cl | 50 | 100 |
| 31g | 2-OH | 100 | 50 |
| 31h | 3-OH | 25 | 100 |
| Ampicillin | - | 100 | 250 |
(Note: Data adapted from a study on 1,3-thiazolidin-4-one derivatives.[1])
Logical Flow for Hit Triage
Following primary screening, a logical cascade of assays is essential to eliminate false positives and prioritize the most promising hits for further development.
Caption: A logical cascade for triaging hits from a primary HTS campaign.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Natural product-inspired synthesis of this compound and thiazolidinone compounds and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new this compound-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Thiazolidinediones Promote Axonal Growth through the Activation of the JNK Pathway | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing reaction conditions for thiazolidine synthesis
Welcome to the technical support center for thiazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: this compound and its derivatives are typically synthesized through the condensation reaction of a compound containing a thiol group and an amine group with an aldehyde or a ketone.[1] The most common starting materials include cysteine or cysteamine (B1669678) and a wide variety of aldehydes or ketones.[2][3] For the synthesis of 2,4-thiazolidinediones (TZDs), a common method involves the condensation of chloroacetic acid and thiourea (B124793).[4][5]
Q2: What are the key reaction parameters to control for optimizing this compound synthesis?
A2: The key parameters to optimize for successful this compound synthesis include the choice of solvent, catalyst, reaction temperature, and reaction time.[6] The molar ratio of the reactants also plays a crucial role in maximizing the yield and purity of the desired product.[6]
Q3: How does pH affect this compound formation?
A3: The formation of the this compound ring is pH-dependent. The reaction between an aldehyde and a 1,2-aminothiol like cysteine often proceeds under acidic conditions to form a stable this compound product.[7] However, some syntheses can be carried out at neutral or basic pH, depending on the specific substrates and reaction conditions.[3][8] It has been shown that buffer systems can significantly promote this compound formation.[8]
Q4: What are some common side products in this compound synthesis and how can they be minimized?
A4: Side product formation can be a significant issue, leading to lower yields and purification challenges. Common side reactions may include the formation of imines or other condensation products. The choice of reaction conditions, such as temperature and solvent, can influence the formation of side products. For instance, in the synthesis of certain 3-benzoyl-5-arylidene-thiazolidine-2,4-diones, decomposition of the benzoyl group was observed upon storage in DMSO.[9] Careful control of stoichiometry and reaction time can help minimize the formation of unwanted byproducts.
Q5: Are there any green chemistry approaches for this compound synthesis?
A5: Yes, several greener synthetic methodologies have been developed. These include solvent-free reactions, microwave-assisted synthesis, and the use of reusable catalysts.[5][10] For example, solid-supported catalysts like silica-supported iodine and potassium carbonate have been used for Knoevenagel condensation in the synthesis of thiazolidinedione derivatives, offering advantages like easy separation and catalyst recycling.[11] One-pot, multicomponent reactions are also considered environmentally friendly as they reduce the number of synthetic steps and waste generation.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal reaction temperature or time.[6] - Inappropriate solvent or catalyst.[6][12] - Unfavorable pH of the reaction mixture.[7][8] - Reversible nature of the reaction leading to equilibrium.[1] - Steric hindrance from bulky substituents on starting materials.[13] | - Systematically vary the temperature and monitor the reaction progress using TLC.[14] - Screen different solvents (e.g., ethanol (B145695), toluene, DMF) and catalysts (e.g., piperidine, acetic acid, Lewis acids).[4][6][12] - Adjust the pH of the reaction medium; for cysteine-based syntheses, acidic conditions are often favorable.[7] - Use an excess of one of the reactants or remove a byproduct (e.g., water) to shift the equilibrium. - For sterically hindered substrates, consider longer reaction times or more forcing conditions. |
| Formation of Multiple Products/Impurities | - Presence of reactive functional groups on starting materials leading to side reactions. - Reaction conditions favoring side product formation (e.g., high temperature). - Impure starting materials or reagents. | - Protect reactive functional groups on the starting materials before the condensation reaction. - Optimize the reaction temperature; sometimes, lower temperatures can increase selectivity. - Ensure the purity of all reactants and solvents before use.[11] - Employ a milder catalyst or reaction conditions. |
| Difficulty in Product Purification | - Product is highly soluble in the reaction solvent. - Similar polarity of the product and byproducts. - Oily or non-crystalline nature of the product. | - If the product is a solid, try to induce precipitation by cooling the reaction mixture or adding an anti-solvent.[5][14] - Utilize column chromatography with different solvent systems to separate the product from impurities.[15] - Recrystallization from a suitable solvent or solvent mixture can significantly improve purity.[11][16] - For oily products, try converting them to a crystalline salt if applicable.[16] |
| Reaction Fails to Proceed | - Inactive catalyst or reagents. - Incorrect reaction setup or conditions. - Highly unreactive starting materials. | - Check the activity of the catalyst and the quality of the reagents. - Verify the reaction setup, including temperature and stirring. - For unreactive aldehydes or ketones, consider using a more potent catalyst or microwave irradiation to promote the reaction.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylthis compound-4-carboxylic Acid from L-Cysteine and Benzaldehyde (B42025)
This protocol describes the synthesis of a this compound derivative from L-cysteine and an aromatic aldehyde.[17]
Materials:
-
L-Cysteine (0.01 mol, 1.21 g)
-
Benzaldehyde (0.01 mol, 1.06 g, 1.02 mL)
-
Ethanol
-
Water
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve L-cysteine (0.01 mol) in a mixture of 16 mL of ethanol and 5 mL of water.
-
Add an equivalent amount of benzaldehyde (0.01 mol) to the solution.
-
Stir the reaction mixture continuously using a magnetic stirrer at room temperature for 10 hours.
-
A white precipitate should form during this time.
-
Collect the precipitate by filtration.
-
Dry the product.
-
Recrystallize the crude product from a mixture of ethanol and water (10:3 v/v) to obtain the purified 2-phenylthis compound-4-carboxylic acid.
-
Monitor the reaction progress and purity of the product by Thin Layer Chromatography (TLC) using an eluent system of ethanol:chloroform (1:9 v/v).[17]
Protocol 2: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione (B21345) (TZD)
This protocol provides a rapid, microwave-assisted method for the synthesis of the 2,4-thiazolidinedione core.[5]
Materials:
-
Thiourea (3.34 g, 43.4 mmol)
-
Monochloroacetic acid (4.16 g, 44.0 mmol)
-
Water (8 mL)
Procedure:
-
In a 15 mL microwave pressure vial equipped with a stir bar, combine thiourea and monochloroacetic acid in 8 mL of water.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Place the vial in a microwave synthesizer and irradiate at 110°C and 350 W for 12 minutes (2-minute ramp, 10-minute hold).
-
After irradiation, cool the resulting solution and continue stirring at room temperature for 1 hour to facilitate precipitation.
-
Collect the precipitate and recrystallize from water to yield the purified 2,4-thiazolidinedione as a white crystalline solid.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-(4-methylphenyl)-3-[(1,3-dimethylxanthin-7-yl)acetamido]this compound-4-one Synthesis [6]
| Parameter | Variation | Optimal Condition |
| Molar Ratio (Hydrazone:Thioglycolic Acid) | 1:1 to 1:27.3 | 1:20 |
| Solvent | Without solvent, Toluene, DMF, THF | Freshly distilled Toluene |
| Temperature (°C) | 20 to 180 | 120 |
| Time (hours) | 0.5 to 62 | 18 |
| Catalyst | Zinc chloride, EDCI | None (thermal) |
| Method | Conventional heating, Microwaves | Conventional heating (reflux) |
Table 2: Effect of Different Acids on the Yield of 2,4-Thiazolidinedione [4]
| Acid Catalyst | Yield (%) |
| HCl | 94 |
| H2SO4 | 85 |
| H3PO4 | 78 |
| Acetic Acid | 65 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical troubleshooting guide for addressing low reaction yields in this compound synthesis.
References
- 1. asianjpr.com [asianjpr.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. revmedchir.ro [revmedchir.ro]
- 7. This compound formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmascholars.com [pharmascholars.com]
- 12. ijnrd.org [ijnrd.org]
- 13. DABCO-Catalyzed Synthesis of this compound-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. WO2008075380A2 - Process for the preparation of this compound derivatives - Google Patents [patents.google.com]
- 16. WO2005049610A1 - Process for preparing thiazolidinediones - Google Patents [patents.google.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Thiazolidine Multi-Component Reactions
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield of thiazolidine multi-component reactions (MCRs).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound derivatives via MCRs.
Q1: My reaction yield is very low or I'm getting no product at all. What are the first steps to troubleshoot this?
A1: When facing low to no yield, a systematic review of your reaction parameters is crucial.
-
Catalyst Check: The absence of a catalyst can result in no product formation.[1] Many MCRs for this compound synthesis require a catalyst to proceed efficiently. Verify that the correct catalyst was added in the appropriate amount. Both acid and base catalysts are commonly employed.[2][3]
-
Solvent Choice: The solvent plays a critical role. For instance, in the synthesis of certain this compound derivatives using a magnetically supported sulfuric acid catalyst, DMF was found to significantly increase the reaction yield compared to other solvents.[1] If your protocol allows, consider screening different solvents.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials (amines, aldehydes/ketones, and mercapto-compounds). Aldehydes can oxidize over time, and amines can degrade. Use freshly purified or commercially available high-purity reagents.
-
Temperature: Many MCRs are sensitive to temperature. Some protocols require elevated temperatures (e.g., 80-90 °C) to achieve good yields, especially under solvent-free conditions.[2] Conversely, some reactions proceed well at room temperature.[1] Confirm the optimal temperature for your specific reaction.
Q2: I'm observing the formation of multiple side products, making purification difficult. How can I improve the selectivity of my reaction?
A2: Side product formation is a common issue. Improving selectivity often involves fine-tuning the reaction conditions.
-
Catalyst Selection: The choice of catalyst can dramatically influence selectivity. Heterogeneous catalysts, such as silica (B1680970) chloride or nano-composites, can enhance selectivity and simplify workup.[3] For example, Ag/g-C3N4 nanocomposites have been shown to enable production with high selectivity.[4]
-
Reaction Time & Temperature: Prolonged reaction times or excessively high temperatures can lead to the decomposition of products or the formation of undesired side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
-
Stoichiometry: The ratio of reactants can be critical. An optimized reactant ratio, such as a 2:2:1 molar ratio of maleimide, thiosemicarbazide, and Meldrum's acid in one reported synthesis, led to good yields and reduced reaction times.[4]
-
Use of Additives: In some cases, additives can suppress side reactions. For example, using a water scavenger like Na₂SO₄ can be beneficial in condensations that release water, driving the reaction towards the desired product.[3]
Q3: How do the electronic properties of my aldehyde substrate affect the reaction yield?
A3: The electronic nature of substituents on the aromatic aldehyde can significantly impact the reaction outcome.
-
Electron-Withdrawing Groups (EWGs): Generally, aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN, halides) tend to react faster and result in higher yields.[2][6] The EWG increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack, which is often the initial step in the reaction mechanism.[3]
-
Electron-Donating Groups (EDGs): Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may react more slowly and lead to lower yields.[6]
-
Aliphatic Aldehydes: In some specific protocols, aliphatic aldehydes may not yield the desired products under the same conditions that are effective for aromatic aldehydes.[3]
Q4: Can changing the catalyst improve my yield? What are some modern, efficient catalysts for these reactions?
A4: Absolutely. Catalyst optimization is one of the most effective ways to boost yield. Modern catalysis offers several green and highly efficient options:
-
Heterogeneous Catalysts: These are often preferred as they are easily separated from the reaction mixture and can frequently be recycled. Examples include:
-
Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst. They are valued for their green credentials and potential for recyclability.[2] Triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]) and DABCO-based ionic liquids have proven effective.[2][3]
-
Nanocomposites: Catalysts like Ag/g-C3N4 have been used, sometimes in conjunction with ultrasound, to achieve rapid reactions and high yields under environmentally friendly conditions.[4][7]
-
Organocatalysts: Simple organic bases like piperidine (B6355638) or triethylamine (B128534) (Et₃N) are often effective and economical choices for base-catalyzed reactions.[2][4]
Q5: My product is difficult to purify. Are there any strategies to simplify the workup process?
A5: Simplifying purification is a key goal for efficient synthesis.
-
Solvent-Free Conditions: Performing the reaction under solvent-free or mechanical grinding conditions can sometimes lead to the direct precipitation of a pure product, minimizing the need for column chromatography.[3]
-
Heterogeneous Catalysis: As mentioned, using solid-supported or magnetic catalysts allows for simple filtration or magnetic decantation to remove the catalyst, which is a major step in simplifying the workup.[1][3]
-
Precipitation/Crystallization: Carefully choosing the reaction solvent can sometimes allow the product to precipitate out of the reaction mixture upon completion or cooling. Quenching the reaction with an anti-solvent (like water) is also a common technique to induce precipitation.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, which often reduces the formation of impurities and simplifies purification.[4][9]
Quantitative Data on Reaction Conditions
The following tables summarize data from various studies, illustrating how different parameters affect the yield of this compound multi-component reactions.
Table 1: Effect of Different Catalysts on Thiazolidinone Synthesis Model Reaction: Aniline (B41778), Benzaldehyde, and Thioglycolic Acid
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | - | - | 0 | [1] |
| [Et₃NH][HSO₄] (25) | Neat | 80 | - | >80 | [2] |
| Ammonium Persulfate (10) | Solvent-free | 90 | - | 84 | [2] |
| MNPs@SiO₂-SO₃H (30 mg) | DMF | Room Temp | 8 | 67 | [1] |
| Silica Chloride | Toluene | Reflux | - | Good | [3] |
| p-Toluenesulfonic acid | Water | - | - | Moderate-Excellent | [3] |
Table 2: Influence of Solvent on a Specific this compound Synthesis Model Reaction: Primary Amine, Isothiocyanate, and Maleic Anhydride with MNPs@SiO₂-SO₃H catalyst
| Solvent | Yield (%) | Reference |
| DMF | High | [1] |
| Ethanol | Moderate | [1] |
| Acetonitrile | Moderate | [1] |
| Water | Low | [1] |
| Toluene | Low | [1] |
Experimental Protocols
Below are detailed methodologies for key this compound synthesis reactions.
Protocol 1: General Procedure for the Synthesis of 1,3-Thiazolidin-4-ones using a Reusable Ionic Liquid Catalyst[2]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), and thioglycolic acid (1 mmol).
-
Catalyst Addition: Add the ionic liquid catalyst, triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]), at a loading of 25 mol%.
-
Reaction Conditions: Heat the reaction mixture at 80 °C under solvent-free conditions. Monitor the reaction progress by TLC.
-
Workup: Upon completion, add ethyl acetate (B1210297) to the reaction mixture. The ionic liquid will separate.
-
Isolation: Decant the ethyl acetate layer. Wash the ionic liquid layer with fresh ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 1,3-thiazolidin-4-one.
-
Catalyst Recycling: The separated ionic liquid can be washed, dried under vacuum, and reused for subsequent reactions.
Protocol 2: Microwave-Assisted Synthesis of this compound-2,4-dione (TZD) Core[9]
-
Reactant Mixture: In a 15 mL pressure-rated microwave vial equipped with a stir bar, add thiourea (B124793) (3.34 g, 43.4 mmol) and monochloroacetic acid (4.16 g, 44.0 mmol) in 8 mL of water.
-
Initial Stirring: Allow the mixture to stir for 1 hour at room temperature.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 110 °C (350 W) for 12 minutes (2-minute ramp, 10-minute hold time).
-
Cooling and Precipitation: After irradiation, cool the resulting solution and continue stirring at room temperature for 1 hour to allow the product to precipitate.
-
Isolation: Collect the precipitate by filtration and recrystallize from water to yield the pure this compound-2,4-dione as a white crystalline solid.
Visualizations
The following diagrams illustrate key workflows and concepts for improving this compound MCRs.
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds | CoLab [colab.ws]
- 8. Frontiers | Green Synthesis of this compound-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 9. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
Technical Support Center: Overcoming Low Solubility of Thiazolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of thiazolidine derivatives.
Troubleshooting Guides
Issue 1: My this compound derivative is poorly soluble in common aqueous buffers for my biological assay.
-
Question: I've synthesized a novel this compound derivative, but it precipitates out of solution when I try to prepare it in PBS or cell culture media. How can I get it into a solution for my experiments?
-
Answer: This is a common challenge with new chemical entities, including many this compound derivatives. The key is to find a suitable solubilization strategy that is compatible with your experimental system. Here are several approaches to consider, starting with the simplest:
-
Co-solvents: You can attempt to dissolve your compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous buffer. Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to determine the maximum tolerated co-solvent concentration in your assay, as high concentrations can affect cell viability or enzyme activity.
-
pH Adjustment: If your this compound derivative has ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of the buffer can significantly increase its solubility.[1] For acidic compounds, increasing the pH will deprotonate the molecule, making it more soluble. For basic compounds, decreasing the pH will lead to protonation and increased solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1][2] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological assays due to their relatively low toxicity.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water and increasing its solubility.[3][4] β-cyclodextrin and its derivatives, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[4][5]
-
Issue 2: My compound dissolves in the initial stock solution (e.g., 100% DMSO) but crashes out upon dilution into my aqueous assay buffer.
-
Question: I can get my this compound derivative to dissolve at a high concentration in DMSO, but when I perform the final dilution for my experiment, I see precipitation. How can I prevent this?
-
Answer: This phenomenon, known as "fall-out," occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution. Here are some strategies to mitigate this:
-
Optimize Co-solvent Concentration: Determine the highest percentage of the organic solvent your assay can tolerate without adverse effects. This will provide the largest possible "window" to keep your compound dissolved.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.
-
Formulation Approaches: For in vivo studies or more complex in vitro models, you may need to consider more advanced formulation strategies like solid dispersions or nanoparticle formulations to improve the dissolution rate and prevent precipitation upon dilution.
-
Issue 3: I am observing inconsistent results in my biological assays, which I suspect is due to solubility issues.
-
Question: The dose-response curve for my this compound derivative is not consistent between experiments. Could this be related to its low solubility?
-
Answer: Yes, inconsistent biological activity is a classic sign of solubility problems. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation, even a faint cloudiness, before adding them to your assay.
-
Solubility Measurement: It is highly recommended to experimentally determine the aqueous solubility of your compound under the exact conditions of your assay (buffer, pH, temperature). This will help you understand the concentration limits you are working with.
-
Pre-formulation Studies: If the compound is a promising lead, investing time in pre-formulation studies to develop a stable and soluble formulation will save significant time and resources in the long run.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the solubility of poorly water-soluble drugs like this compound derivatives?
A1: The primary strategies can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size (micronization, nanosizing) increases the surface area-to-volume ratio, which enhances the dissolution rate.[6][7]
-
Crystal Habit Modification: Different polymorphic forms or amorphous states of a drug can have different solubilities. The amorphous form is generally more soluble than the crystalline form.
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level. When the carrier dissolves, the drug is released as very fine particles, leading to improved dissolution and solubility.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have higher aqueous solubility.[3]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[1]
-
Prodrugs: A more soluble promoiety is attached to the drug, which is cleaved in vivo to release the active parent drug.
-
-
Use of Excipients:
Q2: How do I choose the best solubility enhancement technique for my specific this compound derivative?
A2: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., lipophilicity, pKa, melting point), the intended application (e.g., in vitro assay vs. in vivo formulation), and the required dose. A logical approach is often to start with simpler methods and progress to more complex ones if needed.
Q3: What are cyclodextrins, and how do they improve the solubility of this compound derivatives?
A3: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[3] They can encapsulate a poorly water-soluble "guest" molecule, like a this compound derivative, within this cavity if the guest has the appropriate size and polarity.[3] This forms a "host-guest" or inclusion complex. The hydrophilic exterior of the cyclodextrin (B1172386) then allows the entire complex to dissolve in water, thereby increasing the apparent aqueous solubility of the guest molecule.[4][5][8]
Q4: What is a solid dispersion, and when should I consider using it?
A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[1] For poorly soluble drugs, this typically involves dispersing the drug in a hydrophilic polymer like povidone (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC). The drug can exist in an amorphous or microcrystalline form within the polymer. When the solid dispersion is exposed to an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine particles with a large surface area, which leads to a faster dissolution rate and higher apparent solubility. You should consider using a solid dispersion when simpler methods like co-solvents are insufficient, especially for oral drug delivery applications.
Q5: What are the advantages of using nanotechnology for solubility enhancement?
A5: Nanotechnology offers several advantages for improving the solubility of poorly soluble drugs:
-
Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area, which, according to the Noyes-Whitney equation, leads to a significant increase in the dissolution rate.[9][10]
-
Improved Bioavailability: The enhanced dissolution rate often translates to improved oral bioavailability.[11][12][13][14]
-
Versatile Formulations: Nanoparticles can be formulated as nanosuspensions for oral or injectable administration or can be incorporated into solid dosage forms like tablets and capsules.[13]
-
Potential for Targeted Delivery: Nanocarriers like liposomes and polymeric nanoparticles can be functionalized to target specific tissues or cells.[12]
Data Presentation
Table 1: Aqueous Solubility of Selected 2-Substituted this compound-4-Carboxylic Acid Derivatives
| Compound ID | Substituent (R) | Substituent (R') | Solubility (mg/mL) |
| 1 | H | H | 300 |
| 2 | CH₃ | H | 150 |
| 3 | C₂H₅ | H | 70 |
| 4 | n-C₃H₇ | H | 25 |
| 5 | i-C₃H₇ | H | 30 |
| 6 | n-C₄H₉ | H | 5 |
| 7 | i-C₄H₉ | H | 7 |
| 8 | s-C₄H₉ | H | 10 |
| 9 | t-C₄H₉ | H | 15 |
| 10 | n-C₅H₁₁ | H | 1 |
| 11 | CH₃ | CH₃ | 100 |
| 12 | C₂H₅ | C₂H₅ | 10 |
| 13 | n-C₃H₇ | n-C₃H₇ | 0.4 |
Data adapted from a quantitative structure-property relationship study. The solubility values demonstrate how different substituents on the this compound ring can significantly impact aqueous solubility.[2][10]
Table 2: Illustrative Examples of Solubility Enhancement for a Hypothetical Poorly Soluble this compound Derivative
| Formulation Strategy | Initial Solubility (µg/mL) | Solubility after Enhancement (µg/mL) | Fold Increase |
| pH Adjustment (to pH 7.4) | 1 | 15 | 15x |
| Co-solvent (20% PEG 400) | 1 | 50 | 50x |
| Micellar Solubilization (1% Tween® 80) | 1 | 120 | 120x |
| Inclusion Complexation (1:1 with HP-β-CD) | 1 | 500 | 500x |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 1 | 1,500 | 1,500x |
| Nanosuspension | 1 | >5,000 (dissolution rate) | >5,000x |
Note: These are representative values to illustrate the potential magnitude of solubility improvement with different techniques. Actual results will vary depending on the specific this compound derivative and formulation parameters.
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative/β-Cyclodextrin Inclusion Complex by Kneading Method
-
Objective: To prepare an inclusion complex to enhance the aqueous solubility of a poorly soluble this compound derivative.
-
Materials:
-
This compound derivative
-
β-Cyclodextrin (or HP-β-CD)
-
Deionized water
-
Ethanol
-
-
Equipment:
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
-
-
Procedure:
-
Determine the appropriate molar ratio of the this compound derivative to β-cyclodextrin (commonly 1:1 or 1:2).
-
Place the calculated amount of β-cyclodextrin into the mortar.
-
Add a small amount of a water/ethanol mixture to the β-cyclodextrin and triturate to form a homogeneous paste.
-
Add the calculated amount of the this compound derivative to the paste.
-
Knead the mixture for 30-60 minutes. Add more of the water/ethanol mixture if necessary to maintain a suitable consistency.
-
Spread the resulting paste on a clean glass plate and dry in an oven at 40-50°C until a constant weight is achieved, or dry in a vacuum desiccator.
-
Scrape the dried complex from the plate and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Store the resulting inclusion complex in a tightly sealed container protected from moisture.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of a this compound derivative in a hydrophilic polymer to improve its dissolution rate.
-
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
Suitable organic solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the drug and the polymer.
-
-
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of the this compound derivative and the hydrophilic polymer in a minimal amount of the chosen organic solvent in a beaker with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by placing the beaker in a water bath at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is completely removed, a solid mass will be formed.
-
Scrape the solid mass and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Protocol 3: Preparation of a Nanosuspension by Antisolvent Precipitation
-
Objective: To produce nanoparticles of a this compound derivative to increase its surface area and dissolution velocity.
-
Materials:
-
This compound derivative
-
A solvent in which the drug is soluble (e.g., acetone, ethanol).
-
An antisolvent in which the drug is poorly soluble (e.g., water).
-
A stabilizer (e.g., Poloxamer 188, HPMC).
-
-
Equipment:
-
High-speed homogenizer or ultrasonic probe
-
Syringe pump
-
Beakers
-
Magnetic stirrer
-
-
Procedure:
-
Prepare a concentrated solution of the this compound derivative in the chosen solvent (the "drug solution").
-
Prepare a solution of the stabilizer in the antisolvent (the "antisolvent solution"). The concentration of the stabilizer typically ranges from 0.1% to 2% (w/v).
-
Place the antisolvent solution in a beaker on a magnetic stirrer and stir at a high speed.
-
Using a syringe pump for a controlled addition rate, inject the drug solution into the stirring antisolvent solution.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
Subject the resulting suspension to high-energy homogenization or ultrasonication for a defined period to further reduce the particle size and prevent aggregation.
-
The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization) to create a solid dosage form.
-
Visualizations
Caption: Decision workflow for selecting a solubility enhancement method.
Caption: Workflow for inclusion complex preparation and characterization.
Caption: Hypothetical PPARγ signaling pathway activated by a thiazolidinedione.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. humapub.com [humapub.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. revistas.usp.br [revistas.usp.br]
- 6. researchgate.net [researchgate.net]
- 7. pharmascholars.com [pharmascholars.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in thiazolidine anticancer assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiazolidine compounds in anticancer assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent IC50 values for my this compound compound across different experiments?
A1: Inconsistent IC50 values can arise from several factors:
-
Compound Solubility and Stability: Thiazolidinediones (TZDs) are often poorly soluble in aqueous media.[1][2] Precipitation of the compound in your cell culture medium can lead to a lower effective concentration at the cell surface, resulting in variable activity.[2][3] Ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent (typically ≤ 0.5%).[4] Some this compound derivatives may also be unstable in solution or under certain pH conditions.[5][6]
-
Cell Line Variability: Different cancer cell lines can have varying expression levels of target receptors like PPARγ, which can influence their responsiveness to TZDs.[7] The effects of TZDs can differ between primary cells and established cell lines.
-
Assay Conditions: Variations in cell seeding density, incubation times, and serum concentration in the media can all impact results.[7] It is crucial to maintain consistent assay conditions between experiments.
Q2: My this compound compound appears to be more active in some cancer cell lines than others. What could be the reason?
A2: The differential activity of this compound compounds across various cancer cell lines can be attributed to their diverse mechanisms of action. Thiazolidinediones can exert their anticancer effects through both PPARγ-dependent and PPARγ-independent pathways.[8][9][10][11] Cell lines with higher expression of PPARγ may be more sensitive to compounds that act primarily through this receptor.[9][12] Conversely, some TZDs can induce cell cycle arrest and apoptosis independently of PPARγ, and the sensitivity of cell lines to these effects will depend on their specific genetic and signaling pathway alterations.[9][10]
Q3: I am observing a U-shaped or non-sigmoidal dose-response curve. What does this indicate?
A3: A non-sigmoidal dose-response curve, such as a U-shaped (hormetic) curve, can be caused by several factors. At low concentrations, the compound may stimulate cell proliferation or have off-target effects, while at higher concentrations, the expected inhibitory effects dominate.[13] Alternatively, compound precipitation at higher concentrations can lead to a flattening of the curve.[13] It is also possible that at very high concentrations, the compound engages secondary targets that counteract its primary inhibitory effect.[13] Careful visual inspection of the wells for precipitation and consideration of alternative mechanisms of action at different concentration ranges are recommended.
Q4: Can the solvent I use for my this compound compound affect the assay results?
A4: Yes, the choice and concentration of the solvent can significantly impact your results. DMSO is a common solvent for this compound compounds, but high concentrations can be toxic to cells and may interfere with the assay itself.[2] It is essential to keep the final DMSO concentration in the culture medium low (typically below 0.1% to 0.5%) and to include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of your compound) in all experiments.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound anticancer assays.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | Poor aqueous solubility of the this compound derivative.[1][2] | - Visually inspect wells for precipitates. - Prepare a more concentrated stock solution to minimize the volume added to the medium.[2] - Perform serial dilutions instead of a single large dilution.[3] - Consider using formulation strategies like complexation with cyclodextrins.[1][2] |
| High background in MTT/XTT assay. | The this compound compound may directly reduce the tetrazolium salt.[4] | - Run a cell-free control with the compound and the assay reagent.[4] - If interference is observed, consider an alternative viability assay such as an ATP-based assay or Trypan Blue exclusion.[4] |
| Inconsistent results between replicate wells. | Uneven cell seeding or inaccurate serial dilutions.[4] | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques for serial dilutions.[4] |
| No inhibition of cell viability observed. | - The compound may be inactive in the chosen cell line. - The compound may have degraded. - The concentration range tested may be too low. | - Test the compound in a different cell line with a known sensitivity to similar compounds. - Verify the integrity of your compound stock. - Test a broader range of concentrations. |
| Cell death observed in vehicle control wells. | The solvent (e.g., DMSO) concentration is too high and is causing cytotoxicity. | - Ensure the final DMSO concentration is within the non-toxic range for your specific cell line (typically ≤ 0.5%).[4] |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines as reported in the literature.
Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 28d | HCT-116 (Colon) | 38.76 | [14] |
| 27d | HCT-116 (Colon) | 53.99 | [14] |
| 18 | MCF-7 (Breast) | 1.27 | [14] |
| 19 | MCF-7 (Breast) | 1.50 | [14] |
| 20 | MCF-7 (Breast) | 1.31 | [14] |
| 24b | MDA-MB-231 (Breast) | 8.16 | [14] |
| 24c | MCF-7 (Breast) | 18.03 | [14] |
| 7c | MCF-7 (Breast) | 7.78 | [15] |
| 6c | MCF-7 (Breast) | 8.15 | [15] |
| 7c | HCT116 (Colon) | 5.77 | [15] |
| 6c | HCT116 (Colon) | 7.11 | [15] |
| 7c | HepG2 (Liver) | 8.82 | [15] |
| 6c | HepG2 (Liver) | 8.99 | [15] |
| AM 4 (4-Cl) | PC3 (Prostate) | 46.78 µg/mL | [16] |
| AM 5 (4-Br) | PC3 (Prostate) | 30.52 µg/mL | [16] |
| TAM1 | PC3 (Prostate) | 75.95 µg/mL | [16] |
| TAM2 | PC3 (Prostate) | 79.82 µg/mL | [16] |
Table 2: Growth Inhibition (GI50 in µM) of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones
| Compound ID | Leukemia (MOLT-4) | Colon Cancer (SW-620) | CNS Cancer (SF-539) | Melanoma (SK-MEL-5) | Ovarian Cancer (OVCAR-3) | Renal Cancer (786-0) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| 2h | < 0.01 | < 0.01 | < 0.01 | < 0.01 | 0.135 | 0.485 | 0.712 | 0.812 |
Data for Table 2 is sourced from[17][18]. GI50 is the concentration causing 50% growth inhibition.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing the effect of this compound compounds on cancer cell viability. Optimization for specific cell lines and compounds is recommended.
Materials:
-
This compound compound of interest
-
Cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[19][20][21]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antisickling Investigation of a this compound Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 8. Anticancer effects of thiazolidinediones are independent of peroxisome proliferator-activated receptor gamma and mediated by inhibition of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARgamma-independent antitumor effects of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay overview | Abcam [abcam.com]
Thiazolidine Compound Stability & Degradation Technical Support Center
Welcome to the technical support center for thiazolidine compound stability testing and degradation analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is degrading during storage in solution. What are the likely causes?
A1: Degradation of this compound compounds in solution is often attributed to hydrolysis, particularly through the opening of the this compound ring.[1][2][3] The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation, with the stability of the resulting iminium ion intermediate playing a crucial role.[1][4] Additionally, exposure to light (photodegradation) and elevated temperatures (thermal degradation) can significantly accelerate decomposition.[5][6]
Q2: I'm observing unexpected peaks in my HPLC analysis after a stability study. How can I identify these degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify these products, a systematic approach is recommended. Initially, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. By comparing the retention times of the peaks from your stability sample with those from the forced degradation studies, you can gain preliminary identification. For definitive structural elucidation of the degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: What are the standard stress conditions I should use for forced degradation studies of a novel this compound compound?
A3: Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7] According to ICH guidelines, typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C) or in solution at a high temperature.[5][8]
-
Photodegradation: Exposure to a combination of visible and UV light, as specified in ICH guideline Q1B.[6][9][10]
The duration of exposure should be sufficient to achieve 5-20% degradation of the active substance.
Q4: My HPLC method is showing poor peak shape (e.g., tailing, fronting) for my this compound compound. What can I do to improve it?
A4: Poor peak shape in HPLC can be caused by a variety of factors. Here are some troubleshooting steps:
-
Column Overload: Try diluting your sample.[11]
-
Secondary Interactions: this compound compounds can have basic nitrogen atoms that interact with acidic silanol (B1196071) groups on the silica-based column packing. This can be minimized by using a mobile phase with a pH that ensures the analyte is in a single ionic form, or by using an end-capped column.
-
Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent similar in composition to the mobile phase.[12]
-
Column Contamination or Degradation: A guard column can help protect your analytical column. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[12]
Troubleshooting Guides
HPLC Method Development and Analysis
| Problem | Potential Causes | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Injection issue; Detector issue (lamp off); No sample in the vial. | Check the injection volume and syringe; Ensure the detector lamp is on and warmed up; Verify sample presence and concentration. |
| Broad Peaks | Low mobile phase flow rate; Column contamination; Mismatched sample solvent and mobile phase.[12] | Verify and adjust the flow rate; Flush the column with a strong solvent; Dissolve the sample in the mobile phase if possible.[12] |
| Split Peaks | Channeling in the column bed; Partially blocked frit; Contamination at the column inlet. | Reverse-flush the column (if permissible by the manufacturer); If the problem persists, the column may need replacement. |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase; Detector lamp failing.[13] | Degas the mobile phase; Prepare fresh mobile phase using high-purity solvents; Check detector lamp performance and replace if necessary.[13] |
| Varying Retention Times | Fluctuations in column temperature; Inconsistent mobile phase composition; Pump malfunction.[11] | Use a column oven to maintain a constant temperature; Prepare mobile phase carefully and ensure proper mixing; Check pump performance and for any leaks.[11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic Degradation)
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M HCl.
-
Keep the vial at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of purified water.
-
Keep the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation.
Protocol 2: Photostability Testing
In accordance with ICH Q1B guidelines[9][10]:
-
Sample Preparation:
-
Place a thin layer of the solid drug substance in a chemically inert, transparent container.
-
Prepare a solution of the drug substance in a suitable solvent and place it in a chemically inert, transparent container.
-
Prepare a "dark" control sample for each by wrapping it in aluminum foil.
-
-
Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
The light source can be an artificial daylight fluorescent lamp and a near-UV lamp or a xenon or metal halide lamp.
-
-
Analysis:
-
After the exposure period, analyze the light-exposed samples and the dark control samples by a validated stability-indicating HPLC method.
-
Compare the results to determine the extent of photodegradation.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of this compound hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. jetir.org [jetir.org]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Purification of Thiazolidine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying thiazolidine reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.
| Problem | Possible Causes | Solutions |
| Low yield after purification | - Incomplete reaction.[1] - Product loss during extraction or washing steps.[1] - Suboptimal recrystallization solvent.[2] - Product decomposition.[3][4] | - Monitor the reaction completion using Thin Layer Chromatography (TLC).[5][6][7][8] - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent product loss. - Perform small-scale solvent screening to find an ideal recrystallization solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.[2] - For unstable compounds, consider purification methods that avoid prolonged heating, such as column chromatography with a non-polar eluent system.[3][4] |
| Presence of starting materials in the purified product | - Incomplete reaction. - Inefficient purification method. | - Extend the reaction time or consider optimizing reaction conditions (e.g., temperature, catalyst).[9] - If recrystallization is ineffective, employ column chromatography for better separation of the product from starting materials.[2][8][10][11] |
| Oily product instead of solid crystals after recrystallization | - Presence of impurities that inhibit crystallization. - The compound may be an oil at room temperature. - Incorrect solvent system for recrystallization. | - Try to purify the crude product by column chromatography before recrystallization.[2] - If the product is inherently an oil, purification should be performed by column chromatography. - Re-evaluate the choice of solvent for recrystallization. A mixture of solvents might be necessary to induce crystallization.[2] |
| Multiple spots on TLC after column chromatography | - Co-elution of impurities with the product. - Decomposition of the product on the silica (B1680970) gel. | - Adjust the solvent system polarity for better separation. A shallower gradient or isocratic elution might be necessary. - Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine (B128534) for basic compounds. |
| Difficulty in separating diastereomers | - Diastereomers often have very similar polarities. | - High-performance liquid chromatography (HPLC) or flash chromatography with a high-resolution column may be required for separation.[7] - Chiral chromatography might be necessary if the diastereomers are enantiomeric. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound reaction mixtures?
A1: The most common purification techniques for this compound derivatives are recrystallization and column chromatography.[2][12][13] Recrystallization is a cost-effective method for obtaining highly pure crystalline solids, provided a suitable solvent is found.[2][6] Column chromatography is a versatile technique used to separate compounds based on their polarity and is particularly useful for purifying non-crystalline compounds or when recrystallization is challenging.[2][7][10][11]
Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) to identify the optimal one.[2] In some cases, a mixture of solvents may be required to achieve the desired solubility profile.
Q3: My this compound derivative is unstable and decomposes during purification. What should I do?
A3: For thermally labile or sensitive compounds, it is crucial to use mild purification techniques. Avoid prolonged heating during recrystallization. Flash column chromatography at room temperature can be a good alternative.[4] For compounds sensitive to acidic conditions, silica gel in column chromatography can be deactivated by pre-treating it with a base like triethylamine.
Q4: What are some common impurities I might encounter in my this compound reaction mixture?
A4: Common impurities include unreacted starting materials such as the aldehyde, amine, and thiol components.[14] Side products from competing reactions can also be present. The specific impurities will depend on the synthetic route employed. Monitoring the reaction by TLC can help identify the presence of starting materials and byproducts.[5][6][7][8]
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick and simple method to check for the presence of impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities.[1][7][15] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can provide quantitative information about the purity.[7][16][17]
Quantitative Data on Purification Methods
The following table summarizes typical yields obtained for this compound derivatives after purification.
| Compound Type | Purification Method | Yield (%) | Reference |
| This compound-2,4-dione | Recrystallization (from water) | 90 | [1] |
| 5-arylidenyl-2,4-thiazolidinediones | Precipitation and washing | 27-97 | [1] |
| 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones | Column chromatography and recrystallization | 82-92 | [8] |
| N-substituted 2,4-thiazolidinediones | Recrystallization (from ethanol) | Not specified | [18] |
| 2-imino-thiazolidine-4-ols | Solid-phase reactive chromatography | Not specified | [4] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the purification of a solid this compound derivative by recrystallization.[2][12]
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of a this compound derivative using silica gel column chromatography.[2][7][10]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components of the mixture.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[2]
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting flowchart for this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rjpn.org [rjpn.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Rearrangement of this compound derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. ijpbs.com [ijpbs.com]
- 14. asianjpr.com [asianjpr.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. WO2005049610A1 - Process for preparing thiazolidinediones - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Advancing the Discovery of Thiazolidinedione (TZD) Substitutes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on navigating the complexities of discovering and developing substitutes for thiazolidinedione (TZD) drugs. Here, you will find answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the rationale for TZD substitute development and the primary challenges encountered.
Q1: Why is there a critical need to develop substitutes for thiazolidinedione (TZD) drugs?
While potent insulin (B600854) sensitizers, TZD-based drugs like rosiglitazone (B1679542) and pioglitazone (B448) have been associated with severe side effects. These include weight gain, fluid retention, bone fractures, and an increased risk of congestive heart failure and bladder cancer.[1][2] These adverse effects have significantly limited their clinical use and, in some cases, led to their withdrawal from the market, underscoring the urgent need for safer alternatives.[2]
Q2: What is the primary molecular target for TZD substitutes, and what are the alternative strategies?
The primary molecular target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose metabolism.[3][4] The therapeutic effects of TZDs are mediated through their activation of PPARγ. However, due to the side effects associated with full PPARγ activation, several alternative strategies are being explored:
-
Selective PPARγ Modulators (SPPARMs): These compounds aim to selectively modulate PPARγ activity, retaining the insulin-sensitizing effects while minimizing the adverse effects associated with full agonism.[5]
-
Partial Agonists: These ligands only partially activate PPARγ, which may be sufficient for therapeutic benefit without triggering the full spectrum of downstream effects that lead to adverse events.
-
Targeting Post-Translational Modifications: Research is focused on developing compounds that can influence the phosphorylation of PPARγ, which can modulate its activity independently of direct binding to the ligand-binding domain.
-
Alternative Molecular Targets: Other potential targets for insulin sensitization include HDAC inhibitors, SIRT1 inhibitors, Cdk5 inhibitors, ERK inhibitors, CREB inhibitors, and p38 activators.
Q3: What are the main challenges in developing selective PPARγ modulators (SPPARMs)?
The development of SPPARMs faces several hurdles:
-
Achieving True Selectivity: Designing compounds that can differentiate between the various conformations of the PPARγ receptor to elicit specific downstream signaling is a significant challenge.
-
Predictive In Vitro Models: The currently available in vitro models do not always accurately predict the in vivo efficacy and side-effect profile of a compound.
-
Off-Target Effects: Ensuring that a compound is selective for PPARγ and does not interact with other receptors or cellular components is crucial to avoid unforeseen side effects.
-
Translational Challenges: Promising results in preclinical models do not always translate to success in human clinical trials, with many compounds failing due to lack of efficacy or unexpected toxicity.
Q4: What are common off-target effects observed with TZD substitutes in development?
During the development of TZD substitutes, various off-target effects have been observed, often leading to the discontinuation of clinical trials. These can include hepatotoxicity, cardiovascular events, and unforeseen interactions with other cellular pathways. The complexity of PPARγ signaling and its interaction with numerous co-regulatory proteins makes it challenging to predict all potential off-target effects.[5]
Troubleshooting Guides for Key Experiments
This section provides detailed protocols and troubleshooting advice for critical in vitro assays used in the screening and characterization of TZD substitutes.
Quantitative Data Summary
The following table summarizes the binding affinities and functional activities of selected TZD and non-TZD PPARγ agonists. Please note that values can vary between different studies and assay conditions.
| Compound | Type | Binding Affinity (Parameter) | Value | Functional Activity (EC50/IC50) | Assay Method | Reference(s) |
| Rosiglitazone | TZD Full Agonist | Kd | ~40 nM | 60 nM | Radioligand Binding Assay / Not Specified | [6] |
| Pioglitazone | TZD Full Agonist | EC50 | 0.5492 µM | - | Not Specified | [6] |
| Troglitazone | TZD Full Agonist | EC50 | 780 nM (murine), 555 nM (human) | - | Not Specified | [6] |
| Ciglitazone | TZD Full Agonist | EC50 | 3.0 µM | - | In vitro PPARγ activation assay | [6] |
| Balaglitazone | Partial Agonist | EC50 | 1.351 µM | - | Cell-based assay | [6] |
| Podophyllotoxone | Partial Agonist | IC50 / Ki | 27.43 µM / 9.86 µM | Weak agonistic activity | TR-FRET Competitive Binding Assay | [7] |
| Rosiglitazone | TZD Full Agonist | EC50 | 24 nM (human), 16 nM (mouse) | - | HG5LN GAL4-PPARγ reporter cell line transactivation assay | [8] |
Experimental Protocols and Troubleshooting
PPARγ Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the PPARγ receptor.
Methodology: Fluorescence Polarization-Based Assay
-
Reagents and Materials:
-
Purified recombinant human PPARγ ligand-binding domain (LBD).
-
Fluorescently labeled PPARγ ligand (tracer).
-
Test compounds (potential TZD substitutes).
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween 20, pH 7.4).
-
Black, low-volume 384-well microplates.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure: a. Prepare a dilution series of the test compounds in the assay buffer. b. In the microplate wells, add the test compound dilutions. c. Add a fixed concentration of the fluorescent tracer and the PPARγ-LBD to each well. d. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light. e. Measure the fluorescence polarization of each well using the plate reader. f. The data is analyzed to determine the concentration of the test compound that displaces 50% of the fluorescent tracer (IC50), which is indicative of its binding affinity.
Troubleshooting Guide: PPARγ Competitive Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inactive PPARγ protein. | Ensure proper storage and handling of the protein. Avoid repeated freeze-thaw cycles. |
| Degraded fluorescent tracer. | Store the tracer protected from light and at the recommended temperature. | |
| Incorrect buffer composition. | Verify the pH and components of the assay buffer. | |
| High Background Signal | Non-specific binding of the tracer. | Increase the concentration of the non-ionic detergent (e.g., Tween 20) in the assay buffer. |
| High concentration of PPARγ or tracer. | Optimize the concentrations of the protein and tracer to achieve an optimal signal-to-background ratio. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing. |
| Plate reader variability. | Ensure the plate reader is properly calibrated and maintained. | |
| Temperature fluctuations. | Maintain a consistent temperature during incubation. |
3T3-L1 Adipocyte Differentiation Assay
This cell-based assay is crucial for assessing the functional activity of potential TZD substitutes in promoting adipogenesis, a hallmark of PPARγ activation.
Methodology
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Seed the cells in a multi-well plate and grow to confluence. It is critical to not let the cells become over-confluent.
-
-
Differentiation Induction (Day 0):
-
Two days post-confluence, replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
-
Differentiation Maintenance (Day 2 onwards):
-
After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
Replenish with fresh differentiation medium II every 2 days.
-
-
Assessment of Differentiation (Day 8-10):
-
Adipocyte differentiation is typically observed by the accumulation of lipid droplets.
-
Stain the cells with Oil Red O to visualize the lipid droplets.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
Troubleshooting Guide: 3T3-L1 Adipocyte Differentiation Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Differentiation | Low passage number of cells is crucial. | Use 3T3-L1 cells at a low passage number as their differentiation potential decreases with passaging. |
| Inactive differentiation reagents. | Ensure the activity of IBMX, dexamethasone, and insulin. Prepare fresh solutions. | |
| Cells were not fully confluent at the start of differentiation. | Ensure the cells are just at 100% confluence before adding the differentiation medium. | |
| High Cell Detachment | Toxicity of the test compound. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the compound. |
| Harsh pipetting during media changes. | Be gentle when changing the media to avoid dislodging the cells. | |
| Inconsistent Lipid Droplet Formation | Uneven cell seeding. | Ensure a uniform single-cell suspension when seeding to achieve a homogenous cell monolayer. |
| Edge effects in the multi-well plate. | To minimize edge effects, do not use the outer wells of the plate for experiments. |
In Vitro Insulin Sensitivity Assay (Glucose Uptake)
This assay measures the ability of a compound to enhance insulin-stimulated glucose uptake in differentiated adipocytes, a key indicator of its insulin-sensitizing potential.
Methodology
-
Cell Preparation:
-
Differentiate 3T3-L1 cells into mature adipocytes as described above.
-
Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
-
Glucose Uptake Measurement:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate the cells with or without insulin and the test compound for a specified time (e.g., 30 minutes).
-
Add a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog, and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
-
Troubleshooting Guide: In Vitro Insulin Sensitivity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Insulin Response | Incomplete adipocyte differentiation. | Confirm differentiation by Oil Red O staining and expression of adipocyte-specific markers. |
| Inactive insulin. | Use fresh, properly stored insulin. | |
| High basal glucose uptake. | Ensure adequate serum starvation to reduce basal glucose transporter levels on the cell surface. | |
| High Variability in Readings | Inconsistent cell numbers per well. | Seed cells evenly and consider normalizing the glucose uptake data to the protein content of each well. |
| Inaccurate timing of the uptake step. | Use a multi-channel pipette for simultaneous addition of the labeled glucose to ensure consistent incubation times. | |
| Signal Quenching (Fluorescent Assays) | Compound interference. | Run a control to check if the test compound quenches the fluorescence of the glucose analog. |
Visualizing Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important signaling pathways, experimental workflows, and the logical relationships in the challenges of TZD substitute discovery.
PPARγ Signaling Pathway
References
- 1. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Side Effects of Thiazolidinedione-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolidinedione (TZD)-based drugs. The content is designed to address specific issues that may be encountered during in vitro and preclinical experiments.
Table of Contents
-
Fluid Retention and Edema
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocols
-
-
Bone Fracture Risk
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocols
-
-
Hepatotoxicity
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocols
-
-
Cardiovascular Safety
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocols
-
Fluid Retention and Edema
Fluid retention is a known class effect of TZDs, primarily mediated by the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) in the renal collecting ducts, leading to sodium and water reabsorption.[1]
Troubleshooting Guide: Fluid Retention in Animal Models
| Observed Issue | Possible Cause | Troubleshooting Step |
| Rapid weight gain in treated animals shortly after TZD administration. | Fluid retention due to PPARγ activation in the kidneys. | - Measure plasma volume using the Evans blue dye dilution technique to confirm hemodilution. - Assess hematocrit levels; a decrease suggests hemodilution. - Consider co-administration with a diuretic that acts on the distal nephron, such as amiloride (B1667095) or spironolactone, while monitoring for potential confounding effects on the primary experimental outcomes.[2] |
| Inconsistent or variable levels of fluid retention between animals. | - Genetic background of the animal strain. - Pre-existing renal conditions. | - Ensure the use of a consistent and well-characterized animal strain for all experiments. - Screen animals for baseline renal function before initiating the study. - Increase the sample size to account for individual variability. |
| Difficulty in distinguishing weight gain from fluid retention versus increased adiposity. | Both are known effects of TZDs. | - Utilize dual-energy X-ray absorptiometry (DEXA) for precise measurement of fat mass, lean mass, and bone density. - Determine total body water content by comparing wet and dry tissue weights after desiccation. |
FAQs: Fluid Retention
Q1: What is the primary mechanism of TZD-induced fluid retention in preclinical models?
A1: TZD-induced fluid retention is primarily caused by the activation of PPARγ receptors in the distal nephron of the kidneys. This activation stimulates sodium and water reabsorption, in part through the epithelial sodium channel (ENaC).[3]
Q2: Are there in vitro models to study TZD-induced fluid retention?
A2: Yes, researchers can use primary mouse inner medullary collecting duct cells to investigate the effects of TZDs on ion channel activity. Patch-clamp studies can be employed to assess changes in the open probability and number of ENaC and other nonselective cation channels.[4]
Q3: What biomarkers can be used to monitor fluid retention in animal studies?
A3: Key biomarkers include changes in body weight, decreased hematocrit (indicating hemodilution), and increased plasma volume. Direct measurement of plasma volume using techniques like the Evans blue dye method is a reliable indicator.
Experimental Protocols
This protocol outlines the procedure for measuring plasma volume to assess fluid retention.
Materials:
-
Evans blue dye solution (0.5% in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Heparinized capillary tubes
-
Spectrophotometer
Procedure:
-
Anesthetize the mouse and record its body weight.
-
Collect a baseline blood sample via retro-orbital or tail vein puncture into a heparinized capillary tube for hematocrit measurement.
-
Inject a precise volume of Evans blue dye solution (e.g., 2 µL/g body weight) intravenously.
-
After a specific time for dye circulation (e.g., 10 minutes), collect a post-injection blood sample.
-
Centrifuge both blood samples to separate plasma.
-
Measure the absorbance of the plasma at 620 nm using a spectrophotometer.
-
Calculate plasma volume using a standard curve generated with known concentrations of Evans blue dye in plasma.
Figure 1. Signaling pathway of TZD-induced fluid retention.
Bone Fracture Risk
TZDs have been associated with an increased risk of bone fractures, particularly in women. This is thought to be due to the ability of TZDs to promote the differentiation of mesenchymal stem cells into adipocytes at the expense of osteoblasts, leading to decreased bone formation.[5]
Troubleshooting Guide: Assessing Bone-Related Side Effects in Vitro
| Observed Issue | Possible Cause | Troubleshooting Step |
| No significant decrease in osteoblast differentiation with TZD treatment in vitro. | - In vitro conditions may not fully recapitulate the in vivo microenvironment. - The direct effect on osteoblasts may be less pronounced than the effect on lineage commitment. | - Use primary human bone marrow stromal cells (hBMSCs) which can differentiate into both osteoblasts and adipocytes. - Perform colony-forming unit (CFU) assays to assess the commitment of progenitor cells to either lineage.[6] - Analyze the expression of key osteogenic and adipogenic marker genes. |
| High variability in adipogenesis induction between cell batches. | - Differences in the differentiation capacity of hBMSCs from different donors. | - Use cells from multiple donors to ensure the reproducibility of the findings. - Standardize cell culture conditions, including seeding density and media composition. |
| Difficulty in quantifying the extent of mineralization. | - Alizarin Red S staining can be subjective. | - Quantify Alizarin Red S staining by extracting the dye and measuring its absorbance. - Measure alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, using a quantitative colorimetric assay. |
FAQs: Bone Fracture Risk
Q1: What is the proposed mechanism for TZD-induced bone loss?
A1: TZDs activate PPARγ, which can divert mesenchymal stem cells in the bone marrow from the osteogenic (bone-forming) lineage to the adipogenic (fat-forming) lineage. This leads to a decrease in the number of osteoblasts and subsequently reduced bone formation.[5]
Q2: What in vitro models are suitable for studying the effects of TZDs on bone cells?
A2: Primary human bone marrow stromal cells (hBMSCs) are an excellent model as they are multipotent and can be differentiated into osteoblasts and adipocytes. This allows for the direct investigation of lineage selection in response to TZD treatment.[6]
Q3: What are the key endpoints to measure in in vitro studies of TZD effects on bone?
A3: Key endpoints include:
-
Osteoblast differentiation: Alkaline phosphatase (ALP) activity and mineralization (Alizarin Red S staining).
-
Adipocyte differentiation: Lipid accumulation (Oil Red O staining).
-
Gene expression: Measurement of osteogenic markers (e.g., RUNX2, ALP) and adipogenic markers (e.g., PPARγ, aP2) by qPCR.
-
Lineage commitment: Colony-forming unit (CFU) assays for osteoblasts (CFU-OB) and adipocytes (CFU-Ad).[6]
Experimental Protocols
This protocol describes the differentiation of hBMSCs to assess the impact of TZDs on lineage selection.
Materials:
-
Human bone marrow stromal cells (hBMSCs)
-
Osteogenic Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, 50 µM ascorbate-2-phosphate.
-
Adipogenic Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, 200 µM indomethacin, 10 µg/mL insulin.
-
Thiazolidinedione (e.g., rosiglitazone (B1679542), pioglitazone)
-
Staining reagents: Alkaline Phosphatase (ALP) stain, Oil Red O stain.
Procedure:
-
Plate hBMSCs in a multi-well plate and grow to confluence.
-
Induce differentiation by replacing the growth medium with either osteogenic or adipogenic medium, with or without the TZD of interest.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
At the end of the culture period, fix the cells.
-
Stain for osteoblast differentiation using an ALP staining kit and for adipocyte differentiation using Oil Red O solution.
-
Quantify the staining and/or count the number of positive colonies.
Figure 2. Experimental workflow for assessing TZD effects on hBMSC differentiation.
Hepatotoxicity
While the first-generation TZD, troglitazone, was withdrawn from the market due to severe hepatotoxicity, the currently available TZDs, rosiglitazone and pioglitazone, are considered to have a much lower risk. However, monitoring for potential liver injury in preclinical studies is still important.[7]
Troubleshooting Guide: In Vitro Hepatotoxicity Assays
| Observed Issue | Possible Cause | Troubleshooting Step |
| High background in cytotoxicity assays (e.g., MTT, LDH). | - Contamination of cell cultures. - Interference of the TZD compound with the assay reagents. | - Ensure aseptic technique and regularly test for mycoplasma contamination. - Run a cell-free control with the TZD compound to check for direct interaction with the assay components. |
| Inconsistent results between different hepatocyte cell lines. | - Different metabolic capacities and sensitivities of the cell lines. | - Use multiple cell lines (e.g., HepG2, HepaRG) to confirm findings. - Consider using primary human hepatocytes for the most clinically relevant data, although they have a shorter lifespan in culture. |
| Difficulty in detecting low levels of hepatotoxicity. | - The chosen assay may not be sensitive enough. | - Use a panel of assays that measure different aspects of cell health, such as mitochondrial function (e.g., Seahorse XF Analyzer), oxidative stress (e.g., ROS production assays), and membrane integrity (e.g., ALT/AST release).[8] |
FAQs: Hepatotoxicity
Q1: What are the recommended in vitro models for assessing TZD-induced hepatotoxicity?
A1: Human hepatoma cell lines such as HepG2 and HepaRG are commonly used. HepaRG cells are often preferred as they can differentiate into hepatocyte-like cells and express higher levels of drug-metabolizing enzymes. Primary human hepatocytes are considered the gold standard but are more difficult to obtain and maintain.[8][9]
Q2: What are the key mechanisms of TZD-induced hepatotoxicity?
A2: The mechanisms are not fully elucidated but are thought to involve mitochondrial dysfunction, oxidative stress, and the formation of reactive metabolites.[8]
Q3: Which assays are most relevant for detecting TZD-induced liver injury in vitro?
A3: A combination of assays is recommended:
-
Cytotoxicity assays: MTT or LDH release to measure cell viability.
-
Mitochondrial function assays: Measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[8]
-
Enzyme release assays: Measurement of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) release into the culture medium.[10]
-
Oxidative stress assays: Detection of reactive oxygen species (ROS) production.[8]
Experimental Protocols
This protocol provides a general workflow for assessing the hepatotoxic potential of a TZD.
Materials:
-
HepG2 cells
-
Culture medium (e.g., EMEM with 10% FBS)
-
Thiazolidinedione compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
ALT/AST assay kits
-
96-well plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the TZD compound for 24-48 hours.
-
For ALT/AST measurement: Collect the cell culture supernatant and measure enzyme activity using a commercial assay kit.
-
For MTT assay: a. Add MTT reagent to the remaining cells and incubate for 2-4 hours. b. Add solubilization solution to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 3. Putative mechanism of TZD-induced hepatotoxicity.
Cardiovascular Safety
The cardiovascular safety of TZDs has been a subject of debate, with some studies suggesting an increased risk of heart failure. This is largely attributed to the fluid retention caused by these drugs.
Troubleshooting Guide: Preclinical Cardiovascular Safety Assessment
| Observed Issue | Possible Cause | Troubleshooting Step |
| Cardiomyocyte toxicity observed in vitro at high TZD concentrations. | - Off-target effects of the compound. - High concentrations may not be physiologically relevant. | - Determine the IC50 value and compare it to the expected therapeutic concentrations. - Use multiple in vitro assays to confirm the toxic effect (e.g., MTT, ATP production, mitochondrial membrane potential).[11] - Investigate the mechanism of toxicity (e.g., mitochondrial uncoupling). |
| Conflicting results from different preclinical cardiovascular safety models. | - Differences in species, experimental models (in vitro vs. ex vivo vs. in vivo), and duration of TZD administration. | - Use a combination of models to get a comprehensive view of cardiovascular risk. For example, complement in vitro cardiomyocyte studies with ex vivo isolated heart perfusion experiments. |
| Difficulty in assessing cardiac function in small animal models. | - Technical challenges of in vivo cardiac measurements in mice and rats. | - Use non-invasive techniques such as echocardiography to monitor cardiac structure and function over time. - For more detailed mechanistic studies, consider using an isolated heart (Langendorff) preparation to assess cardiac function independent of systemic influences. |
FAQs: Cardiovascular Safety
Q1: What is the primary concern regarding the cardiovascular safety of TZDs?
A1: The main concern is the risk of new or exacerbated heart failure, which is closely linked to the fluid retention caused by TZDs.
Q2: What in vitro models can be used to assess the direct effects of TZDs on cardiomyocytes?
A2: Human-derived cardiomyocyte cell lines (e.g., AC16) can be used to evaluate the cytotoxic effects of TZDs. Assays such as the MTT assay for cell viability and measurement of ATP production can provide insights into mitochondrial function.[11]
Q3: Are there ex vivo models to study the effects of TZDs on cardiac function?
A3: Yes, the Langendorff-perfused isolated heart model allows for the assessment of cardiac function (e.g., heart rate, contractility, coronary flow) in the absence of confounding systemic factors. This model can also be used to study the effects of TZDs on ischemia-reperfusion injury.
Experimental Protocols
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of TZDs on a human cardiomyocyte cell line.
Materials:
-
AC16 human cardiomyocyte cell line
-
Culture medium (e.g., DMEM/F12 with 12.5% FBS)
-
Thiazolidinedione compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed AC16 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the TZD for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm.
-
Calculate cell viability relative to the vehicle-treated control.
Figure 4. Logical relationship between fluid retention and cardiovascular risk.
References
- 1. In Vitro Human Liver Model for Toxicity Assessment with Clinical and Preclinical Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Oil Red O Staining [bio-protocol.org]
- 5. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. insphero.com [insphero.com]
- 9. cellntec.com [cellntec.com]
- 10. A quick whole-mount staining protocol for bone deposition and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Thiazolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of thiazolidine derivatives' metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound derivatives?
A1: this compound derivatives are primarily metabolized by Cytochrome P450 (CYP) enzymes in the liver. The most common metabolic transformations include:
-
Oxidation: This is a major metabolic route, often mediated by CYP enzymes such as CYP2C8, CYP3A4, and CYP2C9. Oxidation can occur at various positions on the this compound ring and its substituents.
-
S-oxidation: The sulfur atom in the this compound ring is susceptible to oxidation, which can lead to the formation of sulfoxides. This initial oxidation can be a critical step leading to ring cleavage.[1]
-
Ring Scission: Following S-oxidation, the this compound ring can undergo cleavage, leading to the formation of reactive intermediates and acyclic metabolites.[1]
-
N-dealkylation: For N-substituted this compound derivatives, the removal of the alkyl group is a possible metabolic pathway.
-
Hydroxylation: The aliphatic and aromatic portions of the substituents on the this compound ring can undergo hydroxylation.
Q2: Which in vitro assays are most suitable for assessing the metabolic stability of my this compound derivative?
A2: The choice of in vitro assay depends on the stage of your research and the specific questions you are trying to answer. The two most common and informative assays are:
-
Liver Microsomal Stability Assay: This assay is a good initial screen to assess the susceptibility of your compound to Phase I metabolism, primarily by CYP enzymes. It is a relatively high-throughput and cost-effective method.
-
Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes. This allows for the evaluation of both oxidation/reduction and conjugation pathways.
Q3: What are "metabolic soft spots" and how do I identify them for my this compound derivative?
A3: "Metabolic soft spots" are specific atoms or functional groups within a molecule that are particularly susceptible to metabolic enzymes, leading to rapid degradation of the compound. For this compound derivatives, common soft spots include:
-
The this compound ring itself, particularly the sulfur atom.
-
Unsubstituted aromatic rings on the side chains.
-
Alkoxy groups that can undergo O-dealkylation.
-
The C5 position of the this compound ring, which can be a site for oxidation.
Identifying metabolic soft spots typically involves incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The structures of the identified metabolites will reveal the positions of metabolic modification.
Q4: What is "metabolic switching" and how can it affect the optimization of my compound?
A4: Metabolic switching is a phenomenon where blocking one metabolic pathway leads to the emergence or enhancement of another, previously minor, metabolic route. When you modify a "soft spot" to improve stability, the metabolic enzymes may start targeting another part of the molecule. This can sometimes lead to the formation of new, potentially reactive or inactive, metabolites. It is crucial to re-evaluate the full metabolite profile of a modified compound to ensure that metabolic switching has not introduced new liabilities.
Troubleshooting Guides
Problem 1: My this compound derivative shows very low stability in the liver microsomal stability assay (short half-life).
| Possible Cause | Troubleshooting Strategy |
| Presence of a significant metabolic soft spot. | 1. Metabolite Identification: Perform a metabolite identification study to pinpoint the site(s) of metabolism. 2. Structural Modification: Based on the metabolite profile, implement strategies to block the metabolic soft spot. Common approaches include: - Deuteration: Replace hydrogen atoms at the metabolic site with deuterium. The stronger carbon-deuterium bond can slow down CYP-mediated bond cleavage. - Fluorination: Introduce fluorine atoms at or near the metabolic site. The strong electron-withdrawing nature of fluorine can decrease the electron density of the site, making it less susceptible to oxidation. - Introduction of sterically hindering groups: Add bulky groups near the metabolic soft spot to physically block the access of metabolic enzymes. |
| High affinity for a specific CYP enzyme. | 1. CYP Reaction Phenotyping: Determine which specific CYP isozyme(s) are responsible for the metabolism of your compound using recombinant CYP enzymes or specific chemical inhibitors. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications designed to reduce the affinity for the identified CYP isozyme(s) while maintaining desired pharmacological activity. |
| Non-specific binding to microsomes. | 1. Measure Microsomal Binding: Determine the fraction of the compound unbound in the microsomal incubation (fu,mic). High non-specific binding can lead to an underestimation of the intrinsic clearance. 2. Adjust Assay Conditions: If binding is high, consider increasing the microsomal protein concentration or including a small percentage of a non-ionic surfactant in the incubation buffer (with appropriate validation). |
Problem 2: The metabolic stability of my N-substituted thiazolidinedione is significantly different from its unsubstituted analog.
| Possible Cause | Explanation and Troubleshooting |
| N-substitution blocks ring opening. | N-substitution on the thiazolidinedione ring has been shown to prevent the metabolic ring opening that is observed for some unsubstituted derivatives like pioglitazone (B448).[2] This can lead to a different metabolite profile, with metabolism being directed towards other parts of the molecule. A study comparing pioglitazone with an N-substituted analog (GQ-11) found that while pioglitazone produced a ring-opened metabolite, GQ-11 did not.[2] Action: Characterize the metabolites of both the substituted and unsubstituted compounds to understand the shift in metabolic pathways. |
| The N-substituent itself is a metabolic liability. | The substituent on the nitrogen atom may introduce a new metabolic soft spot. Action: If the N-substituted analog shows lower stability, perform metabolite identification to see if metabolism is occurring on the substituent. If so, consider modifying the substituent to improve its stability. |
| Altered physicochemical properties. | The N-substituent can change the lipophilicity and pKa of the molecule, which can affect its interaction with metabolic enzymes. Action: Analyze the physicochemical properties of the analogs and correlate them with their metabolic stability to guide further design. |
Problem 3: My attempts at bioisosteric replacement of the thiazolidinedione headgroup resulted in a loss of activity or no improvement in metabolic stability.
| Possible Cause | Troubleshooting Strategy |
| The bioisostere is not a suitable mimic. | The electronic and steric properties of the chosen bioisostere may not adequately replicate the necessary interactions of the original thiazolidinedione headgroup with the biological target. Action: - Computational Modeling: Use molecular modeling to compare the overlay of the original compound and the bioisosteric analog in the binding site of the target protein. - Explore a wider range of bioisosteres: Consider other heterocyclic systems with similar pKa and hydrogen bonding capabilities. For example, imidazolidinone has been explored as a bioisostere for the amide bond in some contexts.[3] |
| The new headgroup introduces a new metabolic liability. | The bioisosteric replacement may have its own metabolic soft spots. Action: Perform a metabolic stability assay on the new analog. If it is unstable, conduct metabolite identification to understand the new metabolic pathways. |
| The linker between the headgroup and the rest of the molecule is now the primary site of metabolism. | Improving the stability of the headgroup can lead to metabolic switching, where the enzymes now target a previously less susceptible part of the molecule, such as a linker. Action: Analyze the metabolites of the new analog to see if metabolism is occurring on the linker. If so, consider modifications to the linker, such as increasing its rigidity or introducing metabolic blockers. |
Data Presentation
Table 1: Typical Conditions for In Vitro Metabolic Stability Assays
| Parameter | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Pooled Human Liver Microsomes | Cryopreserved or Fresh Human Hepatocytes |
| Compound Concentration | 1-10 µM | 1-10 µM |
| Microsomal Protein/Cell Density | 0.5-1.0 mg/mL | 0.5-1.0 x 10^6 cells/mL |
| Cofactor | NADPH regenerating system | Endogenous cofactors present |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | 0, 15, 30, 60, 90, 120 min |
| Analysis Method | LC-MS/MS | LC-MS/MS |
| Data Output | Half-life (t1/2), Intrinsic Clearance (CLint) | Half-life (t1/2), Intrinsic Clearance (CLint) |
Table 2: Example of Reporting Metabolic Stability Data for a this compound Derivative Before and After Structural Modification
| Compound | Structural Modification | Microsomal Half-life (min) | Hepatocyte Half-life (min) |
| Parent Compound | - | 15 | 25 |
| Analog 1 | N-substitution with a methyl group | > 60 | > 120 |
| Analog 2 | C5-substituent changed from phenyl to pyridyl | 45 | 70 |
| Analog 3 | Bioisosteric replacement of thiazolidinedione with an imidazolidinone | 20 | 35 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a this compound derivative in human liver microsomes.
Materials:
-
Test this compound derivative (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (B52724) (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare the test compound and positive control working solutions by diluting the stock solutions in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of a this compound derivative in a suspension of human hepatocytes.
Materials:
-
Test this compound derivative (10 mM stock in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile (ice-cold, with internal standard)
-
96-well plates
-
Incubator shaker (37°C, 5% CO2)
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed culture medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium and determine the cell viability and concentration.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound and positive control working solutions to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedure as in the microsomal stability assay to terminate the reaction and process the samples for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound and calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol. The intrinsic clearance is typically expressed per million cells.
-
Visualizations
Caption: Major metabolic pathways of this compound derivatives.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Troubleshooting workflow for low metabolic stability.
References
- 1. Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cross-Reactivity of Thiazolidine-Based Compounds in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the cross-reactivity of thiazolidine-based compounds in various assays. This compound derivatives, including thiazolidinediones and rhodanines, are known to be potential Pan-Assay Interference Compounds (PAINS), which can lead to misleading results. This resource offers practical guidance on identifying and mitigating these effects to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based compounds and why are they common in screening libraries?
A1: this compound-based compounds are heterocyclic molecules containing a five-membered ring with a sulfur and a nitrogen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] As a result, derivatives of thiazolidinone, this compound-2,4-dione (TZD), and rhodanine (B49660) are frequently found in high-throughput screening (HTS) libraries.[2]
Q2: What is cross-reactivity in the context of this compound compounds?
A2: Cross-reactivity refers to the ability of a compound to interact with multiple, unrelated biological targets. For this compound-based compounds, this can manifest as apparent activity in a wide variety of assays, leading to false-positive results.[2] This promiscuous behavior is a hallmark of Pan-Assay Interference Compounds (PAINS).
Q3: Are all this compound-based compounds problematic "frequent hitters"?
A3: Not necessarily. While the this compound scaffold is present in many known PAINS, not every compound containing this motif will be a non-specific actor. However, the presence of this scaffold should prompt careful validation to distinguish true target-specific activity from assay interference.[2]
Q4: What are the common mechanisms of assay interference by this compound compounds?
A4: this compound derivatives can interfere with assays through several mechanisms, including:
-
Compound Aggregation: Many organic molecules, including some this compound derivatives, can form colloidal aggregates in aqueous solutions at micromolar concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.
-
Redox Activity: Some this compound compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide. This can interfere with assays that are sensitive to the redox state of the environment or contain redox-sensitive components.
-
Fluorescence Interference: this compound derivatives can possess intrinsic fluorescence or act as quenchers, interfering with fluorescence-based assays by either generating a false-positive signal or reducing the legitimate signal.
-
Chemical Reactivity: The this compound ring can be susceptible to chemical reactions, such as covalent modification of proteins, which can lead to irreversible inhibition and be misinterpreted as specific binding.
Troubleshooting Guides
Problem: A this compound-based "hit" from a primary screen is suspected to be a false positive.
This guide provides a step-by-step approach to investigate and validate the activity of your this compound-based compound.
Step 1: Computational Assessment
-
Action: Use online tools or in-house software to check if your compound contains substructures characteristic of PAINS.
-
Rationale: PAINS filters are curated lists of chemical motifs known to be associated with assay interference. This provides an initial, rapid assessment of the likelihood of promiscuous activity.
Step 2: Assess Dose-Response Curve
-
Action: Generate a full dose-response curve for your compound in the primary assay.
-
Rationale: Atypical dose-response curves, such as those with a very steep slope or a bell shape, can be indicative of non-specific mechanisms like aggregation or toxicity.[3]
Step 3: Test for Compound Aggregation
-
Action: Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Rationale: Detergents can disrupt the formation of colloidal aggregates. A significant reduction in the compound's apparent activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.
Step 4: Evaluate Redox Activity
-
Action: Use a redox cycling assay, for example, by monitoring the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) in the presence of a reducing agent like DTT and your compound.
-
Rationale: This type of assay can detect if your compound is generating reactive oxygen species, which can interfere with many biological assays.
Step 5: Check for Fluorescence Interference
-
Action: If using a fluorescence-based assay, measure the fluorescence of your compound alone at the excitation and emission wavelengths of the assay. Also, assess if your compound quenches the fluorescence of the assay's reporter molecule.
-
Rationale: This helps to identify and correct for autofluorescence or quenching effects that can lead to false-positive or false-negative results.
Step 6: Confirm with an Orthogonal Assay
-
Action: Test your compound in a secondary, orthogonal assay that measures the same biological endpoint but uses a different detection technology.[4]
-
Rationale: If the compound is a true hit, it should show activity in multiple, mechanistically distinct assays for the same target.[4] If the activity is only observed in the primary assay, it is likely an artifact of the assay technology.
Quantitative Data on this compound Compound Activity
The following tables summarize the reported inhibitory concentrations (IC₅₀) or effective concentrations (EC₅₀) of various this compound-based compounds against different biological targets. This data illustrates the broad range of activities observed for this class of molecules, highlighting the potential for cross-reactivity.
Table 1: Activity of Thiazolidinedione Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Target/Assay | IC₅₀ (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | CDK2 Inhibition / Cytotoxicity | 0.54 | [5] |
| Compound 2 | HepG2 (Liver) | Cytotoxicity | 0.24 | [5] |
| Compound 22 | MCF-7 (Breast) | Carbonic Anhydrase IX / Cytotoxicity | 18.9 | [5] |
| Compound 22 | HepG2 (Liver) | Carbonic Anhydrase IX / Cytotoxicity | 11.8 | [5] |
| Compound 29 | MDA-MB-231 (Breast) | Cytotoxicity | 30.38 | [5] |
| Compound 29 | K562 (Leukemia) | Cytotoxicity | 7.90 | [5] |
| Compound 127 | MCF-7 (Breast) | Cytotoxicity | 2.68 µg/mL | [5] |
| Compound 127 | HeLa (Cervical) | Cytotoxicity | 1.07 µg/mL | [5] |
| Compound 4 | A549 (Lung) | Cytotoxicity | 0.35 | [5] |
| Compound 22 | - | VEGFR-2 Inhibition | 0.079 | [6] |
| Compound 24 | - | VEGFR-2 Inhibition | 0.203 | [6] |
Table 2: Activity of Rhodanine Derivatives Against Various Cancer Cell Lines and Other Targets
| Compound ID | Cancer Cell Line / Target | Target/Assay | IC₅₀ (µM) | Reference |
| Compound 11a | MCF-7 (Breast) | Cytotoxicity / Topo II Inhibition | 3.7 / 7.6 | [7] |
| Compound 11a | - | DNA Intercalation | 31.6 | [7] |
| Compound 12f | HepG2 (Liver) | Cytotoxicity / Topo II Inhibition | 2.2 / 7.3 | [7] |
| Compound 12f | - | DNA Intercalation | 18.2 | [7] |
| Compound 6 | HepG2 (Liver) | Cytotoxicity / Topo II Inhibition | 0.21 / 6.9 | [8] |
| Compound 6 | - | DNA Intercalation | 19.6 | [8] |
| Compound I₂₀ | A549 (Lung) | Cytotoxicity | 7.0 | [9] |
| Compound 13 | MDA-MB-231 (Breast) | Cytotoxicity | 145 | [10] |
| Compound 13 | MCF-7 (Breast) | Cytotoxicity | 67 | [10] |
Table 3: Activity of Other this compound Derivatives
| Compound ID | Target Organism/Cell Line | Target/Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Compound 1d | Influenza A Virus (AIV) | Antiviral Activity | 3.47 | [11] |
| Compound 1c | Influenza B Virus (IBV) | Antiviral Activity | 4.10 | [11] |
| Compound 1 | - | PPARγ Agonistic Activity | 8.71 | [12] |
| Compound 106 | - | PPARγ Agonistic Activity | 13.1 | [12] |
Key Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the inhibitory activity of a compound is due to the formation of colloidal aggregates.
Principle: Non-ionic detergents, such as Triton X-100, can disrupt the formation of aggregates. A significant decrease in a compound's inhibitory effect in the presence of a detergent suggests an aggregation-based mechanism.
Methodology:
-
Prepare two sets of assay plates:
-
Plate A (Control): Prepare your standard assay mixture.
-
Plate B (Detergent): Prepare your standard assay mixture containing 0.01% (v/v) Triton X-100.
-
-
Add the test compound to both sets of plates at various concentrations. Include appropriate positive and negative controls.
-
Initiate the reaction and measure the assay signal at appropriate time points.
-
Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.
-
Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of Triton X-100 indicates that the compound is likely an aggregator.
Protocol 2: Resazurin-Based Assay for Redox Cycling
Objective: To detect if a compound undergoes redox cycling, which can lead to the production of reactive oxygen species.
Principle: Some compounds can catalytically transfer electrons from a reducing agent (e.g., DTT) to resazurin, reducing it to the highly fluorescent resorufin.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., PBS), a reducing agent (e.g., 100 µM DTT), and resazurin (e.g., 10 µM).
-
Add the test compound at various concentrations to a microplate. Include a positive control (e.g., a known redox cycler) and a negative control (vehicle).
-
Add the reaction mixture to the wells containing the compound.
-
Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-60 minutes).
-
Measure the fluorescence of resorufin (typically Ex/Em ~560/590 nm).
-
Analyze the data. A concentration-dependent increase in fluorescence indicates that the compound is a redox cycler.
Visualizing Workflows and Pathways
Hit Triage and Validation Workflow
The following diagram illustrates a typical workflow for triaging hits from a high-throughput screen to identify and eliminate false positives, including those caused by this compound-based compounds.
Caption: A workflow for triaging HTS hits to identify and eliminate false positives.
PPARγ Signaling Pathway
Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of thiazolidinediones via PPARγ activation.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new this compound-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel this compound-4-one based hits as potential PPARγ modulators through in silico workflow and validation through in vitro studies | CoLab [colab.ws]
Technical Support Center: Optimizing Thiazolidine Derivatives for Enhanced ADMET Properties
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of thiazolidine derivatives. This guide includes troubleshooting for common experimental issues, detailed experimental protocols, and quantitative data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound derivatives, presented in a question-and-answer format.
Solubility and Permeability
Q1: My this compound derivative exhibits poor aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like this compound derivatives. Here are several strategies to address this:
-
pH Adjustment: The solubility of this compound derivatives can be pH-dependent. Assess the pKa of your compound and adjust the buffer pH accordingly to favor the more soluble ionized form.
-
Co-solvents: For stock solutions, using a small percentage of an organic co-solvent like DMSO is standard. If solubility in the final assay medium is still an issue, consider using a mixture of co-solvents (e.g., DMSO and ethanol) for the initial dilution before the final dilution into the aqueous buffer.[1]
-
Use of Solubilizing Agents: Incorporating surfactants or cyclodextrins can enhance the solubility of your compound.[2][3] For example, creating an inclusion complex with a cyclodextrin (B1172386) can significantly improve aqueous solubility.[1]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to faster dissolution.[2]
-
Formulation Strategies: For later-stage development, consider advanced formulation approaches such as solid dispersions or lipid-based formulations.
Troubleshooting Low Solubility in Assays
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation in donor well of PAMPA assay. | Compound concentration exceeds its solubility in the assay buffer. | Decrease the starting concentration of the compound. Visually inspect wells post-experiment.[4] |
| Inconsistent IC50 values in cell-based assays. | pH-dependent solubility causing variations in dissolved compound between experiments. | Prepare buffers meticulously and verify the pH before each experiment.[1] |
| Compound won't dissolve in DMSO. | The compound may have very high lipophilicity or strong crystal lattice energy. | Try gentle heating or sonication. If unsuccessful, test alternative solvents like DMF or NMP. |
Q2: I'm observing low apparent permeability (Papp) for my this compound derivative in the Caco-2 permeability assay. How can I determine the cause?
A2: Low Papp values in a Caco-2 assay can be due to several factors. A systematic approach is needed to identify the root cause:
-
Efflux Transporter Activity: this compound derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cells, reducing net permeability from the apical to the basolateral side.[4]
-
Poor Passive Permeability: The intrinsic physicochemical properties of the molecule may limit its ability to passively diffuse across the cell membrane.
-
Low Compound Recovery: The compound may be adsorbing to the plate or filter, or it could be metabolized by the Caco-2 cells.
To dissect these possibilities, consider the following experimental workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Metabolism and Toxicity
Q3: My this compound derivative shows high clearance in the microsomal stability assay. What are the next steps?
A3: High clearance in a microsomal stability assay indicates that your compound is rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). To address this:
-
Identify the Metabolite(s): Use LC-MS/MS to identify the structure of the major metabolites. This will reveal the "soft spots" on your molecule that are susceptible to metabolism.
-
Structural Modification: Once the metabolic soft spots are known, you can make chemical modifications to block or reduce metabolism at those sites. Common strategies include:
-
Introducing electron-withdrawing groups near the site of oxidation.
-
Replacing metabolically labile groups with more stable ones (e.g., replacing a methyl group with a trifluoromethyl group).
-
-
CYP Inhibition Profile: Determine which specific CYP isoforms are responsible for the metabolism of your compound. This can be done using recombinant CYP enzymes or specific chemical inhibitors.
Q4: I'm concerned about the potential for my this compound derivative to cause drug-drug interactions (DDIs). Which in vitro assay should I prioritize?
A4: The most critical assay to assess DDI potential is the Cytochrome P450 Inhibition Assay . This assay determines if your compound inhibits the activity of major CYP isoforms responsible for metabolizing most drugs (e.g., CYP3A4, CYP2D6, CYP2C9).[5] Potent inhibition of a major CYP isoform is a significant red flag for the potential to cause DDIs.
Troubleshooting CYP Inhibition Assays
| Observed Issue | Potential Cause | Recommended Solution |
| Different IC50 values with different probe substrates for the same CYP isoform (e.g., CYP3A4). | The active site of some CYPs is large and can accommodate multiple substrates, leading to substrate-dependent inhibition profiles. | Test your compound against a panel of probe substrates for the specific CYP isoform to get a comprehensive inhibition profile.[6] |
| Inhibitory potency increases with pre-incubation time. | Time-Dependent Inhibition (TDI), possibly due to the formation of a reactive metabolite that irreversibly binds to the enzyme. | Conduct a TDI assay with a pre-incubation step to characterize this behavior.[6] |
Q5: My this compound derivative is showing cytotoxicity in the MTT assay. How can I investigate the mechanism?
A5: An initial cytotoxic hit in an MTT assay warrants further investigation to understand the underlying mechanism. The MTT assay measures mitochondrial reductase activity, so a positive result could indicate mitochondrial dysfunction.[7][8] Consider the following follow-up studies:
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to determine if the cytotoxicity is due to apoptosis.
-
Cell Cycle Analysis: Perform flow cytometry with a DNA stain (e.g., propidium (B1200493) iodide) to see if the compound causes cell cycle arrest at a specific phase.[9]
-
Reactive Oxygen Species (ROS) Measurement: Some thiazolidinediones have been shown to induce ROS production, which can lead to oxidative stress and cell death.[10]
Caption: Investigating the mechanism of cytotoxicity.
Quantitative Data Summary
The following tables summarize representative ADMET data for different classes of this compound derivatives. These values are illustrative and can vary significantly based on the specific substitutions on the this compound core.
Table 1: In Silico ADMET Properties of Representative Thiazolidinone Derivatives [11][12]
| Compound Class | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Caco-2 Permeability (nm/s) |
| 5-arylidene-thiazolidin-4-ones | 350 - 450 | 3.0 - 5.0 | 0 - 1 | 4 - 6 | >25 |
| This compound-2,4-diones | 250 - 400 | 1.5 - 3.5 | 1 - 2 | 4 - 5 | Variable |
Table 2: In Vitro Cytotoxicity of Selected Thiazolidinone Derivatives [13]
| Compound ID | Cell Line | IC50 (µM) |
| TZD-5 | HepG2 | >2500 (at 24h) |
| TZD-6 | HepG2 | ~156 (at 24h) |
| TZD-7 | HepG2 | ~500 (at 24h) |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of a this compound derivative using liver microsomes.[14][15]
Materials:
-
Test this compound derivative (10 mM stock in DMSO)
-
Liver microsomes (human, rat, or other species of interest)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare the reaction mixtures containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1-10 µM). Prepare control reactions without the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the appropriate wells to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. From the slope of the natural log plot, calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a this compound derivative using the Caco-2 cell line, which forms a monolayer mimicking the intestinal epithelium.[4]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test this compound derivative
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Prepare Dosing Solution: Dissolve the test compound in the transport buffer at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B-A for efflux):
-
Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Sample Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 3: MTT Cytotoxicity Assay
This protocol determines the cytotoxicity of a this compound derivative by measuring the metabolic activity of cells.[7][8][16]
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity)
-
96-well plates
-
Cell culture medium
-
Test this compound derivative (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle controls (e.g., medium with the same percentage of DMSO used for the test compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Visualizing Workflows and Pathways
ADMET Screening Workflow
The following diagram illustrates a typical workflow for ADMET screening in early drug discovery, integrating in silico and in vitro assays.
Caption: A typical ADMET screening cascade in drug discovery.
Potential Signaling Pathway for Thiazolidinedione-Induced Cytotoxicity
Some thiazolidinedione derivatives have been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway.
Caption: A potential signaling pathway for thiazolidinedione-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. wjbphs.com [wjbphs.com]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 13. Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thiazolidine Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolidine derivatives in antimicrobial susceptibility testing (AST).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, helping you to identify and resolve common problems.
Inconsistent or Unexpected MIC/MBC Results
Question: Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) results for the same this compound derivative and microbial strain?
Answer: Inconsistent MIC or MBC values can stem from several experimental factors. It is crucial to review your protocol for the following key areas:
-
Compound Solubility and Stability:
-
Precipitation: this compound derivatives can exhibit poor solubility in aqueous media. Visually inspect your stock solutions and dilutions in microtiter plate wells for any signs of precipitation. The presence of a precipitate will lead to an inaccurate effective concentration of the compound.
-
Solvent Effects: The solvent used to dissolve the this compound derivative, commonly dimethyl sulfoxide (B87167) (DMSO), may have an inhibitory effect on the tested microorganism at certain concentrations. Always include a solvent control to account for this.[1]
-
pH Sensitivity: The stability of the this compound ring can be influenced by pH. Ensure the pH of your test medium is within the recommended range (typically 7.2 to 7.4 for Mueller-Hinton Broth) to prevent compound degradation during incubation.[2]
-
-
Inoculum Preparation:
-
Incorrect Density: The density of the microbial inoculum is a critical variable. An inoculum that is too dense can result in falsely elevated MIC values, while a sparse inoculum may lead to artificially low MICs. It is essential to standardize your inoculum to a 0.5 McFarland standard.
-
Viability: Ensure you are using a fresh, pure culture to prepare your inoculum to guarantee the viability and correct physiological state of the microorganisms.
-
-
Assay Conditions:
-
Media Composition: Variations in media lots, especially cation concentrations in Mueller-Hinton Broth (MHB), can affect the activity of some antimicrobial agents. Use of a single, quality-controlled lot of media for a set of experiments is recommended.
-
Incubation Time and Temperature: Adherence to the recommended incubation time (usually 16-20 hours for bacteria) and temperature (typically 35°C) is critical for reproducible results. Extended incubation might lead to drug degradation or regrowth of less susceptible subpopulations.
-
-
Endpoint Reading:
-
Subjectivity: Visual determination of the MIC endpoint can be subjective. It is important to have a consistent and well-defined criterion for what constitutes "no growth." Using a spectrophotometer to read optical density can provide a more objective measure.
-
Trailing Growth: Some compound-organism combinations may exhibit "trailing," where a small amount of growth is visible over a range of concentrations. This can make the MIC endpoint difficult to determine. It is important to read the results at the recommended time and not to over-incubate.
-
Troubleshooting Workflow for Inconsistent MIC/MBC Results
Caption: Troubleshooting workflow for inconsistent MIC/MBC results.
Frequently Asked Questions (FAQs)
1. My this compound compound is not dissolving well in the test medium. What should I do?
Many this compound derivatives have limited aqueous solubility. It is common practice to dissolve these compounds in 100% DMSO to create a high-concentration stock solution.[1] This stock can then be serially diluted in the test medium. Ensure that the final concentration of DMSO in your assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the test organism. If solubility issues persist, you may need to explore other co-solvents, but their potential for antimicrobial activity must be controlled for.
2. I am seeing bacterial or fungal growth at high concentrations of my this compound derivative, but not at lower concentrations. What could be the cause?
This phenomenon, known as the "paradoxical effect" or "Eagle effect," can occur with some antimicrobial agents. It is characterized by decreased antimicrobial activity at very high concentrations. Possible explanations include:
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, reducing the effective concentration.
-
Target-Specific Effects: The compound might have a secondary, less sensitive target that, when affected at high concentrations, leads to a cellular response that appears as growth.
-
Induction of Resistance Mechanisms: High concentrations of the compound could potentially trigger efflux pumps or other resistance mechanisms in the microorganism.
To investigate this, carefully re-examine the solubility of your compound at the higher concentrations. You can also perform time-kill assays at these concentrations to better understand the dynamics of the microbial response.
3. How do I interpret my results according to CLSI or EUCAST guidelines?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for interpreting AST results. The interpretation is based on comparing the obtained MIC value (in µg/mL) or zone of inhibition diameter (in mm) to established clinical breakpoints. The results are typically categorized as:
-
Susceptible (S): The isolate is likely to be eradicated by a standard dosage of the antimicrobial agent.
-
Intermediate (I) or Susceptible, Increased Exposure (I): The isolate may be treatable in body sites where the drug is physiologically concentrated or when a higher dosage can be used.
-
Resistant (R): The isolate is not expected to respond to therapy with the antimicrobial agent.
It is important to note that clinical breakpoints are specific to the antimicrobial agent and the microorganism. For novel this compound derivatives, such breakpoints will not exist. Therefore, results are often compared to those of known antimicrobial agents and interpreted in the context of the compound's cytotoxic profile.
4. What are the essential quality control (QC) measures for this compound AST?
Robust quality control is essential for reliable and reproducible AST results. Key QC measures include:
-
Reference Strains: Regularly test standard QC strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, and C. albicans ATCC 90028). The MIC values for these strains should fall within an expected range.
-
Growth Control: Include a well with no antimicrobial agent to ensure the viability and adequate growth of the test organism.
-
Sterility Control: A well with medium but no inoculum should be included to check for contamination.
-
Solvent Control: As mentioned, a control for the solvent used to dissolve the test compound is crucial.
-
Media and Reagent Checks: Regularly verify the pH of your media and check the potency of your antimicrobial disks or solutions.
Quality Control Workflow
Caption: Quality control workflow for antimicrobial susceptibility testing.
Data Presentation
Table 1: Example MIC Values (µg/mL) of Thiazolidinedione Derivatives against Bacterial QC Strains
| Thiazolidinedione Derivative | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 29213 | Pseudomonas aeruginosa ATCC 27853 | Reference(s) |
| Derivative A | 1.6 | 1.9 | 0.56 | [3] |
| Derivative B | 3.2 | 2.7 | 1.4 | [3] |
| Derivative C | >64 | 8 | >64 | [4] |
| Ciprofloxacin (Control) | 0.004-0.015 | 0.12-0.5 | 0.25-1 | [5][6][7] |
Note: The values presented are examples from published literature and may vary depending on the specific derivative and experimental conditions.
Table 2: Example MIC Values (µg/mL) of this compound Derivatives against Fungal QC Strains
| This compound Derivative | Candida albicans ATCC 90028 | Reference(s) |
| Derivative D | 0.125-0.5 | [8] |
| Derivative E | 8-64 | [8] |
| Fluconazole (Control) | 0.25-1.0 | [9] |
Note: The values presented are examples from published literature and may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Broth Microdilution Method for MIC Determination (Generalized)
This protocol is a generalized procedure based on CLSI and EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Microorganism: Prepare a fresh, pure culture of the test organism on an appropriate agar (B569324) plate.
-
Inoculum: Suspend well-isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Add 100 µL of sterile test medium to all wells of the 96-well plate.
-
Add an additional 100 µL of the test medium containing the highest concentration of the this compound derivative to the first column of wells.
-
Perform serial twofold dilutions of the compound across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last column of dilutions.
-
Prepare control wells:
-
Growth Control: Wells containing only medium and the microbial inoculum.
-
Sterility Control: Wells containing only medium.
-
Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used.
-
-
Add 100 µL of the standardized inoculum to each well (except the sterility control wells).
-
Seal the plates and incubate at 35°C for 16-20 hours for bacteria or 24-48 hours for fungi.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.
-
Results can be read visually or with a microplate reader at a specific wavelength (e.g., 600 nm).
Experimental Workflow Diagram
Caption: Generalized workflow for broth microdilution MIC assay.
References
- 1. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. aurosan-shop.de [aurosan-shop.de]
- 6. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Thiazolidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the oral bioavailability of thiazolidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?
A1: The most significant challenges for this compound compounds, many of which are classified under the Biopharmaceutics Classification System (BCS) Class II, are their poor aqueous solubility and low intestinal permeability.[1][2] Their lipophilic nature limits dissolution in gastrointestinal fluids, a critical step for absorption.[1][2] Additionally, some this compound derivatives may undergo extensive first-pass metabolism in the liver, which further reduces the concentration of the active drug reaching systemic circulation.[1]
Q2: What are the main formulation strategies to enhance the bioavailability of poorly soluble this compound compounds?
A2: Several innovative formulation strategies can be employed to overcome the solubility and dissolution rate limitations of this compound compounds. These include:
-
Particle Size Reduction : Techniques like micronization and nanosizing increase the drug's surface area, leading to faster dissolution. Nanosuspensions are a prominent example of this approach.[1][3]
-
Solid Dispersions : Dispersing the drug in a hydrophilic polymer matrix at a molecular level can convert the drug from a crystalline to a more soluble amorphous state.[1][4]
-
Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][5] These formulations form micro- or nano-emulsions in the gastrointestinal tract, which can be readily absorbed.[6]
-
Complexation : Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug.[1][7]
-
Chemical Modification : Creating prodrugs or different salt forms of the active molecule can improve its physicochemical properties, leading to better absorption.[1]
Q3: How can I assess the bioavailability of my compound in vitro before proceeding to animal studies?
A3: In vitro models are essential for the initial screening of formulations and can be predictive of in vivo performance. Key in vitro assays include:
-
Solubility Studies : Determine the compound's solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)) to understand how it might behave in the gastrointestinal tract.
-
Dissolution Testing : This measures the rate and extent of drug dissolution from its formulation, providing insights into how quickly the drug becomes available for absorption.[1]
-
Cell-Based Permeability Assays : Using cell lines like Caco-2, which mimic the intestinal epithelium, can help predict intestinal permeability and identify whether the compound is a substrate for efflux transporters.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a non-cell-based assay that can be used to assess the passive permeability of a compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Dissolution Rates in Vitro
| Possible Cause | Troubleshooting Steps |
| Poor wetting of the drug powder. | Incorporate a surfactant into the dissolution medium or the formulation itself. |
| Drug particle agglomeration. | Reduce particle size through micronization or nanosizing and consider including a dispersing agent in the formulation.[1] |
| Drug recrystallization from an amorphous form (e.g., in a solid dispersion). | Characterize the solid-state properties of the formulation using techniques like DSC and XRD to ensure the drug remains in its amorphous state. Optimize the polymer type and drug-to-polymer ratio to improve stability. |
| Improper dissolution apparatus setup. | Verify that the dissolution apparatus is calibrated and operated according to USP guidelines. Ensure that sink conditions are maintained throughout the experiment.[1] |
Issue 2: High Variability in Plasma Concentrations in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Inconsistent oral administration. | Ensure all personnel are proficient in the oral gavage technique to deliver the full dose accurately to the stomach.[4] |
| Food effects on absorption. | Implement a consistent overnight fasting period (e.g., 12 hours) for the animals before dosing to minimize food-related variability.[4] |
| Non-homogeneity of the formulation. | For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing) immediately before each administration to guarantee dose uniformity.[4] |
| Gastrointestinal transit time differences. | Consider the use of agents that modulate gastrointestinal motility if scientifically justified, but be aware of the potential for introducing new variables. |
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
| Possible Cause | Troubleshooting Steps |
| First-pass metabolism. | The drug may be rapidly metabolized in the liver after absorption. Consider co-administering a known inhibitor of the relevant metabolic enzymes (with appropriate controls) to investigate the impact of first-pass metabolism. |
| Efflux transporter activity. | The drug may be actively transported back into the intestinal lumen after absorption. This can be investigated using in vitro Caco-2 bidirectional permeability assays.[1] |
| In vitro dissolution medium is not biorelevant. | Use biorelevant media that mimic the composition of gastrointestinal fluids more closely, including the presence of bile salts and phospholipids. |
| Instability of the compound in the gastrointestinal tract. | Assess the chemical stability of the compound in simulated gastric and intestinal fluids. |
Data Presentation: Enhancing Pioglitazone Oral Bioavailability
The following tables summarize pharmacokinetic data from studies on Pioglitazone, a thiazolidinedione derivative, demonstrating the impact of different formulation strategies on its oral bioavailability.
Table 1: Pharmacokinetic Parameters of Pioglitazone Nanosuspension vs. Marketed Formulation in Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability |
| Marketed Formulation | Not Specified | > 2 | Not Specified | - |
| Nanosuspension (NS17) | Significantly Increased | 1 | Significantly Increased | Improved |
| Data sourced from a study on Pioglitazone nanosuspension prepared by high-pressure homogenization.[3][7] |
Table 2: Pharmacokinetic Parameters of Pioglitazone Liquisolid Tablets vs. Pure Drug in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0–t (µg·h/mL) | Fold Increase in AUC |
| Pure Pioglitazone | Not Specified | Not Specified | Not Specified | - |
| Liquisolid Tablet (LST10) | 4.18-fold increase | Not Specified | 3.06-fold increase | 3.06 |
| Data sourced from a study on Pioglitazone liquisolid tablets.[2][8] |
Experimental Protocols
1. Preparation of a this compound Compound Solid Dispersion by Solvent Evaporation
-
Objective : To enhance the dissolution rate of a poorly soluble this compound compound by preparing a solid dispersion with a hydrophilic polymer.
-
Materials :
-
This compound compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
-
Methodology :
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).[1]
-
Accurately weigh the this compound compound and the hydrophilic polymer and dissolve them in a suitable organic solvent in a round-bottom flask.[1]
-
Ensure complete dissolution of both components with the aid of sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).[1]
-
Continue evaporation until a solid film is formed on the wall of the flask.[1]
-
Dry the resulting solid film in a vacuum oven overnight at a temperature well below the glass transition temperature of the polymer to remove any residual solvent.[1]
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective : To evaluate and compare the in vivo oral bioavailability of a novel this compound compound formulation against a control (e.g., pure drug suspension).
-
Materials :
-
Wistar albino rats (or other appropriate strain)
-
Test and control formulations of the this compound compound
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
-
-
Methodology :
-
Acclimatize the animals to laboratory conditions for at least one week.[4]
-
Divide the rats into experimental groups (e.g., control group and test formulation group).
-
Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.[4]
-
Administer a specific dose of the control or test formulation orally via gavage.[4]
-
Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-containing tubes.[4]
-
Centrifuge the blood samples to separate the plasma.[4]
-
Store the plasma samples at -80°C until bioanalysis.[4]
-
Determine the concentration of the this compound compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[4]
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using non-compartmental analysis.[4]
-
Mandatory Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
References
- 1. Enhanced Solubility and Bioavailability of Pioglitazone Nanosuspension (2016) | Reema Narayan | 4 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. benchchem.com [benchchem.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dissolution Time and Oral Bioavailability of Pioglitazone Using Liquisolid Tablets: Formulation, In Vitro Characterization, and In Vivo Pharmacokinetics in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of thiazolidine-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common off-target effects observed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and common off-target effects of this compound-based inhibitors?
A1: Thiazolidinediones (TZDs) primarily act as agonists for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Their on-target effects are mainly related to improving insulin (B600854) sensitivity.[3][4] However, both PPARγ-dependent and independent off-target effects are well-documented.[5][6]
Data Presentation: Summary of On-Target vs. Off-Target Effects
| Effect Category | Specific Effect | Primary Mechanism | Reference |
| On-Target (Anti-diabetic) | Decreased Insulin Resistance | PPARγ activation modifies adipocyte differentiation and increases fatty acid storage, making cells more reliant on glucose oxidation. | [1] |
| Improved Glycemic Control | Upregulation of genes involved in glucose and lipid metabolism. | [7] | |
| Altered Adipokine Secretion | Increased production of adiponectin, which improves insulin action. | [2] | |
| Off-Target (Adverse Effects) | Fluid Retention / Edema | PPARγ activation in kidney collecting ducts increases sodium and water reabsorption.[6][8] | [6][8] |
| Weight Gain | A combination of fluid retention and increased adipogenesis.[6] | [6] | |
| Increased Bone Fracture Risk | Effects on bone metabolism, potentially through PPARγ in bone cells. | [6] | |
| Mitochondrial Dysfunction | PPARγ-independent effects leading to mitochondrial oxidation, potentially aggravating myocardial injury.[5] | [5] | |
| Undesired Kinase Inhibition | The inhibitor may bind to the ATP-binding pocket of various kinases due to structural similarities. | [9][10] |
Q2: How can I experimentally determine if an observed cellular phenotype is due to an off-target effect of my inhibitor?
A2: Distinguishing on-target from off-target effects is a critical step in drug development. A systematic approach involving counter-screening and target modulation is essential. If a compound shows activity in cells that do not express the intended target, the effect is likely off-target.[10] Similarly, if a structurally unrelated inhibitor of the same target fails to produce the same phenotype, the original compound's effect is likely off-target.[10]
Mandatory Visualization: Workflow for Investigating Off-Target Effects
References
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. nps.org.au [nps.org.au]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Thiazolidinedione Drugs for Type 2 Diabetes Mellitus
An in-depth guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of thiazolidinedione (TZD) drugs.
The thiazolidinedione (TZD) class of oral antidiabetic agents has been a significant component in the management of type 2 diabetes mellitus (T2DM) by primarily targeting insulin (B600854) resistance. This guide provides a detailed comparative study of the prominent drugs within this class: troglitazone, rosiglitazone (B1679542), pioglitazone (B448), and the more recently developed lobeglitazone (B1674985). The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: The PPARγ Pathway
Thiazolidinediones exert their therapeutic effects by acting as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[1] Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This genomic action results in a cascade of metabolic effects, including improved insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of lipid metabolism.[4]
Comparative Efficacy
The primary measure of efficacy for antidiabetic drugs is the reduction in glycated hemoglobin (HbA1c), which reflects long-term glycemic control. The available TZDs have demonstrated comparable efficacy in lowering HbA1c levels.
| Drug | Typical HbA1c Reduction (Monotherapy) |
| Troglitazone | 0.5% - 1.5% |
| Rosiglitazone | 0.5% - 1.5% |
| Pioglitazone | 0.5% - 1.5% |
| Lobeglitazone | ~0.6% (vs. placebo)[5] |
In head-to-head trials, rosiglitazone and pioglitazone have shown similar glycemic control.[6] A meta-analysis of randomized controlled trials found no significant difference in HbA1c reduction between pioglitazone (-0.99% vs. placebo) and rosiglitazone (-0.92% vs. placebo).[7] More recently, a phase III clinical trial demonstrated that lobeglitazone (0.5 mg) was non-inferior to pioglitazone (15 mg) as an add-on to metformin (B114582), with both groups achieving a mean HbA1c reduction of -0.74% at 24 weeks.[8]
Comparative Safety Profiles
Significant differences in the safety profiles of thiazolidinediones have been a major factor in their clinical use and development.
| Adverse Event | Troglitazone | Rosiglitazone | Pioglitazone | Lobeglitazone |
| Hepatotoxicity | High risk of severe, idiosyncratic hepatotoxicity; withdrawn from market. [1] | Low risk, similar to placebo. | Low risk, similar to placebo. | No significant hepatotoxicity reported in clinical trials to date. |
| Congestive Heart Failure (CHF) | Risk present | Increased risk. [4] | Increased risk, but potentially lower than rosiglitazone.[9] | Edema reported, a precursor to CHF; long-term data on CHF risk is limited. |
| Myocardial Infarction (MI) | Data limited | Increased risk reported in some meta-analyses. [4] | May be associated with a reduced risk of MI.[9] | Long-term cardiovascular outcomes are still under investigation. |
| Bone Fractures | Risk present | Increased risk, particularly in women.[10] | Increased risk, particularly in women.[10] | Long-term data on fracture risk is limited. |
| Weight Gain | Yes | Yes | Yes | Yes |
| Edema | Yes | Yes | Yes | Yes |
Troglitazone was withdrawn from the market due to severe and unpredictable liver damage.[1] Rosiglitazone has been associated with an increased risk of myocardial infarction in some studies, leading to restrictions on its use in the past.[4] In contrast, pioglitazone has been linked to a potential reduction in the risk of major adverse cardiovascular events, although it still carries the class-wide risks of heart failure, bone fractures, and weight gain.[9] Lobeglitazone, in its clinical trials, has shown a safety profile comparable to pioglitazone, with no major hepatotoxicity concerns identified so far.[11][12]
Experimental Protocols
Head-to-Head Comparison of Pioglitazone and Rosiglitazone (Based on Goldberg et al., 2005)
Objective: To compare the effects of pioglitazone and rosiglitazone on lipid profiles and glycemic control in patients with type 2 diabetes and dyslipidemia.[11]
Study Design: A multicenter, prospective, randomized, double-blind, parallel-group study.[6]
Patient Population: Subjects with a diagnosis of type 2 diabetes (treated with diet alone or oral monotherapy) and dyslipidemia (not treated with any lipid-lowering agents).[11]
Methodology:
-
Washout Period: A 4-week placebo washout period where subjects discontinued (B1498344) their previous oral antidiabetic and lipid-lowering medications.[11]
-
Randomization: Subjects were randomly assigned to one of two treatment arms:
-
Pioglitazone arm (n=400)
-
Rosiglitazone arm (n=402)[11]
-
-
Intervention:
-
Pioglitazone group: Received 30 mg of pioglitazone once daily for 12 weeks, followed by a dose titration to 45 mg once daily for an additional 12 weeks.[11]
-
Rosiglitazone group: Received 4 mg of rosiglitazone once daily for 12 weeks, followed by a dose titration to 4 mg twice daily for the subsequent 12 weeks.[11]
-
-
Primary Endpoint: The primary outcome was the change in fasting triglyceride levels from baseline to the end of the 24-week treatment period.[6]
-
Secondary Endpoints: Included changes in other lipid parameters (HDL-C, LDL-C, etc.), HbA1c, fasting plasma glucose, and insulin sensitivity.[6]
-
Data Analysis: Statistical analyses were performed to compare the changes in the primary and secondary endpoints between the two treatment groups.[11]
Efficacy and Safety of Lobeglitazone vs. Pioglitazone (Based on the SENSITIZE INDIA Trial)
Objective: To evaluate the efficacy and safety of lobeglitazone sulfate (B86663) (0.5 mg) compared to pioglitazone (15 mg) in patients with type 2 diabetes inadequately controlled with metformin.[12]
Study Design: A 16-week, multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group, phase III clinical trial.[12]
Patient Population: Patients with type 2 diabetes with HbA1c between 7.5% and 10.5% who were on a stable dose of metformin (≥1500 mg/day).
Methodology:
-
Screening and Randomization: Eligible patients were randomized in a 1:1 ratio to one of two treatment groups.
-
Intervention:
-
Lobeglitazone group: Received one tablet of lobeglitazone sulfate 0.5 mg once daily and a matching placebo for pioglitazone for 16 weeks.
-
Pioglitazone group: Received one tablet of pioglitazone 15 mg once daily and a matching placebo for lobeglitazone for 16 weeks.
-
All subjects continued their stable metformin dose.
-
-
Primary Endpoint: The primary outcome was the mean change in HbA1c from baseline to week 16.
-
Secondary Endpoints: Included changes in fasting and postprandial plasma glucose, and safety assessments.[11]
-
Safety Assessments: Monitored adverse events, vital signs, electrocardiograms (ECG), and laboratory parameters.[11]
-
Data Analysis: A non-inferiority analysis was conducted to compare the change in HbA1c between the two groups, with a pre-specified non-inferiority margin.
Conclusion
The thiazolidinedione class of drugs remains an important option for the management of type 2 diabetes, primarily due to their direct impact on insulin resistance. However, the varying safety profiles among the different agents necessitate careful consideration in their clinical application and future development. While troglitazone's journey highlighted the critical importance of monitoring for hepatotoxicity, the divergent cardiovascular outcomes associated with rosiglitazone and pioglitazone underscore the subtle but significant differences that can arise from seemingly minor structural variations. The emergence of newer TZDs like lobeglitazone, with a potentially favorable safety profile, indicates ongoing efforts to refine this therapeutic class. For researchers and drug development professionals, a thorough understanding of the comparative data and the underlying mechanisms of both efficacy and toxicity is paramount for the rational design and development of safer and more effective insulin-sensitizing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Introduction to the Fundamentals of Randomized Controlled Trials in Pharmacy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. ahajournals.org [ahajournals.org]
- 10. Randomized, Double-blind, Phase III Trial of Lobeglitazone Add-on to Metformin in Type 2 Diabetes (SENSITIZE INDIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 12. Randomized, Double-blind, Phase III Trial of Lobeglitazone Add-on to Metformin in Type 2 Diabetes (SENSITIZE INDIA) [japi.org]
A Comparative Analysis of the Biological Activities of Thiazolidine and Oxazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiazolidine and oxazolidine (B1195125) are five-membered heterocyclic scaffolds that form the core of numerous biologically active compounds. While structurally similar, the substitution of the sulfur atom in this compound with an oxygen atom in oxazolidine leads to distinct physicochemical properties and, consequently, diverse pharmacological profiles. This guide provides an objective comparison of the biological activities of derivatives from these two important classes of compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid in drug discovery and development.
Anticancer Activity: A Tale of Two Mechanisms
Both this compound and oxazolidine derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.
Thiazolidinediones (TZDs) , a prominent class of this compound derivatives, have been extensively studied for their anticancer properties. Their primary mechanism often involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to cell proliferation, differentiation, and apoptosis.[1] However, a growing body of evidence highlights potent anticancer effects that are independent of PPARγ activation.[2][3][4] These alternative mechanisms include the induction of cell cycle arrest, inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and modulation of other signaling pathways.[2]
Oxazolidinone derivatives are also emerging as promising anticancer agents. While their most well-known application is in antimicrobials, recent studies have revealed their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of oxidative stress, mitochondrial dysfunction, and cell cycle arrest.[5]
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound and oxazolidine derivatives against various cancer cell lines. It is important to note that direct comparisons are most informative when conducted under identical experimental conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Les-3377 | SCC-15 (Squamous Carcinoma) | ~10-50 | [7] |
| This compound | Les-2194 | SCC-15 (Squamous Carcinoma) | ~10-50 | [7] |
| This compound | Compound with 4-hydroxy group | MCF-7 (Breast Cancer) | 12.4 ± 1.39 | |
| This compound | Compound with 4-hydroxy group | HepG-2 (Liver Cancer) | 11.8 ± 1.95 | |
| Oxazolidinone | LPSF/NBM-1 | HL-60 (Leukemia) | 54.83 | [6] |
| Oxazolidinone | LPSF/NBM-2 | MOLT-4 (Leukemia) | 51.61 | [6] |
| Oxazolidinone | 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | MCF-7 (Breast Cancer) | 17.66 | [5] |
| Oxazolidinone | 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | HeLa (Cervical Cancer) | 31.10 | [5] |
Antimicrobial Activity: A Clear Distinction
The antimicrobial activities of this compound and oxazolidine derivatives are perhaps the most distinct of their biological profiles.
Oxazolidinones are a well-established class of synthetic antibiotics.[8] The first clinically approved member of this class, Linezolid, is effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8] Their mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[9][10]
This compound derivatives also exhibit a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The mechanism of action for this compound-based antimicrobials is more varied and can involve the inhibition of essential enzymes like MurB, which is involved in peptidoglycan biosynthesis.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound and oxazolidine derivatives against various microbial strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 0.008-0.06 | [11] |
| This compound | 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. aureus | 0.008-0.06 | [11] |
| This compound | Thiazolidinone-based derivative | P. aeruginosa | >100 | [13] |
| Oxazolidinone | Linezolid | Anaerobic Bacteria | 0.06 - 2 | [14] |
| Oxazolidinone | Sutezolid | M. intracellulare | MIC50: 2, MIC90: 4 | [14] |
| Oxazolidinone | Tedizolid | M. intracellulare | MIC50: 32, MIC90: >32 | [14] |
Anti-inflammatory Activity: Overlapping Pathways
Both this compound and oxazolidine derivatives have demonstrated promising anti-inflammatory properties.
Thiazolidinediones exert anti-inflammatory effects through both PPARγ-dependent and -independent pathways.[15][16] PPARγ activation can suppress the expression of pro-inflammatory cytokines.[16] Independent of PPARγ, some TZDs can activate AMP-activated protein kinase (AMPK), which also leads to a reduction in inflammatory mediators.[17] Furthermore, some studies suggest that the anti-inflammatory activity of TZDs may be mediated through the activation of glucocorticoid receptor nuclear translocation.[15]
Oxazolidinones , in addition to their antimicrobial effects, can also modulate the inflammatory response. For instance, the novel oxazolidinone, Contezolid, has been shown to suppress key inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS), as well as reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[18]
Comparative Anti-inflammatory Activity Data
Quantitative data directly comparing the anti-inflammatory effects of this compound and oxazolidine derivatives is limited. However, individual studies have demonstrated their potential.
| Compound Class | Derivative | Assay | Effect | Reference |
| This compound | Rosiglitazone | Carrageenan-induced paw edema in mice | Anti-inflammatory effect reversed by GR antagonist | [15] |
| This compound | Troglitazone | IL-1β-induced IL-6 release in HASM cells | Dose-dependent inhibition | [17] |
| Oxazolidinone | Contezolid | LPS-stimulated RAW264.7 macrophages | Significant suppression of NO, ROS, IL-6, and TNF-α | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[19][20][21][22]
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages
This in vitro assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production.[23][24][25][26][27]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Calculation of Inhibition: Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways modulated by this compound and oxazolidine derivatives.
References
- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PPARgamma-independent antitumor effects of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating [1,2,4]Triazolo[1,5-a]benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nps.org.au [nps.org.au]
- 17. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contezolid, a novel oxazolidinone antibiotic, acts as a potential anti-inflammatory agent. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. thaiscience.info [thaiscience.info]
- 26. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validation of Thiazolidine Compounds as Effective PPARγ Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel thiazolidine compounds as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, benchmarked against established drugs in the same class. The data presented is compiled from various experimental studies to aid in the evaluation and development of next-generation therapeutics targeting PPARγ.
Introduction to Thiazolidinediones and PPARγ
Thiazolidinediones (TZDs), also known as glitazones, are a class of synthetic ligands that act as potent agonists for PPARγ, a nuclear receptor pivotal in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.[1] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2] This interaction modulates the transcription of genes involved in insulin (B600854) signaling, glucose uptake, and fatty acid storage.[3]
Clinically, TZDs like pioglitazone (B448) and rosiglitazone (B1679542) have been used for the treatment of type 2 diabetes mellitus due to their insulin-sensitizing effects.[4] However, their use has been associated with side effects such as weight gain, fluid retention, and potential cardiovascular risks, prompting the search for novel this compound derivatives with improved efficacy and safety profiles.[3][4] This guide focuses on the validation of such novel compounds.
Comparative Efficacy of this compound Compounds
The following tables summarize the experimental data for various this compound compounds, comparing their potency and efficacy in activating PPARγ and inducing downstream biological effects.
Table 1: PPARγ Binding Affinity and Transactivation Activity
| Compound | Assay Method | Parameter | Value | Reference Compound | Reference Value | Source |
| Established TZDs | ||||||
| Rosiglitazone | Radioligand Binding Assay | Kd | ~40 nM | - | - | [1] |
| Pioglitazone | Not Specified | EC50 | 0.5492 µM | - | - | [1] |
| Novel this compound Derivatives | ||||||
| Compound 2a | Gal4-hybrid reporter gene assay | EC50 | 3.4 µM | Pioglitazone | Not Specified | [5] |
| Compound 5e | PPAR-γ transactivation assay | % Activation | 48.72% | Pioglitazone | 62.48% | [6] |
| Podophyllotoxone | TR-FRET competitive binding assay | IC50 | 27.43 µM | Rosiglitazone (Full Agonist) | Not Specified | [7] |
| TR-FRET competitive binding assay | ki | 9.86 µM | Rosiglitazone (Full Agonist) | Not Specified | [7] | |
| Cell-based transcription assay | Agonistic Activity | Weak | Rosiglitazone (Full Agonist) | Powerful | [7] | |
| 3,5-disubstituted TZD (ethyl-substituted) | In vitro glucose uptake | % Glucose Uptake | 58.23 ± 0.13% | Pioglitazone | Not Specified | [8] |
Table 2: In Vitro and In Vivo Antidiabetic Activity of Novel this compound-2,4-dione Derivatives
| Compound | Model | Parameter | Result | Standard Drug | Standard Result | Source |
| 3h | Dexamethasone-induced diabetic rat | Blood Glucose (mg/dL) | 108.04 ± 4.39 | Pioglitazone | 153.93 ± 4.61 | [3] |
| 3i | Dexamethasone-induced diabetic rat | Blood Glucose (mg/dL) | 112.55 ± 6.10 | Pioglitazone | 153.93 ± 4.61 | [3] |
| 3j | Dexamethasone-induced diabetic rat | Blood Glucose (mg/dL) | 117.48 ± 43.93 | Pioglitazone | 153.93 ± 4.61 | [3] |
| 5c | Not Specified | Blood Glucose Lowering | Effective | Pioglitazone | Comparable | [6] |
| 5e | Not Specified | Blood Glucose Lowering | Effective | Pioglitazone | Comparable | [6] |
| 5g | Normal C57BL/6 mice (oGTT) | Oral Glucose Tolerance | Improved (dose-dependent) | TUG-891 | Not Specified | [9] |
Table 3: Effect of this compound Derivatives on PPARγ Target Gene Expression
| Compound | Cell Line/Model | Target Gene | Fold Change | Control | Source |
| Pioglitazone | Subcutaneous fat (type 2 diabetic patients) | PEPCK-C mRNA | Increased (P < 0.01) | Placebo | [10] |
| GPDH mRNA | Increased (P < 0.01) | Placebo | [10] | ||
| LPL mRNA | Higher (P < 0.01) | Placebo | [10] | ||
| ACS mRNA | Higher (P < 0.01) | Placebo | [10] | ||
| CAP mRNA | Stimulated (P < 0.0001) | Placebo | [10] | ||
| Compound 5e | Not Specified | PPAR-γ gene expression | 2.56-fold increase | Untreated | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PPARγ Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor, leading to the expression of a luciferase reporter gene.
Principle: HEK293 cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[11] Agonist binding to the PPARγ-LBD induces a conformational change, allowing the fusion protein to bind to the UAS and drive luciferase expression. The resulting luminescence is proportional to the level of PPARγ activation.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in MEM medium supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.[11] Co-transfect the cells with the PPARγ-LBD-GAL4-DBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: Seed the transfected cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist (e.g., rosiglitazone) in the assay medium. Replace the culture medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine the EC50 values.
In Vitro Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
Principle: 3T3-L1 preadipocytes are induced to differentiate into adipocytes in the presence of an adipogenic cocktail, which typically includes insulin, dexamethasone, and IBMX. PPARγ agonists enhance this differentiation process, which can be visualized and quantified by the accumulation of lipid droplets within the cells.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Differentiation: Once the cells reach confluence, induce differentiation by replacing the growth medium with a differentiation medium (DM) containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin, along with the test compound or reference agonist (e.g., rosiglitazone).[12][13]
-
Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium (MM) containing 10% FBS and 1 µg/mL insulin, plus the test compound.[12][13] Refresh the maintenance medium every 2-3 days.
-
Oil Red O Staining: After 10-17 days of differentiation, fix the cells with 10% formalin.[12][13] Stain the accumulated lipid droplets with Oil Red O solution.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation. Alternatively, visualize and count the number of differentiated cells under a microscope.
Quantitative Real-Time PCR (qPCR) for PPARγ Target Genes
This method measures the change in the expression of specific genes known to be regulated by PPARγ in response to treatment with a test compound.
Principle: Total RNA is extracted from cells or tissues treated with the test compound. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using specific primers for PPARγ target genes (e.g., FABP4, CD36, LPL) to quantify the amount of cDNA, which reflects the original mRNA levels.
Protocol:
-
Cell/Tissue Treatment and RNA Extraction: Treat cells or tissues with the test compound for a specified period. Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
RNA Quality and Quantification: Assess the purity and concentration of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay. Use specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is determined by comparing the normalized Ct values of the treated samples to the untreated or vehicle-treated controls.
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by a this compound compound.
Experimental Workflow for Validation of PPARγ Agonists
Caption: A typical experimental workflow for the validation of novel PPARγ agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel this compound-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thiazolones for the simultaneous modulation of PPARγ, COX-2 and 15-LOX to address metabolic disease-associated portal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Thiazolidine and Benzimidazole Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of thiazolidine and benzimidazole (B57391) derivatives as enzyme inhibitors. By presenting supporting experimental data from various studies, this document aims to facilitate informed decisions in the design and development of novel therapeutic agents.
This analysis focuses on the well-studied targets for each class of inhibitors: Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) for this compound derivatives and Epidermal Growth Factor Receptor (EGFR) as well as Cyclooxygenase-2 (COX-2) for benzimidazole derivatives. While a direct head-to-head docking comparison under identical conditions is scarce in the literature, this guide collates and presents available data to offer valuable insights into their inhibitory potential.
Data Presentation: Quantitative Docking and Inhibition Data
The following tables summarize the docking scores, binding affinities, and inhibitory concentrations (IC50) of various this compound and benzimidazole derivatives as reported in the literature. It is crucial to note that these values are derived from different studies using varied computational protocols and experimental conditions, and thus, should be interpreted as indicative of potential efficacy rather than a direct comparative measure.
Table 1: Docking Performance of this compound Derivatives against PPAR-γ
| Compound Class | PDB ID | Docking Score (kcal/mol) | Key Interactions | Reference |
| This compound-2,4-dione Hybrids | 3CS8 | -94.38 (Binding Free Energy) | H-bonds with Ser289, Arg288 | [1] |
| 2,4-Thiazolidinedione Derivatives | Not Specified | -5.021 to -8.558 | H-bonds with Gly284; Water bridges with Ile281, Cys285, Leu330 | [2] |
| Furan-bearing this compound-2,4-diones | 2PRG | -9.02, -8.61 | Not specified | [3] |
Table 2: Docking Performance of Benzimidazole Derivatives against EGFR
| Compound Class | PDB ID | Docking Score (kcal/mol) | Key Interactions | Reference |
| Benzimidazole-1,2,3-triazole Hybrids | 4HJO | -9.7, -9.6 | H-bonds with Phe832, Met742, Asp831 | [4] |
| Keto-benzimidazoles | Not Specified | -8.1 to -8.4 | H-bonding and hydrophobic interactions | [5] |
| Benzimidazoles with triazole/thiadiazole | Not Specified | Not Specified | H-bonds with LYS721, THR830 | [6] |
Table 3: Docking and Inhibition Data of Benzimidazole Derivatives against COX-2
| Compound Class | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions | Reference |
| Benzimidazole-thiazole Derivatives | Not Specified | -8.927, -8.578, -8.485, -8.899 | Not specified | 0.297, 0.311, 0.279, 0.215 | [7] |
| Substituted Benzimidazoles | 4COX | -9.122 | Not specified | Pi-pi stacking with Tyr385, Trp387; Pi-cation with Arg120 | [8] |
Experimental Protocols: A Generalized Docking Workflow
The molecular docking studies cited in this guide generally follow a standardized computational protocol. Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The process helps in understanding the binding mode and affinity of the ligand to the active site of the target protein.
A typical workflow for these in-silico analyses is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the this compound or benzimidazole derivatives are drawn and converted into 3D structures. The ligands are then subjected to energy minimization to obtain their most stable conformation.
-
Grid Generation: A binding site, or "grid box," is defined on the protein structure. This is typically centered on the active site, often identified by the position of a known inhibitor in a co-crystallized structure. The grid defines the conformational search space for the ligand.
-
Molecular Docking: Using software such as AutoDock, Glide, or Molegro Virtual Docker, the prepared ligands are docked into the defined grid box of the prepared protein. The software samples numerous possible conformations and orientations of the ligand within the active site and calculates a binding score for each pose.
-
Analysis of Results: The docked poses are ranked based on their scoring functions (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding affinity.
Mandatory Visualization: Signaling Pathways and Workflows
To visually represent the complex biological processes and computational methods discussed, the following diagrams have been generated using the Graphviz DOT language.
A generalized workflow for in-silico molecular docking studies.
Simplified PPAR-γ signaling pathway activated by thiazolidinediones.
Simplified EGFR signaling pathway inhibited by benzimidazole derivatives.
Concluding Remarks
This guide provides a comparative overview of the docking analysis of this compound and benzimidazole inhibitors based on currently available scientific literature. This compound derivatives demonstrate significant potential as PPAR-γ agonists, which is crucial for the management of type 2 diabetes.[10] On the other hand, benzimidazole-based compounds have shown promise as inhibitors of EGFR and COX-2, key targets in cancer and inflammation, respectively.[4][7]
The presented data underscores the importance of both scaffolds in medicinal chemistry. However, for a definitive comparison of their inhibitory potency, future studies should focus on conducting head-to-head docking and in-vitro analyses of both this compound and benzimidazole derivatives against the same biological target under identical experimental conditions. Such studies would provide invaluable data for the rational design of next-generation inhibitors with improved efficacy and selectivity. Researchers are encouraged to use the information presented in this guide as a foundation for their own investigations into these versatile heterocyclic compounds.
References
- 1. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Thiazolidine Antimicrobials: A Comparative Analysis of Efficacy Against Resistant Pathogens
For Immediate Release
In the global fight against antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Among the promising candidates, thiazolidine derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive evaluation of the efficacy of various this compound antimicrobial agents against resistant bacterial and fungal strains, offering a comparative analysis of their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals actively working to combat the growing threat of drug-resistant infections.
Comparative Efficacy of this compound Derivatives
The antimicrobial potential of this compound derivatives has been demonstrated against a range of resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Escherichia coli, and drug-resistant Candida albicans. The following tables summarize the in vitro efficacy of selected this compound compounds, providing a quantitative comparison of their activity.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazolidinone Derivatives against Resistant Bacteria
| Compound/Derivative | Target Organism | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. aureus | MRSA | 0.008–0.06 | Ampicillin | >100 |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | P. aeruginosa | Multi-drug resistant | 0.008–0.06 | Ampicillin | >100 |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | E. coli | Multi-drug resistant | 0.008–0.06 | Ampicillin | >100 |
| 5-arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | General | 2 - 16 | - | - |
| Quinoline-thiazolidinone conjugate (Compound 12) | E. coli | Drug-resistant | 1.56 | - | - |
| Quinoline-thiazolidinone conjugate (Compound 27) | E. coli | Drug-resistant | 1.56 | - | - |
| TD-H2-A | S. aureus | MRSA, GISA | 6.3–25.0 | Vancomycin | 4-8 (VISA) |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Anti-Biofilm Activity of Thiazolidinone Derivatives
| Compound/Derivative | Target Organism | Biofilm Inhibition/Disruption | Concentration |
| Quinoline-thiazolidinone conjugates (12 & 27) | E. coli | >85% inhibition | Not specified |
| TD-H2-A | S. aureus (mature biofilm) | Significant reduction in viable cells | 5x and 10x MIC |
| Thiazolidin-4-one-thiazole hybrid (Compound 2) | S. aureus | >11% reduction | 10x MIC |
| 2-aryl-3-aminothiazolidin-4-one (Hybrid 31n) | S. aureus | IC50 = 12.5 µg/mL | - |
| Thiazolidin-4-one-thiazol hybrid (Compound 3a) | MRSA | BIC = 8.23 µg/mL | - |
| Thiazolidin-4-one-thiazol hybrid (Compound 3b) | MRSA | BIC = 2.22 µg/mL | - |
GISA: Glycopeptide-intermediate Staphylococcus aureus; BIC: Biofilm Inhibitory Concentration.[3][4][5][6][7][8]
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Candida albicans
| Compound/Derivative | Candida albicans Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | Not specified | Not specified (exceeded/equipotent to reference) | Bifonazole, Ketoconazole | Not specified |
| 3-substituted TZD derivatives (5a, 7a) | Clinical strains | 8 - 64 | Fluconazole | Not specified |
| 2-hydroxy-3,5-dichloro derivative (12e) | ATCC 24433 | 0.125–0.5 | - | - |
| C5-methyl-thiazolidinone (Series 4) | Multiple strains | 4 - 8 | Clotrimazole, Fluconazole | 2 |
Data compiled from multiple sources.[1][9]
Mechanisms of Action
This compound derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in pathogens.
Bacterial Targets
A significant antibacterial mechanism of thiazolidinones is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , a key enzyme in the bacterial cell wall biosynthesis pathway. By inhibiting MurB, these compounds disrupt the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[10][11][12][13]
Fungal Targets
In fungi, a primary target for many this compound derivatives is lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.[8][10][14]
Quorum Sensing Inhibition
Emerging research suggests that some thiazolidinone derivatives can also interfere with quorum sensing (QS) systems in bacteria, such as the accessory gene regulator (agr) system in Staphylococcus aureus. By disrupting this cell-to-cell communication mechanism, these compounds can inhibit the expression of virulence factors and biofilm formation, thereby reducing the pathogenicity of the bacteria.[5][15]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh 18-24 hour culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final target starting density of ~5 x 10⁵ CFU/mL in the test wells.[2][16]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[16]
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without the agent) and a sterility control well (containing only broth) are included. The plate is incubated at 35-37°C for 18-24 hours.[16]
-
Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]
Time-Kill Assay
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay to a final concentration of ~5 x 10⁵ CFU/mL in a suitable broth.[2]
-
Test Setup: A series of tubes or flasks are prepared containing the broth and the this compound derivative at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control tube without the antimicrobial agent is also included.[2]
-
Inoculation and Sampling: All tubes are inoculated with the bacterial suspension and incubated at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube.[2][17]
-
Plating and Colony Counting: The collected aliquots are serially diluted, and a specific volume is plated onto an appropriate agar (B569324) medium. The plates are incubated for 18-24 hours, after which the number of colony-forming units (CFU) is counted.[2]
-
Data Analysis: The results are expressed as log10 CFU/mL. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5][17]
Biofilm Disruption Assay (Crystal Violet Method)
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.[6][18]
-
Treatment: The planktonic cells are removed, and the established biofilms are treated with various concentrations of the this compound derivative or a control solution. The plate is then incubated for a specified period.
-
Staining: The wells are washed to remove non-adherent cells and then stained with a 0.1% crystal violet solution for 10-15 minutes.[6][10][18]
-
Solubilization and Quantification: The excess stain is washed off, and the crystal violet bound to the biofilm is solubilized with 30% acetic acid or ethanol. The absorbance of the solubilized stain is measured using a plate reader at a wavelength of 550-590 nm.[6][10][18]
-
Data Analysis: The percentage of biofilm inhibition or disruption is calculated by comparing the absorbance of the treated wells to the control wells.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of bacterial cell wall synthesis by thiazolidinones via MurB enzyme.
Caption: Inhibition of fungal ergosterol biosynthesis by thiazolidinones via CYP51.
Caption: Inhibition of Staphylococcal quorum sensing by thiazolidinones.
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion
This compound derivatives represent a versatile and potent class of antimicrobial agents with significant activity against a variety of resistant bacterial and fungal pathogens. Their multi-target mechanisms of action, including the inhibition of essential enzymes and the disruption of bacterial communication, make them promising candidates for further drug development. The data and protocols presented in this guide are intended to facilitate ongoing research and development efforts in the critical pursuit of novel therapies to combat antimicrobial resistance.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. 微生物死滅曲線 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New 4-Thiazolidinone Derivative (Les-6490) as a Gut Microbiota Modulator: Antimicrobial and Prebiotic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
Unraveling the Anticancer Mechanisms of Thiazolidinediones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazolidinediones (TZDs), a class of drugs originally developed as insulin (B600854) sensitizers for type 2 diabetes, have emerged as promising candidates in oncology. Extensive research has revealed their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest through multifaceted mechanisms. This guide provides an objective comparison of the anticancer effects of various thiazolidine derivatives, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved. The anticancer activities of TZDs are mediated through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent pathways, making their mechanism of action a compelling area of study for cancer therapeutics.[1][2][3][4][5]
Comparative Efficacy of Thiazolidinedione Derivatives
The cytotoxic effects of thiazolidinedione derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific compound, the cancer cell type, and the duration of exposure. The following table summarizes the IC50 values for several common TZDs in various cancer cell lines, providing a quantitative comparison of their anticancer activity.
| Thiazolidinedione Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Troglitazone (B1681588) | MCF-7 (Breast) | 20 | 24 | [6] |
| Troglitazone | T47D (Breast) | ~40-80 | Not Specified | [7] |
| Pioglitazone | Caki (Renal) | Not Specified (Dose-dependent apoptosis) | Not Specified | [8] |
| Ciglitazone | T24 (Bladder) | ~40 | 12 | [9] |
| Compound 20 (2,4-TZD derivative) | Caco-2 (Colon) | 2 | Not Specified | [10] |
| Compound 20 (2,4-TZD derivative) | HepG-2 (Liver) | 10 | Not Specified | [10] |
| Compound 20 (2,4-TZD derivative) | MDA-MB-231 (Breast) | 40 | Not Specified | [10] |
| Compound 21 (2,4-TZD derivative) | HepG2 (Liver) | 0.53 | Not Specified | [10] |
| Compound 21 (2,4-TZD derivative) | HCT-116 (Colon) | 0.64 | Not Specified | [10] |
| Compound 39 (2,4-TZD derivative) | MCF-7 (Breast) | <1 (HDAC4 inhibition) | Not Specified | [10] |
| Compound 46 (2,4-TZD derivative) | MCF-7 (Breast) | 1.56 | Not Specified | [10] |
| Compound 47 (2,4-TZD derivative) | MCF-7 (Breast) | 1.02 | Not Specified | [10] |
| Compound 48 (2,4-TZD derivative) | MCF-7 (Breast) | 2.17 | Not Specified | [10] |
| Compound 49 (2,4-TZD derivative) | MCF-7 (Breast) | 1.32 | Not Specified | [10] |
Core Mechanisms of Action in Cancer Cell Lines
Thiazolidinediones exert their anticancer effects through a complex interplay of signaling pathways, leading to the inhibition of cell growth and the induction of cell death. These mechanisms can be broadly categorized as PPARγ-dependent and PPARγ-independent.
PPARγ-Dependent Mechanisms:
Upon binding to their nuclear receptor, PPARγ, TZDs form a heterodimer with the retinoid X receptor (RXR).[2][3] This complex then binds to PPARγ response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key anticancer effects mediated by this pathway include:
-
Cell Cycle Arrest: Activation of PPARγ can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) such as CDK2 and CDK4.[2] This halts the cell cycle, primarily at the G1/S transition, preventing cancer cell proliferation.[6]
-
Apoptosis Induction: The PPARγ/RXR complex can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, shifting the cellular balance towards programmed cell death.[11]
-
Differentiation: In some cancer types, PPARγ activation can induce cellular differentiation, leading to a less malignant phenotype.[2]
PPARγ-Independent Mechanisms:
A significant body of evidence demonstrates that TZDs can exert anticancer effects independently of PPARγ activation.[1][12][13] These "off-target" effects are often observed at higher concentrations and are particularly prominent with certain derivatives like troglitazone and ciglitazone.[1][14] Key PPARγ-independent pathways include:
-
Modulation of Signaling Cascades: TZDs have been shown to inhibit critical pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[15][16] This can lead to decreased cell proliferation and survival.
-
Induction of Apoptosis: Some TZDs can directly interact with and inhibit the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptotic pathway.[1]
-
Inhibition of Translation Initiation: Certain TZDs can block the G1-S transition by inhibiting the initiation of protein translation, a mechanism shown to be independent of PPARγ.[12]
-
Induction of TRAIL-Mediated Apoptosis: Ciglitazone has been found to up-regulate both soluble and membrane-bound TRAIL (TNF-related apoptosis-inducing ligand), sensitizing resistant cancer cells to apoptosis.[14][17]
Visualizing the Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by thiazolidinedione derivatives in cancer cells.
Caption: PPARγ-Dependent Anticancer Mechanism of Thiazolidinediones.
References
- 1. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of thiazolidinediones on differentiation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troglitazone inhibits growth of MCF-7 breast carcinoma cells by targeting G1 cell cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troglitazone Stimulates Cancer Cell Uptake of 18F-FDG by Suppressing Mitochondrial Respiration and Augments Sensitivity to Glucose Restriction | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Troglitazone suppresses tumor cell growth and glutamine metabolism through a PPAR-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antidiabetic Drug Ciglitazone Induces High Grade Bladder Cancer Cells Apoptosis through the Up-Regulation of TRAIL | PLOS One [journals.plos.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pioglitazone mediates apoptosis in Caki cells via downregulating c-FLIP(L) expression and reducing Bcl-2 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Antidiabetic Drug Ciglitazone Induces High Grade Bladder Cancer Cells Apoptosis through the Up-Regulation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thiazolidine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of various thiazolidine derivatives against a range of protein kinases, supported by experimental data and detailed methodologies. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide aims to illuminate the kinase selectivity landscape of this important class of compounds.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activity of selected this compound derivatives from various studies. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), allows for a direct comparison of potency and selectivity across different kinase families.
| Derivative | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7 | PIM1 | 2.2 ± 1.8 | - | - |
| Compound 11 | CDK2 | 0.03 | - | - |
| Compound 12 | GSK-3β | 0.002 | - | - |
| Compound 14a | VEGFR-2 | 0.74 | Sorafenib | - |
| Compound 14g | VEGFR-2 | 0.78 | Sorafenib | - |
| Compound 14a | EGFRT790M | 0.12 | Erlotinib | - |
| Compound 14g | EGFRT790M | 0.14 | Erlotinib | - |
| 2,4-dichlorobenzylidene derivative (HC 1) | HeLa cell line | 0.6 | Doxorubicin | 1.1 |
| 3-methoxy analog (HC 4) | HeLa cell line | 0.6 | Doxorubicin | 1.1 |
| 4-methoxy analog (HC 5) | HeLa cell line | 0.8 | Doxorubicin | 1.1 |
Table 1: In vitro kinase and cellular inhibition data for selected thiazolidin-4-one derivatives.[1][2][3][4]
| Derivative | Target Kinase | % Inhibition | Reference Compound | % Inhibition |
| Compound 47 | c-Met | 76.3 | - | - |
| Compound 47 | Ron | 89.3 | - | - |
Table 2: Percentage of inhibition of quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives against c-Met and Ron kinases.[5]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a this compound derivative and its biological activity is crucial for designing more potent and selective inhibitors. For instance, studies on imidazole (B134444) and this compound derivatives as Aurora A kinase inhibitors have shown that specific substitutions on the this compound ring and associated phenyl rings can significantly enhance biological activity.[6] Similarly, for hydantoin, thiazolidinedione, and rhodanine-based kinase inhibitors, different N-heterocyclic motifs dictate selectivity against various classes of kinases, such as tyrosine, serine, or threonine kinases.[1] The type of inhibitor (e.g., Type I, Type II) also depends on how the molecule interacts with the ATP-binding pocket of the kinase.[1][7]
Experimental Methodologies
A thorough understanding of the experimental protocols used to generate the inhibition data is essential for accurate interpretation and comparison.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
A common method for quantifying kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction.
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial amount of ADP.[8][9][10]
Detailed Protocol:
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution series is then created in the appropriate kinase buffer.[9]
-
Kinase Reaction Setup: In a 384-well plate, 2.5 µL of the diluted test compound or control (DMSO) is added to the wells. Subsequently, 2.5 µL of a solution containing the kinase and its substrate is added. The reaction is initiated by adding 5 µL of an ATP solution.[9][10]
-
Incubation: The reaction plate is incubated at room temperature for a specified period, typically 60 minutes.[9][10]
-
Reaction Termination and ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the unused ATP. The plate is then incubated for 40 minutes at room temperature.[9][10]
-
Luminescence Generation: 20 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.[9][11]
Cell-Based Assays
To assess the activity of kinase inhibitors in a more biologically relevant context, cell-based assays are employed. These assays can confirm that the compound can penetrate the cell membrane and inhibit the target kinase within the cell.
Example: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives or a reference drug (e.g., doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated.
Visualizing Kinase Inhibition and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
A simplified signaling pathway illustrating the inhibition of a Receptor Tyrosine Kinase (RTK) by a this compound derivative, preventing downstream signaling.
Workflow for a typical in vitro kinase inhibition assay, such as the ADP-Glo™ assay.
Logical relationship in the Structure-Activity Relationship (SAR) of this compound derivatives, where chemical modifications influence potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of this compound-2,4-diones as tyrosine kinase inhibitors: Design, synthesis, ADMET, docking, and antiproliferative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and this compound derivatives as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Thiazolidine Maze: A Comparative Guide to In Vitro Hit Validation
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated lead compound is fraught with challenges. Thiazolidine scaffolds, a cornerstone in medicinal chemistry, consistently emerge as promising hits in diverse screening campaigns. This guide provides an objective comparison of in vitro validation strategies for this compound-based compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The validation of hits from HTS is a critical step to eliminate false positives and prioritize compounds with genuine biological activity for further development.[1][2] This process involves a cascade of assays designed to confirm the initial screening results, assess the compound's specificity, and elucidate its mechanism of action.[2] For this compound derivatives, which exhibit a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antidiabetic properties, a tailored in vitro validation workflow is essential.[3]
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is heavily influenced by the substitutions on the this compound ring.[3] The following tables summarize quantitative data on the biological activities of various this compound scaffolds, offering a comparative overview of their potency.
| Compound Class | Derivative | Target/Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazolidin-2-imine | Derivative 4a | Tyrosinase | 1.151 ± 1.25 | Kojic Acid | 16.031 ± 1.27 |
| Thiazolidin-2-imine | Derivative 4b | Tyrosinase | 2.079 ± 0.87 | Kojic Acid | 16.031 ± 1.27 |
| This compound-4-carboxylic acid | Compound 5e | α-Amylase | 24.13 (µg/ml) | Acarbose | 32.27 (µg/ml) |
| This compound-4-carboxylic acid | Compound 5f | α-Glucosidase | 22.76 (µg/ml) | Acarbose | 30.45 (µg/ml) |
| This compound-4-carboxylic acid | Compound 5g | α-Glucosidase | 25.68 (µg/ml) | Acarbose | 30.45 (µg/ml) |
| This compound-2,4-dione | Compound 22 | VEGFR-2 | 0.079 | - | - |
| This compound-2,4-dione | Compound 22 | HepG2 cell line | 2.04 ± 0.06 | Sorafenib | - |
| This compound-2,4-dione | Compound 22 | MCF-7 cell line | 1.21 ± 0.04 | Sorafenib | - |
| Compound Class | Derivative | Cell Line | IC50 (µM) |
| This compound-4-one | Compound 1 | HEK-293 | 751.1 |
| This compound-4-one | Compound 106 | HEK-293 | 2869 |
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| 4-Thiazolidinone | Chloro & Hydroxy substituted | Bacteria & Fungi | Potent Activity | - | - |
| Thiazolyl this compound-2,4-dione | 32a-f | C. albicans, S. aureus, B. subtilis, E. coli | - | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable in vitro validation. Below are methodologies for key assays cited in the evaluation of this compound derivatives.
Tyrosinase Inhibitory Activity Assay[3]
This spectrophotometric assay is employed to identify and characterize tyrosinase inhibitors.
-
Reagent Preparation:
-
Mushroom tyrosinase is dissolved in phosphate (B84403) buffer (pH 6.8).
-
L-DOPA, the substrate, is prepared in the same phosphate buffer.
-
Test compounds (this compound derivatives) are dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
-
Data Acquisition:
-
The absorbance is measured at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.
-
Acetylcholinesterase (AChE) Inhibitory Assay[3]
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key enzyme in the nervous system.
-
Reagent Preparation:
-
Acetylcholinesterase (AChE) from electric eel is dissolved in phosphate buffer (pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine (B1193921) iodide (ATCI) are prepared in the same buffer.
-
Test compounds are dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, the test compound, and the AChE solution.
-
Incubate the mixture at a controlled temperature.
-
Start the reaction by adding the ATCI solution.
-
-
Data Acquisition:
-
The absorbance is measured at 412 nm at regular intervals. The color change is a result of the reaction of thiocholine (B1204863) (produced by AChE activity) with DTNB.
-
-
Data Analysis:
-
The rate of reaction is determined, and the percentage of inhibition is calculated.
-
The IC50 value is obtained from the dose-response curve.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)[4]
This assay assesses the free radical scavenging capacity of the synthesized compounds.
-
Reagent Preparation:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Test compounds are dissolved in the same solvent.
-
-
Assay Procedure:
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Data Acquisition:
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
-
Data Analysis:
-
The percentage of scavenging activity is calculated.
-
The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
-
Visualizing the Validation Workflow
To ensure a systematic and rigorous validation process, a well-defined workflow is crucial. The following diagrams illustrate key aspects of the in vitro validation of HTS hits.
Caption: A generalized workflow for the in vitro validation of HTS hits.
Caption: Biophysical assays to confirm direct target engagement of validated hits.[1]
Conclusion
The in vitro validation of this compound hits from high-throughput screening requires a multi-faceted approach. By employing a battery of well-designed assays, researchers can confidently identify and prioritize compounds with true therapeutic potential. This guide serves as a foundational resource, providing a comparative framework and detailed methodologies to streamline the hit-to-lead process for this versatile and promising class of compounds. The systematic application of these validation strategies will undoubtedly accelerate the discovery of novel this compound-based drugs.
References
Head-to-Head Clinical Trials of Thiazolidinediones: A Comparative Guide
Thiazolidinediones (TZDs), a class of oral antidiabetic drugs, enhance insulin (B600854) sensitivity through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides a detailed comparison of key head-to-head clinical trials involving TZDs, offering insights into their relative efficacy and safety profiles against each other and other major classes of antidiabetic agents. The data and protocols presented are intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the field of diabetes therapeutics.
Pioglitazone (B448) vs. Rosiglitazone (B1679542)
Pioglitazone and rosiglitazone are the two most well-known thiazolidinediones. While both effectively improve glycemic control, head-to-head trials have revealed significant differences in their effects on lipid profiles.
Data Presentation: Glycemic and Lipid Parameter Changes
The following table summarizes the quantitative data from a prospective, randomized, double-blind clinical trial that compared the effects of pioglitazone and rosiglitazone on glycemic control and fasting lipid levels in patients with type 2 diabetes and dyslipidemia.[1][2]
| Parameter | Pioglitazone | Rosiglitazone | P-value (between treatments) |
| Glycemic Control | |||
| Change in HbA1c (%) | -0.7 | -0.6 | NS |
| Lipid Profile | |||
| Change in Triglycerides (mg/dL) | -51.9 | +13.1 | < 0.001 |
| Change in HDL Cholesterol (mg/dL) | +5.2 | +2.4 | < 0.001 |
| Change in LDL Cholesterol (mg/dL) | +12.3 | +21.3 | < 0.001 |
| Change in LDL Particle Concentration | Reduced | Increased | < 0.001 |
| Change in LDL Particle Size | Increased | Increased | P = 0.005 (greater increase with pioglitazone) |
| Change in Apolipoprotein B | Unchanged | Increased | < 0.001 |
NS: Not Significant
Experimental Protocol: Pioglitazone vs. Rosiglitazone Head-to-Head Trial
Objective: To compare the effects of pioglitazone and rosiglitazone on glycemic control and lipid profiles in patients with type 2 diabetes and dyslipidemia.[1][2]
Study Design: A multicenter, prospective, randomized, double-blind, parallel-group clinical trial.[3]
Patient Population:
-
Inclusion Criteria: Patients with a diagnosis of type 2 diabetes (treated with diet alone or oral monotherapy) and dyslipidemia (not receiving any lipid-lowering agents).[1][2]
-
Exclusion Criteria: Patients with significant cardiovascular disease, active liver disease, or renal impairment.
Intervention:
-
Washout Period: A 4-week placebo washout period where any previous antihyperglycemic or lipid-lowering medications were discontinued.[1][2]
-
Randomization: Eligible patients were randomly assigned to one of two treatment arms.
-
Treatment Arms:
-
Study Duration: 24 weeks.[4]
Outcome Measures:
-
Primary Endpoint: Change from baseline in fasting triglyceride levels.
-
Secondary Endpoints: Changes from baseline in HbA1c, fasting plasma glucose, HDL cholesterol, LDL cholesterol, LDL particle concentration, LDL particle size, and apolipoprotein B.
Laboratory Methods:
-
HbA1c was measured using a high-performance liquid chromatography (HPLC) method.
-
Fasting lipid profiles were determined using standard enzymatic assays.
-
LDL particle size and concentration were analyzed using nuclear magnetic resonance (NMR) spectroscopy.
Statistical Analysis:
-
An analysis of covariance (ANCOVA) model was used to compare the changes from baseline in the outcome measures between the two treatment groups, with baseline values as a covariate.
-
A p-value of <0.05 was considered statistically significant.
Signaling Pathway: Thiazolidinedione Mechanism of Action
Thiazolidinediones exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor. This activation leads to the regulation of gene expression involved in glucose and lipid metabolism.
References
- 1. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Pioglitazone vs Rosiglitazone in Patients with Type 2 Diabetes and Dyslipidemia [medscape.org]
- 4. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Thiazolidine Derivatives: A Comparative Guide
Thiazolidine and its derivatives, particularly thiazolidinones, represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2] Their potential as anti-inflammatory agents stems from their ability to inhibit various inflammatory mediators.[3][4] Many of these derivatives function as inhibitors of cyclooxygenase (COX) enzymes, key players in the synthesis of inflammatory prostaglandins.[3][5][6] This guide provides a comparative analysis of the in vivo anti-inflammatory performance of various this compound derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed protocols.
Comparative In Vivo Anti-inflammatory Activity
The most common preclinical model for evaluating acute inflammation is the carrageenan-induced paw edema test in rodents. This model allows for the quantification of the anti-inflammatory effects of a compound by measuring the reduction in paw swelling. The following tables summarize the performance of different series of this compound derivatives compared to standard drugs like Indomethacin, Celecoxib, and Phenylbutazone.
Table 1: Comparison of 2,3-Diaryl-1,3-Thiazolidin-4-one Derivatives vs. Celecoxib
| Compound | % Inhibition of Paw Edema |
| 4k | 82.00% |
| 4j | 78.37% |
| 6b | 70.18% |
| 4b | 68.10% |
| 4g | 55.40% |
| 5b | 51.35% |
| 4e | 45.94% |
| 4a | 41.08% |
| Celecoxib (Standard) | 89.51% |
| Data sourced from a study on 2,3-diaryl-1,3-thiazolidin-4-one derivatives, where edema was measured 3 hours post-carrageenan injection.[7] |
Table 2: Comparison of 5-Substituted Arylidene-2,4-Thiazolidinediones vs. Indomethacin
| Compound | Substituent (R) | % Inhibition of Edema at 8 hours |
| 64a | 4-OCH₃ | 71.635 ± 1.973 |
| 64b | 3-OCH₃, 4-OCH₃ | 68.167 ± 2.926 |
| 64c | 3-Cl | 65.285 ± 1.787 |
| Indomethacin (Standard) | - | 80.623 ± 2.71 |
| Data from Garg et al., as cited in a review on this compound derivatives.[2] |
Table 3: Comparison of Thiazolidin-4-one Derivatives vs. Phenylbutazone
| Compound | Substituent | % Inhibition |
| 18i | 3-NO₂ | 68.75% |
| 18j | 2-NO₂ | 65.63% |
| 18f | 3-Br | 62.50% |
| 18h | 4-NO₂ | 62.50% |
| 18c | 3-Cl | 59.38% |
| 18d | 2-Cl | 59.38% |
| 18e | 4-Br | 59.38% |
| 18g | 2-Br | 56.25% |
| Phenylbutazone (Standard) | - | 75.00% |
| Data as cited in a review on this compound derivatives.[2] |
Mechanism of Action: COX Inhibition
Many this compound derivatives exert their anti-inflammatory effects by inhibiting the COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[8] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. The selective inhibition of COX-2 over COX-1 is a desirable trait, as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition is associated with common NSAID side effects.[5][7]
Caption: Simplified COX signaling pathway in inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.[8]
1. Animals:
-
Wistar albino rats of either sex, weighing between 150-200g, are typically used.
-
Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
They are fasted overnight before the experiment but allowed free access to water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 1% Carboxymethyl cellulose (B213188) suspension).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, Celecoxib) at a specified dose.
-
Test Groups: Receive the synthesized this compound derivatives at various doses.
3. Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective drugs (vehicle, standard, or test compounds) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inflammation is induced by injecting a 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and up to 8 or 24 hours).
4. Data Analysis:
-
The difference in paw volume before and after carrageenan injection is calculated as the edema volume.
-
The percentage inhibition of inflammation is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the drug-treated group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The in vivo data strongly support the anti-inflammatory potential of this compound derivatives.[3] Several synthesized compounds exhibit efficacy comparable to, and in some cases potentially better than, established NSAIDs in preclinical models.[5][7] The mechanism often involves the selective inhibition of the COX-2 enzyme, suggesting a potential for a better safety profile concerning gastrointestinal side effects.[7][8] Further research is warranted to optimize their therapeutic potential, explore detailed mechanisms, and evaluate their safety and efficacy in clinical settings for the development of new anti-inflammatory medications.[3][4]
References
- 1. This compound derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Thiazolidine Disposal
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of thiazolidine and its derivatives. By adhering to these protocols, you can mitigate risks and ensure compliance with safety regulations, reinforcing a culture of safety and responsibility within your laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. While hazard profiles can vary between specific derivatives, it is prudent to treat all compounds in this class as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound compounds. This includes, at a minimum:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
-
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company.[1] Under no circumstances should these chemicals be discarded down the drain or in regular municipal trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Treat this compound and any materials significantly contaminated with it (e.g., pipette tips, weighing paper, gloves, spill cleanup debris) as hazardous chemical waste.[1] Due to its chemical nature, it should typically be segregated as a non-halogenated organic waste.[1]
-
Segregate from Incompatibles: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[1]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (e.g., "this compound").[1] Avoid using abbreviations or chemical formulas. The label should also clearly indicate the potential hazards (e.g., "Toxic," "Irritant," "Flammable").
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in the event of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to schedule a pickup of the hazardous waste.
-
Provide Necessary Information: Be prepared to provide the EHS office with all the information from the waste label, including the chemical name and quantity.
Quantitative Data and Hazard Profile
While specific regulatory disposal limits for this compound are not extensively defined, its classification is based on its general chemical and physical properties. The following table summarizes key data relevant to its handling and disposal.
| Parameter | Data / Information | Citation |
| Hazard Classification | Can be classified as a flammable liquid and an irritant. Some derivatives are categorized as toxic solids. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Flash Point | Approximately 56.11 °C (133.00 °F). | [2] |
| Solubility | Soluble in alcohol. Some derivatives are soluble in water. | [2] |
| Primary Disposal Method | Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method for flammable variants. Otherwise, engage a licensed disposal company. | [5] |
Experimental Protocols: Lab-Scale Waste Neutralization
For laboratories that generate acidic or basic waste streams containing this compound derivatives, in-lab neutralization may be a preliminary treatment step before collection as hazardous waste. This must be done with extreme caution and only by trained personnel.
Objective: To neutralize acidic or basic aqueous waste containing low concentrations of this compound derivatives to a pH range of 5.5 to 9.0 before collection.
Materials:
-
Aqueous this compound waste
-
Sodium carbonate, calcium hydroxide (B78521), or sodium hydroxide (for acidic waste)
-
Sulfuric or hydrochloric acid (for basic waste)
-
Large, chemically resistant container (e.g., borosilicate glass or polyethylene)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Ice bath
Methodology:
-
Preparation: Place the waste container in a fume hood and, if necessary, in an ice bath to control any exothermic reaction.
-
Dilution (if concentrated): If the waste is highly concentrated, first dilute it by slowly adding the waste to a large volume of cold water (a ratio of at least 1:10 waste to water).[6]
-
Neutralization:
-
For acidic waste , slowly add a base solution (e.g., sodium carbonate) while stirring continuously.[6]
-
For basic waste , slowly add an acid solution (e.g., dilute hydrochloric acid) while stirring continuously.
-
-
Monitoring: Monitor the pH of the solution continuously using a pH meter or pH strips.
-
Endpoint: Continue adding the neutralizing agent until the pH is stable within the target range of 5.5 to 9.0.[6]
-
Final Disposal: The neutralized solution should still be collected as hazardous chemical waste and disposed of through your institution's EHS office, as it may still contain hazardous organic compounds.
Mandatory Visualizations
This compound Disposal Workflow
Caption: A logical workflow for the proper management and disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.
-
Control the Source (if safe): If a small amount has spilled and you are trained to handle it, prevent further spillage.
-
Absorb the Spill:
-
For a solid spill , carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For a liquid spill , use an appropriate inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the liquid.[1]
-
-
Collect Waste: All cleanup materials (absorbent, contaminated gloves, etc.) must be collected and placed in a sealed, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and institutional EHS office, following all specific institutional protocols.
References
Essential Safety and Logistical Information for Handling Thiazolidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Thiazolidine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Hazard Summary
This compound and its derivatives are heterocyclic compounds that warrant careful handling due to their potential health hazards. While specific toxicity data for every this compound derivative is not always available, it is prudent to treat these compounds as potentially harmful upon ingestion, inhalation, or skin contact.[1][2] They may cause skin, eye, and respiratory irritation.[1][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related compound. It is important to note that specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established by major regulatory agencies.
| Data Point | Value | Compound | Source |
| LD50 (Intraperitoneal) | 800 mg/kg | This compound | [3][4] |
| LD50 (Intraperitoneal) | 400 mg/kg | This compound-2,4-dione |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize the inhalation of vapors or dust.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) and a lab coat. | Gloves must be inspected prior to use.[4] breakthrough time data for this compound is not readily available, it is critical to change gloves immediately if they become contaminated. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling large quantities, if ventilation is inadequate, or if dusts/aerosols are generated. |
Procedural Steps for Handling
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the compound.
-
Dispensing: When weighing or transferring this compound, perform the task in a chemical fume hood to control potential dust or vapors.
-
Avoid Contact: Prevent direct contact with the eyes, skin, and clothing. Do not ingest or inhale the substance.[5]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Experimental Workflow for Safe Handling
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Characterization: Treat all this compound waste, including empty containers and contaminated PPE, as hazardous chemical waste.[1]
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The label should clearly state "Hazardous Waste" and include the full chemical name.[1]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[1][5]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS team. Ensure proper PPE is worn during cleanup. |
This comprehensive guide is intended to provide essential safety and logistical information for the handling of this compound. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are working with and adhere to your institution's safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
